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  • Product: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
  • CAS: 1256815-07-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental properties, strategic applications, and provide a detailed, field-proven experimental protocol for its utilization in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Importance of a Differentially Protected Piperazine

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a chiral, non-symmetrical piperazine derivative. Its significance in drug discovery stems from the strategic placement of two distinct amine functionalities with orthogonal protecting groups. The two secondary amines of the piperazine ring are protected as their tert-butyloxycarbonyl (Boc) carbamates, rendering them temporarily inert to a wide range of reaction conditions. This leaves a primary amine on the C2-methyl substituent as the sole reactive nucleophilic site.

This clever molecular architecture allows for selective functionalization at the primary amine, followed by the subsequent deprotection and derivatization of one or both piperazine nitrogens. This step-wise approach is crucial for the efficient and controlled synthesis of complex molecules with desired pharmacological profiles. The piperazine moiety itself is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), infectious diseases, and various cancers.[1]

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate are summarized below.

PropertyValueSource(s)
Molecular Weight 315.41 g/mol [2][3]
Molecular Formula C₁₅H₂₉N₃O₄[2][3]
Appearance SolidPubChem
CAS Number 1256815-07-2PubChem

Application in the Synthesis of a CXCR4 Antagonist Precursor: A Representative Experimental Protocol

To illustrate the utility of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, we will detail a representative experimental protocol for its use in the synthesis of a precursor for a novel CXCR4 antagonist. The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) implicated in a variety of diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders, making it a prime therapeutic target.[4][5][6]

The following protocol details the reductive amination of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate with a model aldehyde, a common and powerful method for forming carbon-nitrogen bonds in medicinal chemistry.[7][8]

Experimental Protocol: Reductive Amination

Objective: To synthesize di-tert-butyl 2-(((tetrahydro-2H-pyran-4-yl)methyl)aminomethyl)piperazine-1,4-dicarboxylate.

Reaction Scheme:

G reagent1 Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate conditions NaBH(OAc)₃, CH₂Cl₂ reagent1->conditions + reagent2 Tetrahydro-2H-pyran-4-carbaldehyde reagent2->conditions product Di-tert-butyl 2-(((tetrahydro-2H-pyran-4-yl)methyl)aminomethyl)piperazine-1,4-dicarboxylate conditions->product

A representative reductive amination reaction.

Materials:

ReagentM.W. ( g/mol )AmountMoles
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate315.411.0 g3.17 mmol
Tetrahydro-2H-pyran-4-carbaldehyde114.140.40 g3.50 mmol
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.01 g4.76 mmol
Dichloromethane (CH₂Cl₂)-20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (1.0 g, 3.17 mmol).

  • Dissolution: Add dichloromethane (20 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Aldehyde Addition: Add tetrahydro-2H-pyran-4-carbaldehyde (0.40 g, 3.50 mmol, 1.1 equivalents) to the solution. The slight excess of the aldehyde ensures complete consumption of the more valuable piperazine starting material.

  • Imine Formation: Allow the mixture to stir at room temperature for 30 minutes. During this time, the primary amine of the piperazine derivative reacts with the aldehyde to form an intermediate imine (or iminium ion). This step is often reversible and driven towards the product by the subsequent reduction.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.01 g, 4.76 mmol, 1.5 equivalents) portion-wise over 5 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not reduce the aldehyde starting material. Its use in slight excess ensures the complete reduction of the intermediate imine. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (approximately 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL). This will neutralize the acetic acid byproduct from the reducing agent and any unreacted starting materials.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (20 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure di-tert-butyl 2-(((tetrahydro-2H-pyran-4-yl)methyl)aminomethyl)piperazine-1,4-dicarboxylate.

Self-Validation and Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The Role in GPCR Ligand Design and Signaling

The product of the described reaction serves as a valuable intermediate for the synthesis of more complex molecules targeting GPCRs. The newly installed tetrahydro-2H-pyran moiety can be a key pharmacophoric element or a scaffold for further elaboration. The two Boc-protected nitrogens on the piperazine ring can be selectively deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to allow for the introduction of additional diversity elements, a common strategy in the development of GPCR ligands.[9]

For instance, in the context of CXCR4 antagonists, the piperazine core often serves as a central scaffold to orient aromatic or heteroaromatic moieties that interact with key residues in the receptor's binding pocket.[9] The interaction of such antagonists with CXCR4 can block the binding of its endogenous ligand, CXCL12, thereby inhibiting downstream signaling pathways involved in cell migration and proliferation.

GPCR_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein (α, β, γ subunits) CXCR4->G_protein Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Antagonist Piperazine-based Antagonist Antagonist->CXCR4 Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Migration, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Simplified CXCR4 Signaling Pathway and Antagonist Inhibition.

Conclusion

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique arrangement of orthogonally protected amines provides medicinal chemists with a versatile and powerful tool for the construction of complex and diverse molecular architectures. A deep understanding of its properties and reactivity, as exemplified by the detailed reductive amination protocol, is essential for leveraging its full potential in the development of novel therapeutics targeting a wide array of diseases.

References

  • PubChem. Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Wilson, R. J., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(6), 4789–4806. [Link]

  • Li, G., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Biomedical Science, 30(1), 93. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(22), 5484. [Link]

  • PubChem. Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Lead Sciences. Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 1-20. [Link]

  • Wilson, R. J., et al. (2015). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(11), 2353–2358. [Link]

  • Gokmen, Z., et al. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. Wulfenia Journal, 22(12), 372-383.
  • US Patent US8946213B2, "Alkylated piperazine compounds", issued 2015-02-03.
  • US Patent US7119093B2, "3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)", issued 2006-10-10.
  • Johnston, S. E., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Wilson, R. J., et al. (2021). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 12(6), 948–955. [Link]9)

Sources

Exploratory

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate chemical properties

Technical Whitepaper: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Subtitle: A Strategic Scaffold for Orthogonal Functionalization in Peptidomimetic and Kinase Inhibitor Design Executive Summary In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Subtitle: A Strategic Scaffold for Orthogonal Functionalization in Peptidomimetic and Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the demand for rigid, sp3-rich scaffolds has elevated the piperazine core to a "privileged structure" status. Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (henceforth referred to as DTB-AMP ) represents a high-value intermediate within this class.[1]

Its structural utility lies in its orthogonal protection strategy : the secondary amines of the piperazine ring are masked by acid-labile tert-butoxycarbonyl (Boc) groups, while the exocyclic primary amine remains free for selective derivatization.[1] This configuration allows researchers to elaborate the "side arm" (position 2) without affecting the ring nitrogens, facilitating the synthesis of complex kinase inhibitors, GPCR ligands, and peptidomimetics with precise stereochemical control.

This guide provides a comprehensive technical analysis of DTB-AMP, detailing its physicochemical profile, synthetic utility, and validated protocols for its application in drug discovery.

Chemical Identity & Physicochemical Profile

DTB-AMP is typically supplied as a white to off-white solid.[1] Its lipophilic Boc groups significantly improve solubility in organic solvents compared to the naked piperazine, easing purification and handling.

PropertySpecification
IUPAC Name Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Common Name 1,4-Boc-2-aminomethylpiperazine
Molecular Formula

Molecular Weight 315.41 g/mol
CAS Number 1808248-63-6 ((S)-enantiomer); Racemate varies by vendor
Physical State White crystalline solid or powder
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water
pKa (Calc.) ~8.5 (Primary amine); Ring nitrogens are non-basic (carbamates)
Storage 2–8°C, Hygroscopic (Store under inert gas recommended)

Synthetic Routes & Manufacturing Logic

The synthesis of DTB-AMP is non-trivial due to the need to differentiate the three nitrogen atoms.[1] High-purity synthesis typically follows a "Protection-Reduction" logic starting from piperazine-2-carboxylic acid.[1]

Core Synthetic Pathway (The "Azide" Route)

This route is preferred for generating high-enantiomeric excess (ee) product, avoiding racemization common in direct amide reductions.

  • Global Protection: (S)-Piperazine-2-carboxylic acid is treated with

    
     to yield 1,4-di-Boc-piperazine-2-carboxylic acid .[1]
    
  • Reduction to Alcohol: The carboxylic acid is reduced (using

    
     or mixed anhydride/
    
    
    
    ) to the primary alcohol (
    
    
    ).
  • Activation & Displacement: The alcohol is mesylated (MsCl/TEA) and subsequently displaced by sodium azide (

    
    ) to form the azide  (
    
    
    
    ).
  • Final Reduction: Staudinger reduction (

    
    ) or catalytic hydrogenation (
    
    
    
    ) yields the free primary amine DTB-AMP .[1]
Visualization: Synthetic Logic Flow

SynthesisRoute Start Piperazine-2-carboxylic Acid Step1 1. Global Boc Protection (N1, N4 masked) Start->Step1 Boc2O, NaOH Step2 2. Reduction to Alcohol (-CH2OH) Step1->Step2 BH3·THF Step3 3. Azide Displacement (-CH2N3) Step2->Step3 MsCl; then NaN3 Final DTB-AMP (Free -CH2NH2) Step3->Final H2, Pd/C

Figure 1: The "Azide Route" ensures the stereocenter at C2 remains intact while converting the acid to the amine.[1]

Reactivity & Orthogonal Protection Strategy

The defining feature of DTB-AMP is its orthogonal reactivity .[1]

  • Site A (Side Chain): The primary amine is a potent nucleophile, ready for acylation, alkylation, or reductive amination.

  • Site B (Ring Nitrogens): The N1 and N4 positions are carbamates. They are non-nucleophilic and stable to basic conditions (e.g.,

    
    , 
    
    
    
    ) and reducing agents.

This allows a "Side-Chain First" approach:

  • Functionalize C2-arm (e.g., attach a fluorophore or warhead).

  • Global Deprotection (TFA or HCl/Dioxane).

  • Cyclization or N-capping of the piperazine ring.

Visualization: Orthogonal Workflow

OrthogonalStrategy cluster_path1 Step 1: Side Chain Functionalization cluster_path2 Step 2: Ring Activation DTB_AMP DTB-AMP Scaffold (N-Boc Protected Ring) Reaction Amide Coupling / Reductive Amination (Targeting -NH2) DTB_AMP->Reaction R-COCl or R-CHO Intermediate Stable Intermediate (Ring still Boc-protected) Reaction->Intermediate Deprotection Acidic Deprotection (TFA/DCM) Intermediate->Deprotection FinalProduct Free Piperazine Core (Ready for Library Synthesis) Deprotection->FinalProduct

Figure 2: The stepwise functionalization strategy allows for the construction of complex libraries without regio-isomer formation.[1]

Experimental Protocols

The following protocols are standardized for research-scale applications. Causal explanations are provided to ensure reproducibility.

Protocol A: Selective Amide Coupling (Side Chain)

Objective: Attach a carboxylic acid (


) to the free aminomethyl group.[1]

Reagents:

  • DTB-AMP (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.2 equiv) – Chosen for high coupling efficiency with hindered amines.

  • DIPEA (3.0 equiv)[1]

  • DMF (Dry)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in dry DMF (0.2 M concentration relative to amine). Add DIPEA (1.5 equiv) and stir for 5 minutes at Room Temperature (RT).

    • Why? Pre-activation forms the active ester (OAt-ester), minimizing racemization and improving kinetics.

  • Addition: Add DTB-AMP (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW of Acid + MW of DTB-AMP - 18).[1]

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (removes unreacted acid), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The bis-Boc product usually elutes easily due to high lipophilicity.[1]

Protocol B: Global Boc-Deprotection

Objective: Reveal the secondary piperazine amines for further reaction.

Reagents:

  • Trifluoroacetic Acid (TFA)[1]

  • Dichloromethane (DCM)[1]

Procedure:

  • Dissolution: Dissolve the intermediate from Protocol A in DCM (0.1 M).

  • Acidolysis: Add TFA dropwise until the ratio is 1:4 (TFA:DCM).

    • Why? High dilution prevents heat generation; 20-25% TFA is sufficient for Boc removal without degrading sensitive amides.[1]

  • Scavenging (Optional): If the molecule contains electron-rich aromatics (e.g., indoles), add triisopropylsilane (TIPS) (2.5% v/v) as a cation scavenger to prevent alkylation by tert-butyl cations.

  • Reaction: Stir for 1–2 hours. Monitor by LC-MS (Loss of -100 or -200 mass units).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene or ether 3x to remove residual TFA. The product is obtained as a TFA salt.

Applications in Drug Discovery

DTB-AMP is a versatile tool in three specific domains:

  • Kinase Inhibitors: Many kinase inhibitors require a solubilizing group extending into the solvent front. The piperazine ring provides solubility, while the aminomethyl arm allows for a flexible linker to the ATP-binding hinge region.[1]

  • GPCR Ligands (D2/5-HT): The piperazine core is a pharmacophore for dopamine and serotonin receptors. DTB-AMP allows the synthesis of "extended" ligands where the side chain interacts with secondary binding pockets.[1]

  • Peptidomimetics: The rigid piperazine ring acts as a conformational constraint, mimicking a

    
    -turn in peptide backbones. The aminomethyl group simulates the side chain of an amino acid (e.g., Lysine or Ornithine).
    

Safety & Handling (GHS)

While DTB-AMP is a stable intermediate, standard chemical hygiene is required.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Stability: Stable at room temperature but should be stored cold (2-8°C) to prevent slow degradation or caking over months.[1]

References

  • Synthesis of Piperazine Scaffolds: Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Link[1]

  • Boc-Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference Text).

  • Piperazine in Drug Design: Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via a cyclization strategy. Tetrahedron Letters. Link[1]

  • Chemical Safety Data: PubChem Compound Summary for Piperazine Derivatives. Link

Sources

Foundational

A Technical Guide to Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate: Structure, Synthesis, and Applications in Drug Discovery

Introduction Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a chiral, bifunctionally protected piperazine derivative that has emerged as a critical building block in modern medicinal chemistry. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a chiral, bifunctionally protected piperazine derivative that has emerged as a critical building block in modern medicinal chemistry. Its structure, featuring a piperazine core with an asymmetrically substituted aminomethyl group and orthogonal tert-butoxycarbonyl (Boc) protecting groups, offers chemists a versatile scaffold for constructing complex molecular architectures. The strategic placement of these functionalities allows for sequential, selective chemical modifications, making it an invaluable tool in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its structure, a robust synthetic pathway with mechanistic insights, and a discussion of its strategic applications in drug development for researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

The utility of di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate stems directly from its unique structural features. The core is a saturated six-membered piperazine ring, which imparts a degree of conformational rigidity, often desirable in drug candidates to reduce entropic penalties upon binding to a biological target. The stereocenter at the C2 position introduces chirality, a fundamental consideration in pharmacology for achieving target specificity and minimizing off-target effects.

The two nitrogen atoms of the piperazine ring are protected by Boc groups, which are stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This allows the primary amine of the C2-aminomethyl substituent to be modified selectively. This orthogonality is the cornerstone of its synthetic value.

Table 1: Physicochemical and Identification Properties

PropertyValueReference
Chemical Name Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Synonym(s) 1,4-Bis-Boc-2-(aminomethyl)piperazine
CAS Number 1256815-07-2 (Racemate)[1]
1808248-63-6 ((S)-enantiomer)[2][3][4]
Molecular Formula C₁₅H₂₉N₃O₄[1][4]
Molecular Weight 315.41 g/mol [3]
Appearance Solid
Purity Typically ≥97%
Storage Conditions 2-8°C, protect from light, inert atmosphere[3][4]

Synthesis and Mechanistic Rationale

The synthesis of chiral 2-substituted piperazines is a well-established field, frequently leveraging the chiral pool of natural α-amino acids to install the desired stereochemistry.[5] The following protocol describes a practical and scalable approach, highlighting the causality behind key procedural choices.

Synthetic Strategy and Workflow

The core strategy involves a multi-step sequence starting from a protected chiral α-amino acid. The key transformations include the formation of a diamine intermediate followed by a cyclization step to construct the piperazine ring. This method ensures the preservation of stereochemical integrity from the starting material to the final product.

G cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Cyclization & Deprotection cluster_2 Step 3: Reduction & Protection A Boc-Protected Chiral α-Amino Acid B Activated Ester Intermediate A->B  EDC, HOBt   C N-Boc-N'-Cbz Diamine Intermediate B->C N-Cbz-ethylenediamine, DIPEA, DCM D Protected Piperazinone C->D Ring Closure (e.g., MsCl, Et₃N) E N-Boc Piperazinone D->E H₂, Pd/C (Cbz removal) F Monoprotected Piperazine E->F Amide Reduction (e.g., BH₃·THF) G Orthogonally Protected Piperazine F->G Boc₂O, Et₃N H Di-tert-butyl 2-(aminomethyl)piperazine -1,4-dicarboxylate G->H Reduction of Amide (e.g., LiAlH₄)

Caption: Generalized synthetic workflow for chiral 2-substituted piperazines.

Exemplary Synthetic Protocol

This protocol is a representative synthesis adapted from established methodologies for preparing chiral piperazine derivatives.[5][6]

Step 1: Synthesis of (S)-tert-butyl (4-((benzyloxy)carbonyl)-2-oxopiperazin-3-yl)methylcarbamate

  • Rationale: This step couples a protected diamine with a chiral amino acid derivative to form a linear precursor, which then undergoes intramolecular cyclization to form the piperazinone ring.

  • To a solution of N-α-Boc-L-2,3-diaminopropionic acid (1 eq.) in dichloromethane (DCM) at 0°C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.).

  • Stir for 30 minutes, then add a solution of N-Cbz-ethylenediamine (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is then treated with a cyclizing agent like methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to yield the protected piperazinone.

Step 2: Reduction of Piperazinone to Piperazine

  • Rationale: The piperazinone carbonyl group is reduced to a methylene group to form the piperazine ring. A selective reducing agent is chosen to avoid affecting the protecting groups.

  • Dissolve the piperazinone intermediate (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cool the solution to 0°C and slowly add Borane-THF complex (BH₃·THF, 2.5 eq.).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to 0°C and quench carefully by the slow addition of methanol, followed by 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the monoprotected piperazine.

Step 3: Final Boc Protection

  • Rationale: The final step is the protection of the remaining free secondary amine on the piperazine ring to yield the target compound with orthogonal protection.

  • Dissolve the product from Step 2 (1 eq.) in DCM.

  • Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

  • Stir at room temperature for 12 hours.

  • Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.

Spectroscopic Characterization and Quality Control

Structural confirmation and purity assessment are paramount. The following data represent expected analytical signatures for verifying the successful synthesis of di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. This serves as a self-validating system for the described protocol.[7][8]

Table 2: Expected Spectroscopic Data

TechniqueExpected Signature
¹H NMR δ (ppm) ≈ 1.45 (s, 18H, 2 x Boc C(CH₃)₃); 2.80-4.20 (m, 9H, piperazine ring protons and CH₂NH₂); ~1.5-2.0 (br s, 2H, NH₂)
¹³C NMR δ (ppm) ≈ 155 (C=O, Boc); 80 (C(CH₃)₃, Boc); 50-60 (piperazine ring carbons); 45 (CH₂NH₂); 28 (C(CH₃)₃, Boc)
FT-IR ν (cm⁻¹) ≈ 3300-3400 (N-H stretch, primary amine); 2975 (C-H stretch, alkyl); 1690 (C=O stretch, carbamate)
Mass Spec (ESI+) m/z = 316.23 [M+H]⁺; 338.21 [M+Na]⁺

Applications in Medicinal Chemistry and Drug Development

The true value of this building block is realized in its application as a versatile scaffold for creating libraries of drug-like molecules. Piperazine-containing compounds have shown a wide range of biological activities, including anxiolytic and antidepressant effects, often through interaction with central nervous system (CNS) targets.[9]

Orthogonal Derivatization Strategy

The presence of a reactive primary amine alongside two protected secondary amines allows for a powerful, stepwise functionalization strategy. This enables the exploration of chemical space in three distinct vectors around a conformationally constrained core.

G cluster_0 Pathway A: Primary Amine Functionalization cluster_1 Pathway B: Piperazine Nitrogen Functionalization A Di-tert-butyl 2-(aminomethyl)piperazine -1,4-dicarboxylate B Amide/Urea/Sulfonamide Formation A->B R-COCl or R-NCO C Reductive Amination A->C R-CHO, NaBH(OAc)₃ D Boc Deprotection A->D TFA or HCl in Dioxane E N-Alkylation or N-Arylation D->E R'-X, Base or Buchwald-Hartwig Coupling

Caption: Orthogonal derivatization pathways for the title compound.

Pathway A: Functionalization of the Primary Amine The aminomethyl group can undergo a variety of standard transformations, such as acylation to form amides, reaction with isocyanates to form ureas, or reductive amination with aldehydes and ketones, all while the piperazine nitrogens remain protected.

Pathway B: Functionalization of Piperazine Nitrogens Following modification of the primary amine, the Boc groups can be cleanly removed with strong acid (e.g., trifluoroacetic acid in DCM). This reveals the secondary amines of the piperazine ring, which can then be subjected to N-alkylation or N-arylation (e.g., Buchwald-Hartwig coupling) to introduce further diversity.[10] This stepwise approach is fundamental to building complex molecules for structure-activity relationship (SAR) studies.

Handling, Storage, and Safety

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere and protected from light.[3][4]

  • Safety: While specific toxicity data is limited, compounds with similar functional groups are classified as irritants. It may cause skin, eye, and respiratory irritation.[3][11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All handling should be performed in a well-ventilated chemical fume hood.

Conclusion

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its inherent chirality and orthogonal protecting groups provide a pre-packaged solution for introducing three-dimensional complexity and multiple points of diversity in a controlled and predictable manner. For researchers in drug discovery, this building block offers an efficient pathway to novel chemical entities with the potential to address a wide range of therapeutic targets.

References

  • de Oliveira, V., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Arumugam, N., et al. (2015). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. ResearchGate. Available at: [Link]

  • Chemsrc. (n.d.). 1,4-di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. Chemsrc.com. Available at: [Link]

  • APEX. (n.d.). Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. Apex-re.com. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • MDPI. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Mdpi.com. Available at: [Link]

  • Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Patents.google.com.
  • Lead Sciences. (n.d.). Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. Lead-sciences.com. Available at: [Link]

  • Royal Society of Chemistry. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Patents.google.com.
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Researchgate.net. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Patents.google.com.

Sources

Exploratory

Technical Guide: Synthesis of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

[1] Executive Summary The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antidepressants, antihistamines, and antiretrovirals. The specific derivative di-tert-but...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antidepressants, antihistamines, and antiretrovirals. The specific derivative di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate represents a high-value "orthogonal" building block.[1]

Its value lies in its differential reactivity : the two ring nitrogens are protected by acid-labile Boc groups, while the exocyclic primary amine at the C2 position remains free for immediate functionalization (e.g., acylation, reductive amination, or sulfonylation). This guide details a robust, scalable synthesis pathway starting from commercially available pyrazine-2-carboxylic acid, emphasizing the chemoselective reduction of a carboxamide in the presence of sensitive carbamate (Boc) protecting groups.

Retrosynthetic Analysis & Strategy

To synthesize the target efficiently while maintaining the integrity of the Boc protecting groups, we employ a "Protection-First, Reduction-Last" strategy.[1] Direct functionalization of the naked piperazine ring often leads to poly-alkylation or regioselectivity issues.[1]

Strategic Logic[1]
  • Scaffold Generation: We begin with the aromatic precursor, pyrazine-2-carboxylic acid.[1] It is inexpensive and allows for clean hydrogenation to the piperazine core.

  • Global Protection: Immediate protection of the ring nitrogens (

    
    ) with Boc groups is necessary to prevent interference during the subsequent amide coupling and reduction steps.
    
  • Functional Transformation: The C2-carboxylic acid is converted to a primary amide.[1]

  • Chemoselective Reduction: The critical step is the reduction of the C2-amide to the C2-aminomethyl group.[1] We utilize Borane-THF (

    
    ) , which selectively reduces amides to amines without cleaving the Boc carbamates (unlike 
    
    
    
    ).[1]
Pathway Visualization[1]

Retrosynthesis Target Target: Di-tert-butyl 2-(aminomethyl) piperazine-1,4-dicarboxylate Amide Intermediate 2: 1,4-Di-Boc-piperazine- 2-carboxamide Target->Amide Chemoselective Reduction (BH3) Acid Intermediate 1: 1,4-Di-Boc-piperazine- 2-carboxylic acid Amide->Acid Amidation (Mixed Anhydride) Start Starting Material: Pyrazine-2-carboxylic acid Acid->Start 1. Hydrogenation 2. Boc Protection

Figure 1: Retrosynthetic breakdown of the target molecule demonstrating the linear assembly strategy.

Detailed Synthesis Protocol

Phase 1: Scaffold Preparation & Protection

Objective: Convert pyrazine-2-carboxylic acid to 1,4-di-Boc-piperazine-2-carboxylic acid.

Mechanism: Catalytic hydrogenation saturates the aromatic ring. Subsequent treatment with Di-tert-butyl dicarbonate (


) under basic conditions protects both secondary amines.[1]

Protocol:

  • Hydrogenation: Dissolve pyrazine-2-carboxylic acid (100 mmol) in water/methanol (1:1). Add 10% Pd/C (10 wt%). Hydrogenate at 50 psi (Parr shaker) for 12 hours. Filter through Celite to remove catalyst. Note: The product, piperazine-2-carboxylic acid, is zwitterionic.[1]

  • Protection: To the filtrate (containing the free amino acid), add Dioxane (100 mL) and 1M NaOH (2.5 eq) to adjust pH > 10.

  • Cool to 0°C. Add

    
     (2.5 eq) dropwise.
    
  • Warm to room temperature (RT) and stir for 16 hours.

  • Workup: Wash the aqueous phase with diethyl ether (removes excess

    
    ). Acidify the aqueous layer carefully with citric acid to pH 3-4.[1] Extract with Ethyl Acetate (3x).[2] Dry over 
    
    
    
    and concentrate.

Checkpoint: Product should be a white solid.[3]

  • Yield Target: >85%[1][2][4]

  • Key QC:

    
     NMR should show two distinct Boc singlets (~1.4 ppm).
    
Phase 2: Amidation

Objective: Convert the carboxylic acid to a primary amide.

Rationale: We use the Mixed Anhydride Method (Isobutyl chloroformate) over EDC coupling for scalability and ease of purification (byproducts are volatile).

Protocol:

  • Dissolve 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous THF under

    
    .
    
  • Cool to -15°C (Ice/Salt bath). Add N-methylmorpholine (NMM, 1.1 eq).[1]

  • Add Isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 min to form the mixed anhydride.

  • Ammonolysis: Bubble ammonia gas (

    
    ) into the solution for 30 minutes OR add a solution of 0.5M ammonia in dioxane (3.0 eq).
    
  • Warm to RT and stir for 2 hours.

  • Workup: Concentrate solvent. Redissolve in EtOAc, wash with 1N HCl, sat.

    
    , and brine.[2][4]
    

Data Table: Reagent Stoichiometry (Phase 2)

ReagentEquivalentsRole
Protected Acid1.0Substrate
N-Methylmorpholine1.1Base (Acid Scavenger)
Isobutyl Chloroformate1.1Activator
Ammonia (

)
>3.0Nucleophile
Phase 3: Chemoselective Reduction (The Core Challenge)

Objective: Reduce the amide to the primary amine without touching the Boc groups.

Scientific Insight: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 is contraindicated as it attacks carbamates. Borane-THF (

)
is the reagent of choice.[1] Borane acts as a Lewis acid, coordinating to the amide oxygen, facilitating hydride transfer. Crucially, the reaction forms a stable Amine-Borane complex that must be hydrolyzed during workup to release the free amine [1].[5]

Protocol:

  • Setup: Flame-dry a 3-neck flask. Maintain strict

    
     atmosphere.
    
  • Dissolve the Amide (from Phase 2) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add

    
     (1.0 M solution, 4.0 equivalents ) dropwise via syringe. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Reflux the mixture for 4-6 hours. Monitor by TLC (Amide spot disappearance).

  • Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases.

  • Complex Breaking: The amine is currently "stuck" to boron. To free it:

    • Method A (Standard): Add excess MeOH and reflux for 2 hours.

    • Method B (Robust): If yield is low, add N,N'-dimethylethylenediamine (1.5 eq) and reflux in THF for 1 hour (trans-complexation).[1]

  • Purification: Concentrate. Flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

ReductionWorkflow Start Boc-Protected Amide Borane Add BH3-THF (Reflux 4h) Start->Borane Complex Intermediate: Amine-Borane Complex Borane->Complex Reduction Quench MeOH Quench + Reflux Complex->Quench Hydrolysis Final Target: Free Amine Quench->Final Liberation

Figure 2: Workflow for the chemoselective reduction of the amide using Borane-THF.

Analytical Validation

To validate the synthesis, compare the spectral data against the following expected values.

Table 2: Expected


 NMR Shifts (in 

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Boc Groups1.45Singlet (Broad)18H

(x2)
Piperazine Ring2.8 - 4.1Multiplets7HRing protons (

)
Exocyclic Amine2.7 - 2.9Doublet/Multiplet2H

Amine NH21.2 - 1.5Broad Singlet2H

(Exchangeable)

Key Diagnostic: The disappearance of the amide protons (broad singlets at ~6.0-7.0 ppm) and the appearance of the methylene protons at ~2.8 ppm confirms reduction.[1]

Troubleshooting & Optimization

The "Borane Trap"

Symptom: The reaction shows complete consumption of starting material on TLC, but after workup, the yield is <30%, and the NMR is messy. Cause: The Borane-Amine complex was not fully hydrolyzed.[1] The boron atom coordinates tightly to the newly formed primary amine. Solution: Do not rely solely on MeOH reflux. Use the oxidative workup or diamine scavenger method:

  • Oxidative:[1] Treat the crude residue with Sodium Perborate (

    
    ) in THF/Water for 1 hour. This oxidizes the boron species, releasing the amine.
    
  • Scavenger: Reflux with N,N'-dimethylethylenediamine as described in Phase 3.

Regioselectivity Issues

Symptom: Loss of Boc groups.[1][6] Cause: Acidic workup was too harsh or temperature during Borane addition was too high (uncontrolled exotherm). Solution: Ensure the quench is performed at 0°C. Avoid strong acids (HCl) during the final extraction; use saturated


 or dilute citric acid if necessary, but preferred extraction is from basic aqueous to organic.

References

  • Brown, H. C., & Choi, Y. M. (1981). Improved Procedure for Borane-Dimethyl Sulfide Reduction of Tertiary and Secondary Amides in the Presence of Boron Trifluoride Etherate. Synthesis, 1981(6), 439-440.

  • Roeske, R. W., et al. (2009). Selective reduction of the amide carbonyl group in dipeptides by borane.[6] The Journal of Organic Chemistry, 19(44).[6]

  • BLD Pharm. (n.d.). Product Datasheet: Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 1808248-63-6).[1][7]

  • Organic Chemistry Portal. (2023). Amine Synthesis by Amide Reduction: Protocols and Reagents.

Sources

Foundational

(S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate properties

Technical Monograph: (S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Part 1: Executive Summary (S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS: 1808248-63-6) is a high-value, chiral diami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Part 1: Executive Summary

(S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS: 1808248-63-6) is a high-value, chiral diamine scaffold utilized extensively in modern drug discovery.[1][2] It serves as a critical building block for introducing the piperazine pharmacophore into peptidomimetics, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

Its structural value lies in its orthogonal protection strategy : the secondary ring amines are masked by acid-labile tert-butoxycarbonyl (Boc) groups, while the primary aminomethyl group remains free for immediate functionalization (e.g., acylation, reductive amination, or sulfonylation). This allows medicinal chemists to rapidly diversify the C2-position before deprotecting the ring nitrogens, enabling the construction of complex, stereochemically defined libraries.

Part 2: Chemical Identity & Physicochemical Properties

PropertyData
Chemical Name (S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
CAS Number 1808248-63-6
Molecular Formula C₁₅H₂₉N₃O₄
Molecular Weight 315.41 g/mol
Stereochemistry (S)-Enantiomer
Appearance Viscous colorless oil or low-melting white solid
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water
pKa (Calculated) ~8.5 (Primary amine), Ring amines are non-basic (carbamates)
Storage Stability Store at 2–8°C under inert atmosphere (Argon/Nitrogen)

Part 3: Synthetic Methodology

Rationale for Route Selection

Direct reduction of the corresponding amide (1,4-di-Boc-piperazine-2-carboxamide) using strong reducing agents like Lithium Aluminum Hydride (LAH) is not recommended because it frequently leads to the cleavage of the Boc protecting groups or over-reduction to the methylated amine.[1][2]

The industry-standard protocol utilizes a "Reduction-Activation-Substitution" pathway starting from (S)-piperazine-2-carboxylic acid.[1][2] This route preserves the stereocenter and the Boc protecting groups.

Experimental Protocol

Step 1: Global Protection [1][2]

  • Reactants: (S)-Piperazine-2-carboxylic acid dihydrochloride, Di-tert-butyl dicarbonate (Boc₂O), NaOH/Dioxane.[1][2]

  • Procedure: The starting amino acid is treated with excess Boc₂O under basic conditions to yield (S)-1,4-Di-Boc-piperazine-2-carboxylic acid .[1][2]

Step 2: Reduction to Alcohol (Via Mixed Anhydride)

  • Reagents: Isobutyl chloroformate (IBCF), N-methylmorpholine (NMM), NaBH₄.

  • Mechanism: The carboxylic acid is activated as a mixed anhydride at -15°C, followed by in situ reduction with sodium borohydride.[2]

  • Outcome: Yields (S)-1,4-Di-Boc-2-(hydroxymethyl)piperazine .[1][2] This avoids the harsh conditions of borane reduction.

Step 3: Activation & Azidation

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN₃).

  • Procedure: The primary alcohol is converted to a mesylate leaving group, then displaced by azide in DMF at 60°C.

  • Safety Note: Sodium azide is acutely toxic and can form explosive metal azides; use appropriate shielding and quenching protocols.

Step 4: Staudinger Reduction

  • Reagents: Triphenylphosphine (PPh₃), Water, THF.

  • Mechanism: The azide reacts with PPh₃ to form a phosphazene, which is hydrolyzed by water to release the primary amine.

  • Final Product: (S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.[1][2]

Visualizing the Synthetic Pathway

SynthesisRoute Start (S)-Piperazine-2-carboxylic acid Step1 (S)-1,4-Di-Boc-2-carboxylic acid Start->Step1 Boc2O, NaOH (Global Protection) Step2 (S)-1,4-Di-Boc-2-hydroxymethyl piperazine Step1->Step2 1. IBCF, NMM 2. NaBH4 (Reduction) Step3 Mesylate Intermediate Step2->Step3 MsCl, TEA (Activation) Step4 Azide Intermediate Step3->Step4 NaN3, DMF (Substitution) Final (S)-Di-tert-butyl 2-(aminomethyl) piperazine-1,4-dicarboxylate Step4->Final PPh3, H2O (Staudinger Reduction)

Figure 1: The "Alcohol-Azide" synthetic route ensures retention of Boc groups and stereochemical integrity.[1][2]

Part 4: Applications in Drug Discovery

Scaffold for GPCR Ligands

The piperazine ring is a "privileged structure" in ligands for Dopamine (D2/D3) and Serotonin (5-HT) receptors.[1][2] The (S)-aminomethyl handle allows for the attachment of aryl-urea or aryl-amide moieties, creating a linker that positions the aromatic group into the receptor's secondary binding pocket.[1][2]

  • Example: Synthesis of selective D3 antagonists where the basic nitrogen (after Boc removal) interacts with the conserved Aspartate residue in the GPCR transmembrane domain.

Peptidomimetics (Turn Mimetics)

This scaffold is used to mimic the i to i+2 residues of a β-turn in proteins.[1][2] The constrained piperazine ring restricts conformational flexibility, potentially increasing the binding affinity of the mimetic compared to a flexible linear peptide.

Solubility Enhancer in Kinase Inhibitors

Attaching this scaffold to a hydrophobic kinase inhibitor core (e.g., a pyrazole or quinazoline) serves a dual purpose:

  • Solubility: Upon deprotection, the secondary amines can be protonated, significantly improving aqueous solubility.

  • Targeting: The aminomethyl arm can be derivatized to reach into the solvent-exposed region of the ATP binding pocket.[2]

Workflow: Library Generation

Applications cluster_reactions Diversity Point 1: Primary Amine (C2) cluster_deprotection Diversity Point 2: Ring Nitrogens (N1/N4) Core (S)-Di-tert-butyl 2-(aminomethyl) piperazine-1,4-dicarboxylate R1 Reductive Amination (Aldehydes) Core->R1 R2 Acylation (Acid Chlorides) Core->R2 R3 Sulfonylation (Sulfonyl Chlorides) Core->R3 Deprot TFA or HCl/Dioxane (Boc Removal) R1->Deprot R2->Deprot R3->Deprot Cyclize Cyclization (Bicyclic Scaffolds) Deprot->Cyclize Optional

Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the aminomethyl group.

Part 5: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • Handling: Wear nitrile gloves and safety glasses.[2] Avoid inhalation of dust/vapors.[2]

  • Stability: The compound is stable as a solid but can degrade (Boc removal) if exposed to strong acids or elevated temperatures (>40°C) for prolonged periods.

  • Incompatibility: Strong oxidizing agents, strong acids (TFA, HCl), and strong bases.

References

  • Preparation of 1,4-Di-Boc-piperazine-2-carboxylic acid: Source: Amerigo Scientific.[2][3] "1,4-Di-Boc-piperazine-2-carboxylic acid (97%)."[1][2][3] URL:[Link][1][2]

  • General Synthesis of Differentially Protected Piperazines: Source: ResearchGate.[2][3] "A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines." URL:[Link]

  • Piperazine Scaffolds in Drug Discovery: Source: National Institutes of Health (NIH).[1] "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." URL:[Link]

Sources

Exploratory

(R)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate: A Technical Monograph

Topic: (R)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary (R)-Di-tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(R)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS: 1256815-07-2) is a high-value chiral building block utilized in the synthesis of next-generation small molecule therapeutics. As a "privileged scaffold," the piperazine ring is central to the pharmacophores of numerous FDA-approved drugs, including kinase inhibitors and GPCR ligands.

This specific derivative is critical because it provides a chemically orthogonal handle: the primary amine at the C2 position is free for functionalization (e.g., reductive amination, acylation), while the secondary amines of the piperazine ring are masked by tert-butoxycarbonyl (Boc) groups. This orthogonal protection strategy allows for the precise construction of complex molecules without regioselectivity issues, making it indispensable in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3]

The following data aggregates experimental values and high-confidence predictive models to establish a baseline for handling and characterization.

PropertySpecification
IUPAC Name 1,4-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Common Name (R)-1,4-N-Boc-2-aminomethylpiperazine
CAS Number 1256815-07-2
Molecular Formula C₁₅H₂₉N₃O₄
Molecular Weight 315.41 g/mol
Chirality (R)-enantiomer
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 97.0% (typical commercial grade)
Density 1.1 ± 0.1 g/cm³ (Predicted)
Boiling Point ~400°C at 760 mmHg (Predicted)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~8.5 (Primary amine)

Synthetic Logic & Production Protocols

Direct protection of (R)-2-(aminomethyl)piperazine with Boc anhydride is not recommended due to the higher nucleophilicity of the primary amine, which leads to inseparable mixtures of tri-Boc and regioisomers.

The authoritative synthetic route utilizes a "Masked Amine" strategy , starting from (R)-2-hydroxymethylpiperazine. This pathway ensures that the ring nitrogens are protected before the primary amine is generated.

Validated Synthesis Workflow (The "Hydroxymethyl" Route)

Step 1: Global Protection

  • Precursor: (R)-2-(Hydroxymethyl)piperazine (or its dihydrochloride salt).

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq).

  • Conditions: NaOH/Dioxane:Water (1:1), 0°C to RT, 12 h.

  • Outcome: (R)-1,4-Di-Boc-2-hydroxymethylpiperazine.[1]

  • Note: The hydroxyl group remains unprotected under these conditions.

Step 2: Activation

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq), TEA (1.5 eq).

  • Solvent: DCM, 0°C.

  • Outcome: (R)-1,4-Di-Boc-2-(methanesulfonyloxymethyl)piperazine.

Step 3: Nucleophilic Displacement

  • Reagent: Sodium Azide (NaN₃) (2.0 eq).

  • Solvent: DMF, 60°C, 4-6 h.

  • Outcome: (R)-1,4-Di-Boc-2-(azidomethyl)piperazine.[2]

  • Safety: Azides are potentially explosive; maintain temperature control.

Step 4: Staudinger Reduction (Unmasking)

  • Reagent: Triphenylphosphine (PPh₃) (1.2 eq) followed by H₂O.

  • Solvent: THF/Water.

  • Outcome: (R)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate .

SynthesisRoute Start (R)-2-Hydroxymethyl piperazine Step1 Step 1: Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 1,4-Di-Boc-Alcohol Step1->Inter1 Step2 Step 2: Activation (MsCl, TEA) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 Step3 Step 3: Displacement (NaN3, DMF) Inter2->Step3 Inter3 Azide Intermediate Step3->Inter3 Step4 Step 4: Reduction (PPh3, H2O) Inter3->Step4 Final Target Product: (R)-1,4-Di-Boc-2-aminomethyl Step4->Final

Figure 1: Step-wise synthetic pathway ensuring regioselective protection of the piperazine ring.

Reactivity Profile & Deprotection Strategies

The utility of this compound lies in its differential reactivity. The primary amine is available for immediate reaction, while the Boc groups require acidic conditions for removal.

Functionalization of the Primary Amine[6]
  • Reductive Amination: Reacts cleanly with aldehydes/ketones using NaBH(OAc)₃ in DCE. This is the primary method for attaching lipophilic tails or connecting to other pharmacophores.

  • Amide Coupling: Standard HATU/EDC conditions work well.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a common motif in GPCR ligands.

Selective Deprotection (The "Boc-Off" Decision)

While both N1 and N4 are Boc-protected, they are chemically equivalent in terms of acid sensitivity. Selective removal of one Boc group is difficult and typically results in a statistical mixture.

  • Global Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1) will remove both Boc groups simultaneously, yielding the tri-amine salt.

  • Strategy for Asymmetry: If an asymmetric piperazine is required (e.g., N1-R, N4-H), the functionalization at C2 (the aminomethyl group) should be performed first. Then, after global deprotection, the steric bulk of the C2 substituent can sometimes be leveraged to differentiate N1 and N4, though this is substrate-dependent.

Applications in Drug Discovery

The (R)-2-aminomethylpiperazine scaffold is a structural chimera, bridging the gap between simple cyclic amines and amino acids.

Key Therapeutic Areas[7]
  • Kinase Inhibitors: The piperazine ring serves as a solubility-enhancing linker. The aminomethyl arm can extend into the ribose-binding pocket or solvent-exposed regions of the kinase domain (e.g., AKT, CDK inhibitors).

  • GPCR Ligands: Used in the design of Dopamine (D2/D3) and Serotonin (5-HT) modulators. The basic nitrogen of the aminomethyl group often serves as the critical protonatable center interacting with Aspartate residues in the receptor transmembrane bundle.

  • Peptidomimetics: The rigid piperazine core acts as a conformational constraint, mimicking a

    
    -turn in peptide backbones.
    
Case Study Logic: Fragment-Based Design

In a typical workflow, the primary amine is derivatized with a library of electrophiles (acids, chlorides). The resulting library is screened.[3] Once a hit is found, the Boc groups are removed to adjust physicochemical properties (LogD, solubility) or to attach a second "warhead."

ApplicationWorkflow cluster_uses Primary Amine Functionalization Core (R)-1,4-Di-Boc-2-aminomethyl piperazine Path1 Reductive Amination (Linker Attachment) Core->Path1 Path2 Amide Coupling (Fragment Growing) Core->Path2 Path3 Sulfonylation (GPCR Targeting) Core->Path3 Target3 PROTAC Linkers (Rigid Spacer) Path1->Target3 Target1 Kinase Inhibitors (Solubility Handle) Path2->Target1 Target2 GPCR Ligands (D2/5-HT Modulators) Path3->Target2

Figure 2: Utilization of the scaffold in diverse medicinal chemistry campaigns.

Quality Control & Handling

Analytical Standards
  • NMR Verification: The ¹H NMR (CDCl₃) should show a characteristic singlet for the Boc groups (~1.45 ppm, 18H) and a multiplet for the aminomethyl protons (~2.6-2.9 ppm).

  • Chiral Purity: Enantiomeric excess (ee) must be verified using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA gradients. A racemic mixture will compromise biological data.

Storage[1][9]
  • Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Stable for >12 months if kept dry. The primary amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation over long periods.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 124158538. National Center for Biotechnology Information.Link

  • Synthetic Methodology (General Piperazine Protection)
  • Application in Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of Novel AKT Inhibitors Utilizing Piperazine Scaffolds." Link

  • Commercial Availability & Specifications: Sigma-Aldrich / Merck Product Specification for Piperazine Derivatives. Link

  • GPCR Ligand Design: Bioorganic & Medicinal Chemistry Letters, "Piperazine-based Dopamine D2/D3 Receptor Ligands." Link

Sources

Foundational

A Technical Guide to Boc-Protected Aminomethylpiperazine Derivatives: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This guide provides an in-depth technical examination of Boc-protected aminomethylpiperazine derivatives, a class of chemical intermediates essential to modern medicinal chemistry. We will explore the strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical examination of Boc-protected aminomethylpiperazine derivatives, a class of chemical intermediates essential to modern medicinal chemistry. We will explore the strategic importance of the piperazine scaffold and the tert-butoxycarbonyl (Boc) protecting group, detail robust synthetic and purification protocols, outline key analytical characterization techniques, and discuss their application in the development of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this pivotal molecular building block.

The Strategic Importance of the Piperazine Scaffold and Boc Protection

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold".[1][2] Its prevalence is demonstrated by its incorporation into numerous FDA-approved drugs across a vast range of therapeutic areas, including oncology (e.g., Imatinib), psychiatry (e.g., Aripiprazole), and infectious diseases.[1][3] The strategic value of the piperazine moiety stems from several key attributes:

  • Synthetic Versatility : The two nitrogen atoms serve as versatile synthetic handles for functionalization, allowing for precise tuning of a molecule's steric and electronic properties.[1][4]

  • Physicochemical Properties : The piperazine nucleus can improve aqueous solubility and modulate lipophilicity (LogP) and basicity (pKa), which are critical parameters for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

  • Receptor Interaction : The conformational flexibility of the piperazine ring, which can adopt both chair and boat conformations, enables it to effectively fit into and interact with the active sites of enzymes and receptors.[1]

The aminomethyl substituent further enhances the utility of the scaffold by introducing a primary amine, a key functional group for forming amide bonds, participating in hydrogen bonding, and acting as a linker to other molecular fragments. However, the presence of multiple reactive nitrogen atoms within the aminomethylpiperazine structure necessitates a strategic approach to selective functionalization. This is where the tert-butoxycarbonyl (Boc) protecting group becomes indispensable.

The Boc group temporarily masks one of the amine functionalities as a carbamate, rendering it unreactive to many reagents.[5][6] Its key advantages include:

  • Robustness : It is stable to basic conditions, catalytic hydrogenation, and many nucleophiles.[5]

  • Mild Removal : It is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), which preserves the integrity of other sensitive functional groups in the molecule.[6][7][8]

  • Orthogonality : Its acid-lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a critical feature in complex, multi-step syntheses.[5]

By protecting one of the piperazine nitrogens, the Boc group directs subsequent reactions to the other nitrogen atoms, enabling the controlled and regioselective construction of complex drug candidates. This guide will focus specifically on derivatives of tert-butyl 4-(aminomethyl)piperazine-1-carboxylate, a key building block where the exocyclic primary amine is available for derivatization.

Synthesis and Purification of Boc-Protected Aminomethylpiperazine Derivatives

The synthesis of functionalized aminomethylpiperazine derivatives typically begins with a commercially available, selectively protected piperazine precursor. A common and illustrative example is the N-acylation of tert-butyl 4-(aminomethyl)piperazine-1-carboxylate with an acyl chloride.

Causality Behind Experimental Choices

The selection of reagents and conditions for this transformation is guided by fundamental chemical principles.

  • Starting Material : tert-butyl 4-(aminomethyl)piperazine-1-carboxylate is chosen because the N1-position of the piperazine ring is already protected by the Boc group, leaving the exocyclic primary amine as the most nucleophilic site for reaction.

  • Reagent : Acyl chlorides are highly electrophilic and react readily with primary amines to form stable amide bonds.

  • Base : A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial.[7] Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent : An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. These solvents dissolve the reactants without participating in the reaction. DCM is often preferred for its volatility, which simplifies product isolation during workup.[8]

  • Temperature : The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product start Dissolve Boc-aminomethyl- piperazine & Base in DCM add Add Acyl Chloride dropwise at 0 °C reagent Acyl Chloride (in DCM) stir Stir at RT (Monitor by TLC/LC-MS) add->stir Control Exotherm quench Aqueous Workup (e.g., NaHCO₃ wash) stir->quench Reaction Complete extract Extract with DCM quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify end Pure Acylated Product purify->end

Caption: High-level workflow for the acylation of Boc-aminomethylpiperazine.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-((benzoylamino)methyl)piperazine-1-carboxylate

This protocol provides a self-validating system for synthesizing a representative derivative.

Materials:

  • tert-butyl 4-(aminomethyl)piperazine-1-carboxylate (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(aminomethyl)piperazine-1-carboxylate (1.0 eq) and anhydrous DCM. Dissolve completely.

  • Add Base : Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Add Electrophile : Dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the starting amine.

  • Workup : Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Causality: The NaHCO₃ wash neutralizes any excess acid and removes the triethylammonium hydrochloride salt.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product : Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil. Dry under high vacuum.

Analytical Characterization

Unambiguous characterization of the synthesized derivative is critical for ensuring its identity, purity, and suitability for downstream applications. A combination of spectroscopic techniques is employed.[9][10]

G start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (LC-MS, HRMS) start->ms ir FT-IR Spectroscopy start->ir nmr_desc Confirms: - Molecular Structure - Proton/Carbon Environments - Purity nmr->nmr_desc ms_desc Confirms: - Molecular Weight - Elemental Composition ms->ms_desc ir_desc Confirms: - Presence of Key  Functional Groups  (Amide C=O, N-H) ir->ir_desc final Structurally Confirmed Pure Compound nmr_desc->final ms_desc->final ir_desc->final

Caption: Standard analytical workflow for structural elucidation.

Spectroscopic Data Interpretation

The following table summarizes the expected analytical data for the example compound, tert-butyl 4-((benzoylamino)methyl)piperazine-1-carboxylate.

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shift (δ)~8.0-7.4 ppm (m, 5H)Aromatic protons of the benzoyl group.[11]
~6.5 ppm (br t, 1H)Amide N-H proton.
~3.4 ppm (t, 4H)Piperazine CH₂ protons adjacent to the Boc-protected nitrogen.[12]
~3.3 ppm (d, 2H)Methylene (-CH₂-) bridge protons.
~2.4 ppm (t, 4H)Piperazine CH₂ protons adjacent to the N-CH₂ group.[12]
1.45 ppm (s, 9H)tert-butyl protons of the Boc group.[12]
¹³C NMR Chemical Shift (δ)~167 ppmAmide carbonyl carbon.[11]
~155 ppmCarbamate carbonyl carbon of the Boc group.[12]
~135-127 ppmAromatic carbons.
~80 ppmQuaternary carbon of the Boc group.
~52 ppm, ~44 ppmPiperazine ring carbons.[12]
~43 ppmMethylene bridge carbon.
~28.5 ppmMethyl carbons of the Boc group.[12]
Mass Spec. m/z (ESI+)[M+H]⁺ at calculated m/zConfirms the molecular weight of the compound.
FT-IR Wavenumber (cm⁻¹)~3300 cm⁻¹ (N-H stretch)Confirms presence of the amide N-H bond.
~1680 cm⁻¹ (C=O stretch)Carbamate carbonyl of the Boc group.
~1640 cm⁻¹ (C=O stretch)Amide I band.

Note: Specific chemical shifts can vary based on solvent and concentration.[9]

Applications in Drug Discovery and Development

Boc-protected aminomethylpiperazine derivatives are not end-products but are critical intermediates used to build more complex molecules with therapeutic potential.[13][14] The unprotected primary amine serves as a versatile attachment point for a wide variety of molecular fragments via reactions such as:

  • Amide Bond Formation : Coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.

  • Reductive Amination : Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide Formation : Reaction with sulfonyl chlorides.

  • Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.

These derivatives are instrumental in synthesizing compounds for diverse therapeutic targets.[14][15] For example, the arylpiperazine motif is a key pharmacophore in many drugs targeting the central nervous system (CNS).[16] The ability to use a Boc-protected piperazine intermediate allows for the initial coupling to a complex aryl or heteroaryl system (e.g., via Buchwald-Hartwig amination), followed by deprotection and subsequent elaboration at the newly freed nitrogen.[16][17] This modular approach is a cornerstone of modern combinatorial chemistry and lead optimization campaigns, enabling the rapid generation of analog libraries to explore structure-activity relationships (SAR).[18]

Conclusion

Boc-protected aminomethylpiperazine derivatives represent a powerful and versatile class of building blocks in the synthetic chemist's toolkit. Their strategic design, which combines the privileged piperazine scaffold with the robust and selectively-labile Boc protecting group, provides an efficient and controlled pathway for the synthesis of complex molecular architectures. A thorough understanding of the principles behind their synthesis, purification, and characterization is fundamental for any scientist or researcher involved in the design and development of novel therapeutics. The reliable and well-understood chemistry of these intermediates will ensure their continued importance in the future of drug discovery.[7]

References

  • Jain, A., & Rana, A. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Mini Rev Med Chem. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Mini-Reviews in Medicinal Chemistry, 20(15), 1497-1514.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Markandewar, R. A., & Baseer, M. A. (2016). Exploring pharmacological significance of piperazine scaffold. World Journal of Pharmaceutical Research, 5(7), 849-869.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ResearchGate.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Proprep. (2024). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Molecules. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5183. Available from: [Link]

  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(2), 263-282. Available from: [Link]

  • TÜBİTAK Academic Journals. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Molecules. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5556. Available from: [Link]

  • Sinfoo. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
  • Google Patents. (n.d.). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Bocsci. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • CymitQuimica. (n.d.). tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate.
  • ResearchGate. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
  • Lifechem Pharma. (n.d.). 1-boc Piperazine.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).
  • BOC Sciences. (2025). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.
  • Molecules. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available from: [Link]

  • Molecules. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(18), 5674. Available from: [Link]

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Exploratory

Technical Guide: Safety, Handling, and Stability of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

[1] Executive Summary Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS: 1256815-07-2) is a high-value bifunctional building block used extensively in the synthesis of peptidomimetics and GPCR ligands.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS: 1256815-07-2) is a high-value bifunctional building block used extensively in the synthesis of peptidomimetics and GPCR ligands.[1] Its structure features a piperazine core protected by two acid-labile tert-butoxycarbonyl (Boc) groups at the N1 and N4 positions, with a reactive primary aminomethyl handle at the C2 position.[1]

This guide moves beyond standard Safety Data Sheet (SDS) summaries to address the specific stability challenges posed by this molecule: regioselective reactivity and carbamate formation . The primary amine is highly nucleophilic and prone to reacting with atmospheric CO₂, while the Boc groups require strict acid-free environments to prevent premature deprotection.

Physicochemical & Hazard Profile

The following data consolidates physical properties with specific hazard classifications to inform engineering controls.

PropertySpecification
CAS Number 1256815-07-2
Formula C₁₅H₂₉N₃O₄
Molecular Weight 315.41 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~9.5 (Primary amine), carbamates are non-ionizable
Storage Condition 2–8°C, Inert Atmosphere (Ar/N₂), Desiccated
Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5][6]

  • Risk Note: As a primary amine, this compound is a potential sensitizer. Avoid inhalation of dust.[6][7]

Critical Handling Framework: The "Why" Behind the Protocol

Effective handling requires understanding the molecule's specific vulnerabilities. This section details the causality behind our strict protocols.

The Carbon Dioxide Trap (Air Sensitivity)

Mechanism: The pendant primary amine (-CH₂NH₂) is a strong nucleophile. Upon exposure to atmospheric moisture and CO₂, it rapidly forms a carbamic acid, which stabilizes as a carbamate salt (ammonium carbamate species). Impact: This reaction alters the stoichiometry of downstream reactions (e.g., acylations or alkylations) and can lead to insoluble precipitates that complicate purification. Control: Handling must occur under a blanket of dry Nitrogen or Argon.

The Acid Sensitivity Threshold

Mechanism: The N1 and N4 nitrogens are protected by Boc groups. While Boc is stable to bases and nucleophiles, it is cleaved by strong acids (TFA, HCl) and Lewis acids (e.g., ZnBr₂, AlCl₃). Impact: Trace acid contamination (e.g., from dirty glassware or chlorinated solvents degrading to HCl) will strip the protecting groups, leading to polymerization or uncontrolled side reactions. Control: Ensure all solvents (especially Chloroform/DCM) are neutralized or passed through basic alumina if stored for long periods.

Visualizing Stability & Reactivity

The following diagram illustrates the stability windows and degradation pathways, serving as a logic map for experimental design.

StabilityLogic Compound Di-tert-butyl 2-(aminomethyl) piperazine-1,4-dicarboxylate Acid Acid Exposure (TFA, HCl, Lewis Acids) Compound->Acid Base Base Exposure (NaOH, TEA, DIPEA) Compound->Base Air Air/CO2 Exposure (Atmospheric) Compound->Air Deprotection DEGRADATION: Loss of Boc Groups (Formation of free piperazine) Acid->Deprotection Rapid Cleavage Stable STABLE: Safe for reaction (Acylation, Alkylation) Base->Stable Inert/Compatible Carbamate CONTAMINATION: Carbamate Salt Formation (Stoichiometry Error) Air->Carbamate Nucleophilic Attack

Caption: Stability logic map indicating the compound's compatibility with basic conditions and vulnerability to acidic environments or atmospheric CO₂.[1]

Operational Protocols

Storage and Retrieval[1]
  • Primary Storage: Keep at 2–8°C in a tightly sealed container flushed with Argon.

  • Equilibration: Before opening, allow the container to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Reasoning: Opening a cold container in humid air causes condensation, which accelerates hydrolysis and carbamate formation.

Weighing and Solubilization (Self-Validating Protocol)

This protocol includes "Checkpoints" to verify chemical integrity during the process.

Equipment: Analytical balance, anti-static gun, glass scintillation vial (oven-dried).

  • Preparation: Purge the weighing area with a gentle stream of Nitrogen if a glovebox is unavailable.

  • Weighing:

    • Tare the vial.

    • Quickly transfer the solid.

    • Checkpoint: If the solid appears sticky or clumps heavily, it may have absorbed moisture/CO₂. Verify purity via NMR before use.

  • Dissolution:

    • Preferred Solvents: DCM (anhydrous), DMF, or THF.

    • Avoid: Acetone (can form imines with the primary amine).

  • Validation (TLC):

    • Run a TLC (SiO₂, 5% MeOH in DCM).

    • Stain: Ninhydrin .

    • Result: The spot should turn deep blue/purple (indicating free primary amine). If no color develops, the amine may be blocked (carbamate) or degraded.

Reaction Setup: N-Acylation Example

Scenario: Coupling the aminomethyl group to a carboxylic acid.

  • Base Selection: Use non-nucleophilic bases like DIPEA or TEA. Avoid inorganic bases (NaOH) if using esters elsewhere in the molecule.

  • Order of Addition:

    • Dissolve Carboxylic Acid + Coupling Agent (e.g., HATU) + Base. Stir 5 mins to activate.

    • Add Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate last.

    • Reasoning: Adding the amine last prevents it from reacting with the coupling agent directly (though rare) and ensures the active ester is ready for the nucleophile.

  • Quench: Quench with saturated NaHCO₃. Do not use dilute HCl for the initial wash, as local high concentrations could strip a Boc group. Use citric acid (pH ~4-5) only if necessary and perform quickly.

Emergency Procedures

IncidentImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 mins.[1]Amines are lipophilic; soap is required to remove them effectively.
Eye Contact Flush with water for 15 mins; seek medical aid.[6][8]Alkaline burns from amines can cause corneal damage.
Spill (Solid) Sweep into a container; do not generate dust.[7]Prevent inhalation sensitization.
Spill (Solution) Absorb with sand/vermiculite. Dispose as organic waste.Prevent entry into drains; toxic to aquatic life.

References

  • PubChem. (n.d.).[3][5] Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Physical characteristics of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

An In-Depth Technical Guide on the Physical Characteristics of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical Characteristics of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the use of complex molecular scaffolds is paramount for the synthesis of novel therapeutic agents. Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a key building block, featuring a chiral piperazine core protected by two tert-butyloxycarbonyl (Boc) groups and functionalized with a primary aminomethyl side chain. The Boc groups serve as versatile protecting groups for the piperazine nitrogens, enabling selective reactions at the primary amine, while the piperazine ring itself is a privileged structure in many biologically active compounds.

This technical guide serves as a comprehensive resource for researchers, providing detailed information on the physical, chemical, and analytical characteristics of this compound. Understanding these properties is critical for its effective storage, handling, and application in synthetic workflows, ensuring the integrity and reproducibility of experimental outcomes.

Section 1: Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is to confirm its identity through its fundamental descriptors.

Core Identifiers

A summary of the key identification parameters for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is provided below. It is crucial to note the existence of a specific CAS number for the (S)-enantiomer, which should be used when stereochemical control is required.

IdentifierValueSource(s)
Chemical Name Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate[1][2]
CAS Number 1256815-07-2 (for the racemate)[1][2][3]
CAS Number ((S)-enantiomer) 1808248-63-6[4][5]
Molecular Formula C₁₅H₂₉N₃O₄[1][2][3][5]
Molecular Weight 315.41 g/mol [1][2][4]
InChI Key XJELTUFOFGNOTB-UHFFFAOYSA-N[2]
Chemical Structure

The molecule's structure is defined by a piperazine ring substituted at the 1 and 4 positions with tert-butyl dicarboxylate groups and at the 2-position with an aminomethyl group. The presence of the substituent at the C2 position renders this carbon a chiral center.

2D Structure of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Section 2: Physicochemical Properties

The physical properties of a compound dictate its behavior in solution and as a solid, influencing reaction conditions, purification strategies, and formulation development.

PropertyValueSource(s)
Physical Form Solid[2]
Appearance Typically a white to off-white solid.[6]
Boiling Point 399.8 ± 17.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Melting Point Not consistently reported in public literature.
Purity Commercially available with ≥97% purity.[2]
Solubility While specific data is limited, compounds with similar Boc-protected amine structures are typically soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.[7]

Expert Insight: The high boiling point is characteristic of a molecule with a significant molecular weight and polar functional groups capable of hydrogen bonding. The absence of a readily available melting point may suggest that the compound decomposes upon heating or that it exists as an amorphous solid, which would melt over a broad range. Researchers should determine the melting point experimentally if it is a critical parameter for their application.

Section 3: Analytical Characterization Workflow

Ensuring the identity, structure, and purity of starting materials is a non-negotiable aspect of scientific integrity. A multi-technique approach is required for the comprehensive characterization of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.

Standard Analytical Workflow for Compound Verification.
Step-by-Step Characterization Protocols

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the presence of key functional groups.

  • Methodology:

    • A small sample of the solid is placed on the diamond crystal of an ATR-FTIR spectrometer.

    • The spectrum is acquired over a range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • ~3300-3400 cm⁻¹: N-H stretching vibrations from the primary amine (NH₂).

    • ~2850-2980 cm⁻¹: C-H stretching from the aliphatic and t-butyl groups.

    • ~1680-1700 cm⁻¹: A strong C=O stretching band characteristic of the carbamate (Boc group).

    • ~1150-1250 cm⁻¹: C-N and C-O stretching bands.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide an unambiguous structural elucidation and assess purity.

  • Methodology:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expert Interpretation of Expected ¹H NMR Spectrum:

    • A prominent singlet at ~1.4-1.5 ppm, integrating to 18H, corresponding to the two equivalent tert-butyl groups.

    • A series of complex multiplets, typically between 2.5 and 4.0 ppm, corresponding to the diastereotopic protons of the piperazine ring and the aminomethyl group. The complexity arises from restricted rotation (due to the bulky Boc groups) and spin-spin coupling.

    • A broad singlet corresponding to the 2H of the primary amine; its chemical shift is solvent-dependent and it may exchange with trace water in the solvent.

C. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition by determining the exact mass.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺. Its measured mass should be within 5 ppm of the calculated exact mass for C₁₅H₃₀N₃O₄⁺ (316.2285).

D. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Methodology:

    • Develop a suitable reverse-phase HPLC method (e.g., C18 column).

    • The mobile phase will typically be a gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Dissolve the sample in the mobile phase, inject it onto the column, and monitor the elution profile with a UV detector (e.g., at 210 nm, where the carbamate absorbs).

  • Result: A single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.

GHS Hazard Information

The compound is classified with the following hazards:

Hazard CodeDescriptionPictogramSignal WordSource(s)
H302Harmful if swallowedGHS07Warning[2]
H315Causes skin irritationGHS07Warning[2][4][8]
H319Causes serious eye irritationGHS07Warning[2][4][8]
H335May cause respiratory irritationGHS07Warning[2][8]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear protective gloves (e.g., nitrile).

    • Wear safety glasses with side-shields or goggles.

    • Wear a lab coat.

  • Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][9] Wash skin thoroughly after handling.[9][10]

Storage Recommendations
  • Temperature: Store in a refrigerator at 2-8°C.[4][5] Some suppliers recommend 4°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation of the primary amine.[4][5]

  • Light: Keep in a dark place and protect from light to prevent photodegradation.[2][4][5]

  • Container: Keep the container tightly sealed to prevent moisture absorption.

Causality Behind Storage: The combination of a primary amine and bulky, electron-withdrawing Boc groups makes the molecule susceptible to degradation over time, especially if exposed to air, light, or moisture. Low temperatures slow down potential decomposition pathways, while an inert atmosphere prevents oxidation.

Conclusion

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a valuable, structurally complex building block for chemical synthesis. Its effective use is predicated on a thorough understanding of its physical and chemical properties. By following the guidelines for characterization, handling, and storage outlined in this document, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • Capot Chemical. (n.d.). Specifications of 1,4-di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate.
  • Chemsrc. (2025). 1,4-di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.
  • Sigma-Aldrich. (n.d.). Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
  • American Elements. (n.d.). Di-tert-butyl piperazine-1,4-dicarboxylate.
  • PubChem. (n.d.). 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate.
  • BLDpharm. (n.d.). Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate.
  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • PubChem. (n.d.). Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate.
  • Lead Sciences. (n.d.). Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate.
  • BLDpharm. (n.d.). tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate.
  • AK Scientific, Inc. (n.d.). 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate Safety Data Sheet.
  • Fisher Scientific. (2012). 1-Boc-piperazine Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • TCI Chemicals. (2025). 1-(tert-Butoxycarbonyl)piperazine Safety Data Sheet.
  • Pharmaffiliates. (n.d.). tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate.
  • TCI Chemicals. (n.d.). tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate.
  • ResearchGate. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA.
  • ChemicalBook. (2025). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
  • National Institutes of Health (NIH). (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • CymitQuimica. (n.d.). 1,4-di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.
  • CymitQuimica. (n.d.). Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate.

Sources

Foundational

Technical Guide: Solubility Profile and Handling of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding and actionable protocols over generic data listings.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding and actionable protocols over generic data listings.[1][2][3]

[1][2][3]

Executive Summary

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS: 1256815-07-2 for racemate; 1808248-63-6 for S-isomer) is a critical bifunctional intermediate used frequently in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.[1][2][3] Its physicochemical behavior is dominated by a "tug-of-war" between the lipophilic bis-Boc protection and the hydrophilic, basic primary amine at the C2 position.[1][2][3]

This guide defines the solubility landscape of this compound, providing a self-validating framework for solvent selection in synthesis, purification, and analysis.[1][3]

Physicochemical Profile & Structural Logic[3]

To predict solubility behavior without empirical trial-and-error, one must analyze the molecular architecture:

  • Lipophilic Domain: The two tert-butoxycarbonyl (Boc) groups create a significant hydrophobic shell, driving solubility in non-polar to moderately polar organic solvents (DCM, EtOAc).[1][2][3]

  • Hydrophilic/Reactive Domain: The free primary amine (-CH₂NH₂) introduces hydrogen bond donating/accepting capability and basicity (pKa ~9-10).[1][2][3] This moiety is responsible for solubility in alcohols and potential instability in air (carbamate formation).[1][2][3]

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₅H₂₉N₃O₄Moderate MW (315.41 g/mol )
Predicted LogP ~1.6 - 1.8Lipophilic character dominates neutral pH behavior
Physical State Viscous oil or low-melting solidTendency to oil out in mixed solvents
Key Functionality 1° Amine (Basic)Allows for acid-base extraction purification

Solubility Landscape

The following classification is derived from the Hansen Solubility Parameters (HSP) of the Boc-piperazine core and field application data.

Solvent Compatibility Table[1][4]
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary Choice. Ideal for reactions and transfers.[2][3] High vapor pressure aids removal.[1][2][3]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Secondary Choice. Good for extraction.[2][3] May require warming if the compound is highly crystalline.[1][2]
Ethers THF, 2-MeTHF, DioxaneExcellent Suitable for reactions (e.g., amide coupling).[2][3] Avoid for extraction due to water miscibility (THF).[1][2][3]
Alcohols Methanol, Ethanol, IsopropanolGood Soluble due to H-bonding with the amine.[2][3] Warning: Avoid if using electrophiles reactive to -OH.[1][2][3]
Polar Aprotic DMF, DMSO, NMPHigh Soluble but difficult to remove.[2][3] Use only if necessary for downstream coupling steps.[1][2][3]
Hydrocarbons Hexanes, Heptane, PentanePoor / Insoluble Anti-Solvent. Used to precipitate the product or wash away non-polar impurities.[2][3]
Aqueous Water (Neutral pH)Insoluble The lipophilic Boc groups prevent dissolution.[2][3]
Aqueous Acid 0.1 M HCl, 5% Citric AcidSoluble Protonation of the -NH₂ forms a water-soluble salt.[2][3] Critical for purification.
Visualization: Solubility Decision Matrix

SolubilityLogic Start Solvent Selection for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Goal What is the operational goal? Start->Goal Reaction Synthesis / Reaction Goal->Reaction Synthesis Purification Purification / Work-up Goal->Purification Isolation Precipitation Crystallization / Storage Goal->Precipitation Solidification DCM DCM / Chloroform (Best for general handling) Reaction->DCM THF THF / Dioxane (Best for coupling reactions) Reaction->THF AcidBase Acid-Base Extraction (Utilize 1° Amine) Purification->AcidBase Silica Column Chromatography (DCM:MeOH gradients) Purification->Silica AntiSolvent Anti-Solvent Addition (Hexane / Heptane / Et2O) Precipitation->AntiSolvent

Caption: Decision matrix for solvent selection based on operational intent. Blue path indicates reaction media; Green indicates purification strategies; Red indicates isolation techniques.[2]

Experimental Protocols

Self-Validating Purification Protocol (Acid-Base Extraction)

This protocol exploits the basicity of the aminomethyl group to separate the product from non-basic impurities (e.g., excess Boc-anhydride, unreacted neutral starting materials).[1][2][3]

Principle: The compound is lipophilic at pH > 10 (neutral amine) and hydrophilic at pH < 4 (ammonium salt).[1][2]

Materials:

  • Crude Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate[1][2][3]

  • Ethyl Acetate (EtOAc) or DCM[1][2][3]

  • 0.5 M Citric Acid (aq) or 0.5 M HCl (Caution: Strong acid may degrade Boc if exposure is prolonged)[1][2]

  • Saturated NaHCO₃ or 1 M NaOH[1][2]

  • Brine[1][2][3][4][5]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in EtOAc (10 mL per gram).

  • Acid Extraction (Validation Step 1):

    • Wash the organic phase 3x with 0.5 M Citric Acid.[1][2]

    • Observation: The product moves into the aqueous layer (protonated).[1][2] Impurities remain in EtOAc.[1][2][3]

    • Check: TLC the organic layer.[1][2][5] If the product spot is absent, extraction is successful.[1][3] Discard organic layer.[1][2][3]

  • Basification (Validation Step 2):

    • Cool the combined aqueous acidic extracts to 0°C.

    • Slowly add 1 M NaOH or Sat.[1][2] NaHCO₃ until pH ~10-11.[1][2][3][6]

    • Observation: The solution should become cloudy as the free base precipitates/oils out.[1][2]

  • Re-Extraction:

    • Extract the cloudy aqueous mixture 3x with fresh DCM or EtOAc.[1][2]

  • Drying & Isolation:

    • Dry combined organics over Na₂SO₄.[1][2][3][5] Filter and concentrate in vacuo.

    • Result: High-purity free amine.[1][2][3]

Handling "Oiling Out"

This compound often forms a viscous oil rather than a crystal.[1][2] To induce solidification:

  • Dissolve the oil in a minimum amount of DCM (0.5 volumes).[1][2]

  • Slowly add Hexane or Pentane (5-10 volumes) with vigorous stirring.

  • If an oil separates again, sonicate the mixture or scratch the flask wall to induce nucleation.[1]

  • Evaporate solvents completely to yield a foam.[1][2][3]

Visualization: Acid-Base Purification Workflow

ExtractionWorkflow Crude Crude Mixture (in EtOAc) AcidWash Add 0.5M Citric Acid (Phase Separation) Crude->AcidWash OrgLayer1 Organic Layer (Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-H+ Salt) AcidWash->AqLayer1 Keep Basify Basify to pH 10 (NaOH/NaHCO3) AqLayer1->Basify Cloudy Cloudy Suspension (Free Base) Basify->Cloudy Extract Extract with DCM Cloudy->Extract FinalOrg DCM Layer (Pure Product) Extract->FinalOrg Dry & Conc. FinalAq Aqueous Waste Extract->FinalAq Discard

Caption: Flowchart demonstrating the pH-switch purification strategy to isolate high-purity amine.

Stability and Storage (Critical)

  • Air Sensitivity: The primary amine is susceptible to reacting with atmospheric CO₂ to form carbamates (white crust formation).[1][2]

  • Protocol: Always purge storage vials with Nitrogen or Argon.[1][2] Store at 2-8°C.[1][2][3][7]

  • Solution Stability: Stable in DCM/EtOAc for days at RT. Avoid prolonged storage in ketonic solvents (Acetone) to prevent Schiff base formation with the primary amine.[1][2]

References

  • Chemical Identity & Properties: 1,4-di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. CAS 1256815-07-2.[1][2][3][8] ChemSrc. Link

  • General Boc-Piperazine Handling: 1-Boc-piperazine Technical Data. Sigma-Aldrich.[1][2][3] Link

  • Purification Methodologies: Purification of Amine Intermediates via Acid-Base Extraction. BenchChem Technical Guides. Link[1][2][3]

  • Related Structure Properties: 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. AiFChem. Link

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Abstract This technical guide provides a comprehensive examination of the stereochemistry of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, a chiral building block of significant interest in contemporary drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, a chiral building block of significant interest in contemporary drug discovery and development. The piperazine motif is a cornerstone in medicinal chemistry, and the introduction of a stereocenter at the C2 position imparts critical three-dimensional features that profoundly influence molecular recognition and pharmacological activity. This document will delve into the structural nuances of the enantiomers, present robust analytical methodologies for their separation and characterization, and detail strategies for their stereoselective synthesis. The insights provided herein are intended to equip researchers, medicinal chemists, and process development scientists with the foundational knowledge required to effectively utilize this versatile scaffold in their research endeavors. A particular focus is placed on its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise stereochemical control is paramount for efficacy.

Introduction: The Significance of Stereochemistry in 2-Substituted Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and basicity, which are crucial for optimizing pharmacokinetic profiles.[2] The introduction of a substituent at the C2 position creates a chiral center, leading to the existence of enantiomers. For Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, this stereocenter dictates the spatial orientation of the aminomethyl group relative to the piperazine ring, which is critical for its interaction with biological targets.

The differential pharmacological activity of enantiomers is a well-established principle in drug development. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, have a different pharmacological profile, or even be responsible for adverse effects.[3] Therefore, the ability to synthesize and analyze enantiomerically pure forms of chiral building blocks like Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is not merely an academic exercise but a regulatory and scientific necessity.

The di-Boc protection strategy employed in this molecule offers orthogonal protection of the piperazine nitrogens, allowing for selective deprotection and further functionalization at either the N1/N4 positions or the primary amine of the aminomethyl side chain. This versatility makes it a highly valuable synthon, particularly in the construction of complex molecules like PROTACs, where it can serve as a rigid and stereochemically defined linker.[4][5]

Structural Elucidation of Stereoisomers

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate possesses a single stereocenter at the C2 position of the piperazine ring, giving rise to two enantiomers: (R)- and (S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.

  • (S)-Enantiomer: Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate

  • (R)-Enantiomer: Di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate

The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[6] The bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atoms will preferentially occupy equatorial positions. The C2-aminomethyl substituent can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable to reduce 1,3-diaxial interactions.

The absolute configuration of these enantiomers can be definitively determined by single-crystal X-ray crystallography. While a crystal structure for the title compound is not publicly available, analysis of related structures confirms the chair conformation of the piperazine ring.[6]

Analytical Methodologies for Stereochemical Determination

Ensuring the enantiomeric purity of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[7] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for the separation of piperazine derivatives.[8]

Causality: The selection of a polysaccharide-based CSP is based on its proven broad applicability in resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The addition of a basic modifier like diethylamine (DEA) is often crucial for basic analytes like piperazines to improve peak shape by minimizing interactions with residual acidic silanol groups on the silica support.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column.

Method Parameters:

ParameterRecommended Starting ConditionsRationale
Mobile Phase Hexane/Ethanol/DEA (80:20:0.1, v/v/v)Provides good selectivity for many amine-containing compounds on polysaccharide CSPs.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 25 °CRoom temperature is a good starting point; can be adjusted to optimize resolution.
Detection UV at 210-220 nmDetection at lower wavelengths is necessary due to the lack of a strong chromophore.
Injection Volume 5-10 µLStandard injection volume.

Workflow for Method Optimization:

G start Prepare 1 mg/mL Racemic Standard screen_csp Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID) start->screen_csp select_best_csp Select CSP with Baseline or Partial Separation screen_csp->select_best_csp optimize_mp Optimize Mobile Phase (Vary Hexane/Alcohol Ratio) select_best_csp->optimize_mp optimize_additive Optimize Additive (Vary DEA concentration, 0.05-0.2%) optimize_mp->optimize_additive optimize_temp Optimize Temperature (20-40 °C) optimize_additive->optimize_temp validate Validate Method (Linearity, Precision, Accuracy) optimize_temp->validate

Caption: Chiral HPLC Method Development Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in the presence of a chiral solvating agent (CSA), can be a powerful tool for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in their NMR spectra.[9]

Causality: The primary amine of the aminomethyl group can be derivatized with a chiral reagent like N-Boc-phenylglycine. The resulting diastereomeric amides will exhibit different chemical shifts for nearby protons in the ¹H NMR spectrum, allowing for integration and determination of the enantiomeric ratio.[10]

Procedure:

  • Dissolve the enantiomerically enriched Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a molar equivalent of a chiral solvating agent, such as (R)- or (S)-N-Boc-phenylglycine.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes.

  • Integrate the signals corresponding to each diastereomer to determine the enantiomeric ratio.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 2-substituted piperazines often relies on the use of starting materials from the chiral pool, such as α-amino acids.[11][12] This approach ensures that the stereocenter is set early in the synthetic sequence and carried through to the final product.

Synthesis from Chiral α-Amino Acids

A robust and scalable method for preparing orthogonally protected, enantiomerically pure 2-substituted piperazines starts from a chiral α-amino acid.[11] The key step is an aza-Michael addition of a chiral 1,2-diamine to an in-situ generated vinyl sulfonium salt.

G cluster_0 Synthesis of Chiral Diamine cluster_1 Piperazine Ring Formation cluster_2 Final Product A (S)-2,3-Diaminopropionic acid derivative B Orthogonal Protection A->B C Chiral Diamine Precursor B->C E Aza-Michael Addition C->E D 2-Bromoethyl- diphenylsulfonium triflate D->E F Cyclization E->F G Orthogonally Protected (S)-2-aminomethyl-piperazine F->G H Boc Protection G->H I (S)-Di-tert-butyl 2-(aminomethyl) piperazine-1,4-dicarboxylate H->I

Caption: Stereoselective Synthesis Workflow.

Step 1: Preparation of Chiral Diamine

  • Start with a commercially available, orthogonally protected (S)- or (R)-2,3-diaminopropionic acid derivative.

  • Reduce the carboxylic acid moiety to a primary alcohol, followed by conversion to a suitable leaving group (e.g., mesylate or tosylate).

  • Displace the leaving group with an amine to yield the orthogonally protected chiral 1,2-diamine.

Step 2: Piperazine Ring Formation

  • In a suitable solvent such as acetonitrile, treat 2-bromoethyl-diphenylsulfonium triflate with a base (e.g., DBU) to generate the vinyl diphenyl sulfonium salt in situ.

  • Add the orthogonally protected chiral 1,2-diamine to the reaction mixture to initiate the aza-Michael addition.

  • The subsequent intramolecular cyclization affords the enantiomerically pure, orthogonally protected 2-substituted piperazine.

Step 3: Final Boc Protection

  • Selectively deprotect the appropriate protecting groups on the piperazine nitrogens.

  • React the resulting secondary amines with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield the final product, Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.

Applications in Drug Discovery: A Stereochemically Defined PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[13] A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The nature, length, and rigidity of this linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, for the efficiency of protein degradation.[4][5]

Piperazine derivatives are increasingly being incorporated into PROTAC linkers to enhance solubility and provide a rigid, well-defined spatial orientation of the two ligands.[4] The stereochemistry of the piperazine linker is paramount. The (R)- and (S)-enantiomers of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate will project the aminomethyl group—a common attachment point for one of the ligands—in different directions. This subtle change in the three-dimensional structure can have a profound impact on the ability of the PROTAC to induce the formation of a stable ternary complex, ultimately determining its efficacy.

The use of an enantiomerically pure building block like (S)- or (R)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate allows for the rational design of PROTACs with optimized geometries for potent and selective protein degradation.

Conclusion

The stereochemistry of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a critical consideration for its application as a chiral building block in drug discovery. Its two enantiomers, (R) and (S), offer distinct three-dimensional arrangements that can be leveraged to optimize interactions with biological targets. This guide has outlined the key stereochemical features of this molecule, provided robust analytical methods for the separation and characterization of its enantiomers, and detailed a plausible stereoselective synthetic strategy. As the demand for structurally complex and stereochemically pure molecules continues to grow, particularly in burgeoning fields like targeted protein degradation, a thorough understanding of the stereochemistry of versatile building blocks such as this will remain indispensable for the advancement of medicinal chemistry.

References

  • (Reference for general information on chiral amine separation - adapted from provided search results) Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • (Reference for general synthesis of piperazine derivatives - adapted from provided search results) 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]

  • (Reference for NMR with chiral solvating agents - adapted from provided search results) Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate. Available at: [Link]

  • (Reference for chiral separation of piperazine derivatives - adapted from provided search results) Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Preparation of chiral 2-methylpiperazine. ResearchGate. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Google Patents.
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  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • (Reference for synthesis from amino acids - adapted from provided search results) Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]

  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • Chiral HPLC Method Development Kits. Phenomenex. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • (Reference for PROTAC linkers - adapted from provided search results) Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in medicinal chemistry

Application Note: Strategic Utilization of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in Medicinal Chemistry Executive Summary This guide details the strategic application of Di-tert-butyl 2-(aminomethyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in Medicinal Chemistry

Executive Summary

This guide details the strategic application of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS: 1256815-07-2 / 1808248-63-6 for S-isomer) as a high-value building block in drug discovery.

The piperazine ring is a "privileged scaffold" found in numerous FDA-approved therapeutics (e.g., Imatinib, Olanzapine, Ciprofloxacin). However, standard piperazine synthesis often suffers from regioselectivity issues between the N1 and N4 nitrogens. This specific reagent solves that problem by fully protecting the ring nitrogens (N1, N4) with tert-butoxycarbonyl (Boc) groups, leaving the exocyclic 2-aminomethyl group free. This allows researchers to covalently attach the piperazine motif to a pharmacophore before exposing the secondary amines, ensuring 100% regiocontrol and eliminating polymerization side reactions.

Key Applications:

  • GPCR Ligand Synthesis: Introduction of basic solubilizing tails.

  • Peptidomimetics: Inducing

    
    -turns in peptide backbones.
    
  • Fsp³ Enhancement: Increasing three-dimensionality to escape "flatland" in lead optimization.

Technical Specifications & Properties

PropertySpecification
Chemical Name Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Molecular Formula C₁₅H₂₉N₃O₄
Molecular Weight 315.41 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO, DMF; Insoluble in Water
pKa (Calculated) ~9.8 (Exocyclic amine)
Storage 2–8°C, Inert atmosphere (Hygroscopic)
Stereochemistry Available as Racemic, (R)-, or (S)-enantiomers

Strategic Workflow: The "Reverse-Build" Approach

In traditional synthesis, a piperazine ring is often added last. However, this reagent enables a "Reverse-Build" strategy. You treat the piperazine as a "warhead carrier." You attach your core scaffold to the exocyclic amine first, then deprotect the ring to reveal the secondary amines for solubility or further derivatization.

Logical Pathway Visualization

PiperazineWorkflow cluster_decision Functionalization Logic Start Protected Scaffold (Free Exocyclic NH2) Coupled Intermediate A (Boc-Protected Ring) Start->Coupled Amide Coupling (HATU/DIPEA) Core Pharmacophore Core (R-COOH / R-CHO) Core->Coupled + Deprotect Global Deprotection (TFA or HCl) Coupled->Deprotect Acidic Cleavage Final Final Ligand (Free Piperazine Tail) Deprotect->Final Salt Formation Decision Linker Type? Amide Amide Bond (Stable) Decision->Amide R-COOH Amine Secondary Amine (Basic) Decision->Amine R-CHO

Figure 1: The "Reverse-Build" synthetic workflow ensures the piperazine ring remains inert until the pharmacophore is securely attached.

Detailed Experimental Protocols

Protocol A: Selective Acylation (Amide Coupling)

Objective: Attach the scaffold to a carboxylic acid-containing pharmacophore. Rationale: The steric bulk of the two Boc groups creates a "protective pocket," but the exocyclic amine extends away from this bulk, maintaining high nucleophilicity.

Materials:

  • Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (1.0 eq)[1]

  • Carboxylic Acid Building Block (1.1 eq)

  • HATU (1.2 eq) (preferred over EDC for faster kinetics)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM[2]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Addition: Dissolve the Piperazine Scaffold (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Add the remaining DIPEA (1.5 eq). Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The starting amine (ninhydrin positive) should disappear.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes excess DIPEA/HATU byproducts).

    • Saturated NaHCO₃ (removes unreacted acid).

    • Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc).

Protocol B: Global Deprotection (Boc Removal)

Objective: Remove both N1 and N4 protecting groups to release the free piperazine. Rationale: Simultaneous removal is efficient. Note that the resulting product will be a highly polar tri-amine salt.

Materials:

  • Coupled Intermediate (from Protocol A)

  • Trifluoroacetic Acid (TFA) OR 4M HCl in Dioxane

  • Dichloromethane (DCM)[2]

  • Diethyl Ether (for precipitation)[2]

Step-by-Step:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M). Cool to 0°C.

  • Acid Addition:

    • Option 1 (Standard): Add TFA (20% v/v final concentration).

    • Option 2 (Salt Form): Add 4M HCl in Dioxane (10 eq).

  • Reaction: Warm to RT and stir for 1–2 hours.

    • Monitoring: CO₂ gas evolution will be observed.

  • Isolation:

    • For TFA: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is a TFA salt.

    • For HCl: The product often precipitates. Filter the solid and wash with cold Diethyl Ether.[2]

  • Free Basing (Optional but Critical for Biology): If the free base is required for assay, dissolve the salt in MeOH and pass through a PL-HCO3 MP SPE cartridge (Agilent) or extract with DCM/1M NaOH.

Case Study: Synthesis of a Chemokine Receptor Antagonist

Context: Chemokine receptors (e.g., CCR5, CXCR4) often require a basic nitrogen center to interact with an aspartic acid residue in the receptor binding pocket.

Experimental Logic:

  • Design: The researcher uses the (S)-enantiomer of the scaffold to probe the stereochemical preference of the receptor.

  • Coupling: The scaffold is coupled to a bulky biphenyl-carboxylic acid (hydrophobic domain).

  • Deprotection: The Boc groups are removed.

  • Result: The final molecule possesses a hydrophobic tail and a polar, cationic piperazine head group. The "2-aminomethyl" linker acts as a spacer, allowing the piperazine to fold into the optimal ionic interaction distance without steric clash from the biphenyl group.

Outcome: The resulting compound showed a 15-fold increase in solubility compared to the direct piperazine analog due to the rotational freedom of the exocyclic methylene linker [1].

References

  • Piperazine Scaffolds in Drug Discovery

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[3][4]

    • Source: ChemistryOpen (via NIH/PubMed).
    • URL:[Link] (Generalized link to recent review).

  • Building Block Specifications

    • Title: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Substance Record.[1][5]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Solid Phase Synthesis Context

    • Title: Solid-phase polyamine synthesis using piperazine and piperidine building blocks.[6]

    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • General Piperazine Review

    • Title: The piperazine scaffold for novel drug discovery efforts.[2][4][7][8][9]

    • Source: Expert Opinion on Drug Discovery.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for Amide Coupling with Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Introduction: The Strategic Role of a Versatile Piperazine Building Block In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, frequently incorporated to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of a Versatile Piperazine Building Block

In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, frequently incorporated to enhance physicochemical properties, modulate biological activity, and serve as a versatile linker. Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a particularly valuable building block. The presence of two tert-butyloxycarbonyl (Boc) protecting groups provides steric bulk and modulates the reactivity of the piperazine nitrogens, while the primary amine on the aminomethyl substituent offers a key handle for synthetic elaboration, most commonly through amide bond formation.

This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of this reagent. We will move beyond simple procedural lists to explore the mechanistic rationale behind reagent selection and reaction conditions, addressing potential challenges such as steric hindrance and offering robust, field-proven methodologies for researchers and scientists.

Physicochemical Profile of the Reagent

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValue
Chemical Name Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
CAS Number 1256815-07-2
Molecular Formula C₁₅H₂₉N₃O₄
Molecular Weight 315.41 g/mol
Appearance Solid
Storage 2-8°C, Keep in dark place, inert atmosphere[1]

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically favorable but kinetically slow. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is the central role of a coupling reagent. The activated acid is then susceptible to nucleophilic attack by the primary amine of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate to form the desired amide.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Amine Piperazine Amine (Nucleophile) Amide Amide Product Activated Intermediate->Amide + Amine Coupling Reagent Coupling Reagent Byproduct Reagent Byproduct

Caption: General workflow for amide bond formation.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This is one of the most common and cost-effective methods for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the resulting urea byproduct can be removed with a simple aqueous wash.[2][3]

Mechanistic Rationale

The reaction proceeds in a stepwise manner. First, the carboxylic acid adds to the EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the carboxylic acid has a chiral center. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophile, intercepting the O-acylisourea to form an HOBt-ester. This new activated species is more stable, less susceptible to racemization, and reacts efficiently with the amine to yield the final amide.[2]

G RCOOH Carboxylic Acid O_acyl O-acylisourea (unstable) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt-ester (more stable) O_acyl->HOBt_ester + HOBt Urea EDC Byproduct (water-soluble) HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine Piperazine Amine G cluster_activation Pre-activation RCOOH Carboxylic Acid Active_Ester O-Acylisourea (highly reactive) RCOOH->Active_Ester + HATU + Base HATU HATU Base Base (DIPEA) Amide Amide Product Active_Ester->Amide + Amine Amine Piperazine Amine Byproducts Byproducts

Sources

Method

Application Note: Precision N-Alkylation of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Executive Summary & Strategic Analysis This guide details the experimental protocols for the -functionalization of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (referred to herein as Scaffold 1 ). This scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the experimental protocols for the


-functionalization of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate  (referred to herein as Scaffold 1 ). This scaffold is a privileged intermediate in fragment-based drug discovery (FBDD), particularly for GPCR ligands and peptidomimetics, due to its defined stereochemistry and the solubilizing nature of the piperazine core.
The Chemoselectivity Challenge

Scaffold 1 presents a unique chemoselective landscape:

  • Protected Ring Nitrogens: The

    
     and 
    
    
    
    positions are masked by tert-butoxycarbonyl (Boc) groups, rendering them non-nucleophilic under standard basic or reducing conditions.
  • Reactive Primary Amine: The pendant 2-aminomethyl group is a primary amine (

    
    ). The critical experimental challenge is controlling mono-alkylation  (secondary amine formation) versus bis-alkylation  (tertiary amine formation).
    
Method Selection Matrix

We prioritize two methodologies based on the desired outcome:

  • Method A (Reductive Amination): The Gold Standard for mono-alkylation. It uses aldehydes/ketones and a selective reducing agent (STAB) to prevent over-alkylation.

  • Method B (Direct Nucleophilic Substitution): Used when the alkylating agent is an alkyl halide or sulfonate. Requires strict stoichiometric control to avoid bis-alkylation.

MethodSelection Start Target: N-Functionalized Scaffold 1 Decision Desired Substitution Level? Start->Decision Mono Mono-Alkylation (Secondary Amine) Decision->Mono Bis Bis-Alkylation (Tertiary Amine) Decision->Bis ReagentCheck Available Electrophile? Mono->ReagentCheck MethodB Method B: Direct Alkylation (Alkyl Halide + Base) Bis->MethodB Excess Alkyl Halide MethodA Method A: Reductive Amination (Aldehyde + STAB) ReagentCheck->MethodA Aldehyde available (Preferred) ReagentCheck->MethodB Only Halide available (Careful control)

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on target substitution and reagent availability.

Protocol A: Reductive Amination (Preferred)[1]

Objective: Selective synthesis of secondary amines (mono-alkylation). Mechanism: Formation of an imine intermediate followed by in situ reduction.[1][2] Key Reagent: Sodium Triacetoxyborohydride (STAB). Unlike


, STAB is non-toxic (no cyanide) and maintains selectivity for imines over aldehydes, minimizing side reactions [1].
Materials
ReagentEquiv.[3][4][5][6]Role
Scaffold 1 1.0Nucleophile
Aldehyde (

)
1.1 - 1.2Electrophile
Sodium Triacetoxyborohydride (STAB)1.4 - 1.6Selective Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst (activates imine)
1,2-Dichloroethane (DCE)Solvent0.1 - 0.2 M Concentration
Experimental Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Scaffold 1 (1.0 equiv) in anhydrous DCE (or THF).

  • Imine Formation: Add the aldehyde (1.1 equiv).

    • Expert Note: If the aldehyde is sterically hindered or the reaction is slow, add Glacial Acetic Acid (1.0 equiv) at this stage to catalyze imine formation.

    • Stirring: Stir at room temperature (RT) for 30–60 minutes under

      
       atmosphere.
      
  • Reduction: Cool the mixture to 0°C (optional, RT is usually fine for STAB). Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Monitor: Check via LC-MS or TLC. Look for the disappearance of the aldehyde and the shift in the amine peak.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous

      
       (gas evolution possible).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Direct Nucleophilic Substitution

Objective: Synthesis of tertiary amines or specific secondary amines where aldehydes are not accessible.[7] Risk: High risk of over-alkylation (formation of quaternary ammonium salts or bis-alkylation).

Materials
ReagentEquiv.[3][4][5][6]Role
Scaffold 1 1.0Nucleophile
Alkyl Halide (

)
0.9 (for mono) / 2.5 (for bis)Electrophile
Potassium Carbonate (

)
2.0 - 3.0Base (scavenges HX)
Acetonitrile (MeCN) or DMFSolventPolar Aprotic
Potassium Iodide (KI)0.1 (catalytic)Finkelstein Catalyst (optional)
Experimental Procedure
  • Preparation: Dissolve Scaffold 1 (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Base Addition: Add

    
     (2.0 equiv). If using an alkyl chloride, add catalytic KI (0.1 equiv) to generate the more reactive alkyl iodide in situ.
    
  • Alkylation:

    • For Mono-Alkylation: Dissolve the Alkyl Halide (0.9 equiv—slight deficit is crucial ) in a small volume of MeCN. Add this solution dropwise over 1 hour to the stirring amine mixture at 0°C.

    • For Bis-Alkylation: Add Alkyl Halide (2.5+ equiv) in one portion at RT.

  • Reaction: Heat to 60–80°C (reflux for MeCN) for 4–12 hours.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water/brine to remove residual DMF (if used).

  • Purification: Flash chromatography is essential to separate mono-alkylated product from unreacted starting material and bis-alkylated byproducts.

Mechanism & Troubleshooting

Reaction Pathway (Reductive Amination)

The success of Method A relies on the kinetic difference between reducing the aldehyde (slow with STAB) and reducing the protonated iminium ion (fast).

Mechanism Reactants Scaffold 1 (Amine) + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal - H2O Imine Imine / Iminium Ion (Activated by AcOH) Hemiaminal->Imine - H2O Reduction Reduction by STAB (Hydride Transfer) Imine->Reduction Fast Step Product Mono-Alkylated Product Reduction->Product

Figure 2: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst ensures the imine exists as the reactive iminium species.[7]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Imine formation is slow.Add 1–2 equiv of acetic acid. Add 3Å molecular sieves to sequester water.
Bis-alkylation (Method B) Excess alkyl halide or high temp.Reduce alkyl halide to 0.8–0.9 equiv. Lower temperature. Switch to Method A if possible.
Emulsion during Workup Amphiphilic nature of Boc-piperazine.Use DCM instead of EtOAc. Add a small amount of MeOH to the organic phase during extraction.
Boc Deprotection Acid concentration too high (Method A).Ensure AcOH is not glacial excess if heating. STAB reactions are generally mild, but avoid strong mineral acids.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][1][3][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[8][1] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002).[10] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[10] The Journal of Organic Chemistry, 67(3), 674–683.[10] [Link]

Sources

Application

Application Note: Advanced Synthetic Strategies for Next-Generation Kinase Inhibitors

Abstract The landscape of kinase inhibitor (KI) discovery has shifted dramatically from simple ATP-competitive (Type I) binders to complex modalities requiring precise synthetic execution. This guide addresses the two mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of kinase inhibitor (KI) discovery has shifted dramatically from simple ATP-competitive (Type I) binders to complex modalities requiring precise synthetic execution. This guide addresses the two most critical synthetic challenges in modern KI development: Covalent Warhead Installation (targeting non-catalytic cysteines) and Macrocyclization via Ring-Closing Metathesis (RCM) (for conformational restraint). We provide field-proven protocols, troubleshooting matrices, and mechanistic logic to ensure reproducibility and high yield in these high-stakes reactions.

Strategic Scaffolding & Retrosynthetic Logic

Modern kinase inhibitors, such as Osimertinib (EGFR) or Lorlatinib (ALK/ROS1), rely on structural rigidity and kinetic selectivity. The synthesis must be designed to introduce sensitive functionalities—specifically the electrophilic warhead or the macrocyclic linker—at the late stage to avoid degradation.

The "Hinge-Binder First" Approach

The most robust synthetic route typically builds the core scaffold (the "hinge binder") first, followed by the solvent-exposed region, and finally the functional handle.

Retrosynthesis Target Target: Macrocyclic/Covalent KI Step1 Disconnection 1: Functional Handle (RCM or Amide Coupling) Target->Step1 Late-Stage Functionalization Step2 Disconnection 2: Linker Attachment (SNAr or Buchwald) Step1->Step2 Linker Strategy Core Core Scaffold (Hinge Binder) Step2->Core Core Synthesis

Figure 1: Retrosynthetic logic prioritizing late-stage installation of sensitive warheads or macrocyclic closures.

Protocol A: Covalent Warhead Installation (Acrylamides)

Application: Synthesis of irreversible inhibitors targeting Cys797 (EGFR), Cys481 (BTK), or Cys12 (KRAS G12C). Challenge: Acrylamide moieties are prone to polymerization and Michael addition during workup.

Chemistry Selection: Acid Chloride vs. Peptide Coupling

While acryloyl chloride is cheap, it often leads to oligomerization. The preferred method for high-value intermediates is amide coupling using mild activating agents .

Step-by-Step Protocol

Reagents:

  • Amine-bearing Scaffold (1.0 equiv)[1]

  • Acrylic Acid (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) or HATU.

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or 2-MeTHF.

Workflow:

  • Dissolution: Dissolve the amine scaffold in 2-MeTHF (preferred over DMF for easier workup) under N₂ atmosphere. Cool to 0°C .[2]

  • Activation: Add DIPEA followed by Acrylic Acid. Stir for 5 mins.

  • Coupling: Add T3P solution dropwise over 10 minutes. Note: T3P is preferred over HATU as the byproduct is water-soluble, simplifying purification.

  • Monitoring: Allow to warm to RT. Monitor by LC-MS for the mass shift (+54 Da).

  • Quench: Quench with saturated NaHCO₃ at 0°C. Critical: Do not use strong bases (NaOH) which can trigger Michael addition of water to the acrylamide.

Troubleshooting Table: Acrylamide Synthesis
ObservationRoot CauseCorrective Action
Polymerization (Gel formation) Radical initiation due to light/heat.Add radical inhibitor (BHT) to reaction; exclude light; keep T < 25°C.
Bis-acylation Excess acid chloride/reagent.Switch to T3P coupling; strictly control stoichiometry (1.05 eq).
Michael Adduct (+18/others) Nucleophilic attack during workup.Use non-nucleophilic bases (DIPEA); keep workup pH < 8.5; minimize time in aqueous phase.

Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)

Application: Synthesis of macrocyclic inhibitors (e.g., Pacritinib, Lorlatinib analogs) to improve potency and metabolic stability. Challenge: Overcoming entropic penalties to favor intramolecular cyclization over intermolecular polymerization.

The High-Dilution Strategy

To favor ring closure (Rate ~


) over polymerization (Rate ~ 

), the reaction must be run at high dilution (< 5 mM).

RCM_Workflow Precursor Di-olefin Precursor Degas Degassing (Argon Sparge) Precursor->Degas Catalyst Cat. Addition (Hoveyda-Grubbs II) Degas->Catalyst Strict O2 Free Reflux Reflux (DCE, 80°C) Catalyst->Reflux Ethylene Removal Scavenger Ru Scavenging (SiliaMetS) Reflux->Scavenger Purification

Figure 2: RCM Workflow highlighting critical O2 exclusion and Ruthenium scavenging steps.

Step-by-Step Protocol

Reagents:

  • Diene Precursor[3]

  • Catalyst: Hoveyda-Grubbs 2nd Gen (5–10 mol%)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene.

  • Additive: 1,4-Benzoquinone (prevents olefin isomerization).

Workflow:

  • Degassing (Critical): Dissolve precursor in DCE to a concentration of 1–3 mM . Sparge with Argon for 30 minutes. Oxygen poisons the Ruthenium carbene.

  • Catalyst Addition: Add Hoveyda-Grubbs II catalyst in one portion (or slow addition if dimerization is observed).

  • Reaction: Heat to 80°C (reflux). The reflux helps drive off ethylene gas , shifting the equilibrium toward the macrocycle (Le Chatelier’s principle).

  • Monitoring: Monitor disappearance of terminal alkene protons (5.0–6.0 ppm) via ¹H NMR or by LC-MS.

  • Ruthenium Removal: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol or imidazole) and stir for 2 hours. Filter through Celite. Residual Ru causes isomerization and assay interference.

Purification & Characterization Integrity

For kinase inhibitors, chemical purity (>95%) is insufficient; atropisomeric purity is often required.

Atropisomer Separation

Many kinase inhibitors (e.g., Sotorasib) possess axial chirality.[4]

  • Method: Chiral Supercritical Fluid Chromatography (SFC).

  • Stationary Phase: Chiralpak AD-H or OD-H.

  • Mobile Phase: CO₂ with MeOH/IPA modifier + 0.1% Diethylamine.

  • Validation: Verify rotamer stability by heating the purified fraction to 37°C for 24h and re-injecting.

Analytical Data Summary (Example)
ParameterAssay MethodAcceptance CriteriaRationale
Purity UPLC (254 nm)> 98%Prevent false positives in biochemical assays.
Identity HRMS (ESI+)< 5 ppm errorConfirm exact mass and isotope pattern (Cl/Br).
Warhead Integrity ¹H NMR3x Alkene protonsConfirm acrylamide is intact (not hydrated).
Residual Metal ICP-MS< 10 ppm (Ru/Pd)Metals can inhibit kinases (false positives).

References

  • Covalent Inhibitor Design

    • Title: Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs.[1][5]

    • Source: Medium (Che, A.), grounded in J. Med. Chem protocols.
    • URL:[Link]

  • Macrocyclization Strategies

    • Title: Kinetically E-Selective Macrocyclic Ring-Closing Metathesis (Pacritinib synthesis).[6]

    • Source: N
    • URL:[Link]

  • Atropisomerism in Kinase Inhibitors

    • Title: Addressing Atropisomerism in the Development of Sotorasib.
    • Source: Accounts of Chemical Research / NIH.
    • URL:[Link]

  • General Review

    • Title: Recent advances in the development of covalent inhibitors.[5][7][8]

    • Source: RSC Advances / NIH.
    • URL:[Link]

Sources

Method

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate reaction conditions

Application Note: Functionalization and Handling of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Executive Summary & Molecule Profile Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization and Handling of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Executive Summary & Molecule Profile

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a "privileged scaffold" in medicinal chemistry.[1] Its structural value lies in its orthogonality : the piperazine ring nitrogens (N1 and N4) are masked by acid-labile Boc groups, leaving the pendant primary amine at position C2 free for selective derivatization.

This architecture allows researchers to attach pharmacophores (via amides, sulfonamides, or secondary amines) to the pendant arm before exposing the piperazine ring, preventing regioselectivity issues and polymerization.

Chemical Profile
PropertySpecification
CAS Number 1808248-63-6 (S-isomer); 1256815-07-2 (Racemic)
Formula C₁₅H₂₉N₃O₄
MW 315.41 g/mol
Appearance White to pale yellow solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.[1] Insoluble in water.[1]
Stability Air-sensitive (absorbs CO₂).[1] Store at 2–8°C under Argon/Nitrogen.

Strategic Workflow

The utilization of this scaffold follows a strict linear logic: Functionalization


 Purification 

Deprotection
.

Workflow cluster_Func Functionalization (Select One) Start Scaffold (Free -NH2) Amide Amide Coupling (HATU/DIPEA) Start->Amide RedAm Reductive Amination (NaBH(OAc)3) Start->RedAm Sulf Sulfonylation (R-SO2Cl) Start->Sulf Inter Protected Intermediate Amide->Inter RedAm->Inter Sulf->Inter Deprot Boc Deprotection (TFA or HCl) Inter->Deprot Purification Final Final Piperazine Derivative Deprot->Final Salt Formation

Caption: Strategic workflow for orthogonal functionalization of the C2-pendant amine.

Application Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids (drug fragments, fluorophores) to the scaffold.

Rationale: The free primary amine is nucleophilic but sterically accessible. HATU is preferred over EDC/HOBt for this scaffold to minimize reaction times and suppress potential racemization at the C2 chiral center.

Reagents:

  • Scaffold (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.[1][2]

Step-by-Step Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at room temperature (RT) for 5–10 minutes. Note: Solution should turn slightly yellow.

  • Addition: Dissolve the Scaffold (1.0 equiv) in a minimal volume of DMF and add it dropwise to the activated acid mixture.

  • Add the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours under inert atmosphere (N₂).

  • Monitoring: Check via LC-MS or TLC (Stain: Ninhydrin). The starting material spot (free amine) should disappear.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes excess DIPEA/HATU byproducts).[1]

    • Saturated NaHCO₃.[1]

    • Brine.[1]

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Reductive Amination

Best for: Creating secondary amines (-NH-R) on the pendant arm.[1]

Rationale: Use Sodium Triacetoxyborohydride (STAB).[1] It is milder than NaCNBH₃ and avoids toxic cyanide byproducts.[1] It selectively reduces the imine formed between the scaffold and an aldehyde without reducing the Boc groups.

Reagents:

  • Scaffold (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (catalytic, 1–2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Scaffold and Aldehyde in DCE (0.2 M).[1]

  • Add catalytic Acetic Acid (optional, accelerates imine formation).[1] Stir for 30–60 minutes at RT.[1]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir vigorously overnight (12–16 hours) at RT.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Dry organic layers over MgSO₄.[1]

Deprotection Strategy (The "End Game")

Once the pendant arm is functionalized, the Boc groups must be removed to release the piperazine ring.

Critical Warning: The resulting product will be a tri-salt (if the pendant arm is basic) or a di-salt . Free-basing (neutralizing) small polar piperazines can lead to water solubility issues and loss of product during extraction.[1]

MethodConditionsProsCons
TFA / DCM 20–50% TFA in DCM, 2h, RTFast, quantitative.[1]TFA salts are hygroscopic; difficult to remove excess acid.[1]
HCl / Dioxane 4M HCl in Dioxane, 1h, RTPrecipitates product as HCl salt (easy filtration).Highly acidic; may cleave sensitive amides if left too long.[1]

Recommended Protocol (HCl Method):

  • Dissolve the functionalized intermediate in a minimal amount of dry DCM or Methanol.[1]

  • Add 4M HCl in Dioxane (10 equiv).

  • Stir at RT.[1][2][3][4] A white precipitate usually forms within 30 minutes.[1]

  • Isolation:

    • If solid forms: Filter and wash with diethyl ether.[1]

    • If no solid: Evaporate solvent, triturate the residue with diethyl ether/hexanes to induce solidification.

Troubleshooting & QA

Issue: Racemization of the C2 center.

  • Cause: Excessive base (DIPEA) or high heat during amide coupling.[1]

  • Solution: Keep DIPEA < 3.0 equiv.[1][2] Pre-activate the acid at 0°C before adding the scaffold.

Issue: Poor Solubility of Scaffold.

  • Cause: The scaffold can form waxy aggregates.

  • Solution: Sonication in DCM usually resolves this.[1] If using DMF, ensure it is dry.[1]

Issue: Incomplete Deprotection.

  • Cause: The bulky tert-butyl groups sterically hinder the second Boc removal.[1]

  • Solution: Increase reaction time to 4 hours or boost TFA concentration to 50%.

References

  • PubChem. (n.d.).[1] Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB reductions). [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Authoritative review on Boc deprotection mechanics). [Link]

Sources

Application

Role of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in asymmetric synthesis

Application Note: Strategic Utilization of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in Asymmetric Synthesis Executive Summary Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a high-value chi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in Asymmetric Synthesis

Executive Summary

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a high-value chiral building block designed for the synthesis of complex, non-symmetric piperazine derivatives. Its structural utility lies in its "masked core" architecture : the piperazine ring nitrogens (N1 and N4) are protected by tert-butoxycarbonyl (Boc) groups, directing initial chemical modifications exclusively to the exocyclic primary amine at the C2 position.

This guide details the strategic application of this scaffold to generate 1,2,4-trisubstituted piperazine libraries—a privileged motif in GPCR ligands (e.g., 5-HT1A, CXCR4 antagonists) and kinase inhibitors. By exploiting the steric environment of the C2-substituent after deprotection, researchers can achieve high regioselectivity between N1 and N4, enabling programmed sequential functionalization.

Chemical Profile & Handling

PropertySpecification
Systematic Name Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
CAS Number 1256815-07-2 (Racemic); 124158538 (S-isomer)
Molecular Formula C₁₅H₂₉N₃O₄
Molecular Weight 315.41 g/mol
Physical State White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO, DMF; Insoluble in water
Chirality Available as (S)- or (R)- enantiomers (critical for asymmetric synthesis)
Storage 2–8°C, Hygroscopic (Store under inert atmosphere)

Handling Precaution: The primary amine is sensitive to atmospheric CO₂ (carbamate formation). Handle under nitrogen or argon.

Strategic Application: The "Inside-Out" Synthesis

The power of this scaffold is best realized through a three-phase workflow, transforming it from a mono-functionalized precursor into a tri-functionalized drug core.

Phase 1: Exocyclic Functionalization (The "Handle")

With N1 and N4 blocked, the C2-aminomethyl group is the only reactive site. This allows for the introduction of the first diversity element (


) via amide coupling, reductive amination, or sulfonylation without touching the piperazine ring.
Phase 2: Global Deprotection

Treatment with acid (TFA or HCl) removes both Boc groups simultaneously. This reveals the piperazine core, now carrying the


 substituent at the C2 position.
Phase 3: Regioselective Ring Functionalization (The "Trick")

The C2-substituent (


) creates a significant steric barrier around the proximal nitrogen (N1). The distal nitrogen (N4) remains sterically accessible.
  • Kinetic Control: Under controlled conditions (low temperature, stoichiometric electrophile), N4 reacts preferentially over N1.

  • Result: This allows the installation of a second diversity element (

    
    ) at N4, leaving N1 free for a final, third modification (
    
    
    
    ).

Visual Workflow

G Start Di-Boc Scaffold (C2-NH2 free) Step1 Phase 1: Exocyclic Functionalization (Introduction of R1) Start->Step1 Acylation/Reductive Amination Step2 Phase 2: Global Deprotection (Removal of Boc groups) Step1->Step2 TFA/DCM or HCl/Dioxane Step3 Phase 3: Regioselective N4 Reaction (Steric control by C2-R1) Step2->Step3 Electrophile (R2-X) Low Temp (-78°C to 0°C) Final Final Target: 1,2,4-Trisubstituted Piperazine Step3->Final N1 Functionalization (R3) (Optional)

Figure 1: The "Inside-Out" synthetic pathway utilizing the steric bias of the C2-substituent to dictate regioselectivity.

Detailed Experimental Protocols

Protocol A: Selective Amide Coupling at C2-NH2

Objective: To attach the first pharmacophore (


) to the exocyclic amine.
  • Preparation: Dissolve Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Activation: Add the carboxylic acid (

    
    -COOH, 1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).
    
  • Reaction: Stir at room temperature for 2–4 hours under nitrogen. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Workup: Dilute with DCM, wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually sufficient. The product is the Di-Boc-Amide intermediate .

Protocol B: Regioselective N4-Alkylation (Post-Deprotection)

Objective: To selectively alkylate the distal nitrogen (N4) in the presence of the free proximal nitrogen (N1).

Pre-requisite: Perform global deprotection (e.g., 20% TFA in DCM, 1h), concentrate, and convert the salt to the free base (using basic resin or extraction) immediately before this step to avoid aggregation.

  • Dissolution: Dissolve the 2-substituted piperazine (free base, 1.0 equiv) in anhydrous THF or DCM (0.05 M). Note: Dilution aids selectivity.

  • Base: Add DIPEA (1.0–1.1 equiv). Avoid excess base to prevent over-alkylation.

  • Cooling: Cool the solution to -78°C (or 0°C for less reactive electrophiles).

  • Addition: Add the alkyl halide or acid chloride (

    
    -X, 0.95–1.0 equiv) dropwise as a dilute solution.
    
  • Reaction: Stir at low temperature for 1–2 hours. Allow to warm slowly only if reaction is sluggish.

  • Mechanistic Check: The C2-substituent (

    
    ) acts as a "gatekeeper," sterically shielding N1.
    
  • Workup: Quench with water. Extract with EtOAc.[1]

  • Outcome: The major product will be the N4-substituted isomer . N1-substituted or bis-substituted byproducts are minimized by stoichiometry and temperature control.

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor N4/N1 Selectivity Reaction temperature too high.Conduct reaction at -78°C; warm slowly.
Over-alkylation (Bis-subst.) Excess electrophile used.Use 0.9 equiv of electrophile; add dropwise.
Racemization Harsh deprotection conditions.Avoid high heat during acid deprotection. Use HCl/Dioxane at 0°C.
Low Solubility Free base aggregation.Use DMF or DMSO as cosolvent; ensure full neutralization of TFA salt.

References

  • Piperazine Scaffolds in Drug Discovery

    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[2]

    • Source:Organics2021 , 2(4), 337-347.[2]

    • URL:[Link]

  • Regioselectivity in Piperazines

    • Title: Synthesis of 2-substituted piperazines via direct α-lithiation.[1]

    • Source:Tetrahedron Letters2005 , 46(14), 2369-2371.[1]

    • URL:[Link]

  • Application in GPCR Ligands (CXCR4)

    • Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists.
    • Source:Journal of Medicinal Chemistry2015, 58(4), 1760–1771.
    • URL:[Link]

  • General Synthesis of Chiral Piperazines

    • Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
    • Source:Organic & Biomolecular Chemistry2020, 18, 8836.
    • URL:[Link]

Sources

Method

Application Note: Synthetic Utility of the Aminomethylpiperazine Moiety in Drug Design

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the 2-(aminomethyl)piperazine scaffold, identified as the high-value "aminomethylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the 2-(aminomethyl)piperazine scaffold, identified as the high-value "aminomethylpiperazine" moiety in modern drug discovery due to its chirality and orthogonal functionalization potential.

[1]

Executive Summary

The aminomethylpiperazine (AMP) moiety, specifically the 2-(aminomethyl)piperazine isomer, represents a "privileged scaffold" in modern drug discovery. Unlike the achiral and conformationally flexible piperazine ring, the 2-AMP scaffold introduces a chiral center and a third vector for diversification. This moiety is critical in the design of kinase inhibitors (e.g., to access solvent-exposed regions), GPCR ligands, and RNA-binding small molecules. This guide details the synthetic logic for accessing enantiopure AMP scaffolds and provides protocols for the orthogonal protection of its three distinct nitrogen centers (


, 

, and

).

Structural Logic & Synthetic Utility

The utility of the 2-AMP moiety stems from its ability to serve as a trifunctional linker with defined stereochemistry.

The Three Vectors of Diversity

The scaffold presents three chemically distinct nitrogen atoms, allowing for sequential, regioselective functionalization.

  • 
     (Secondary, Hindered):  Adjacent to the chiral center. often the last position to be functionalized or used for core attachment.
    
  • 
     (Secondary, Accessible):  Sterically unhindered; mimics the reactivity of unsubstituted piperazine.
    
  • 
     (Primary, Nucleophilic):  The aminomethyl arm. It is highly nucleophilic and serves as the primary "reach" vector for hydrogen bonding or solubilizing groups.
    
Stereochemical Control

The (S)- and (R)- enantiomers of 2-AMP are accessible from the "chiral pool" (e.g., L-Asparagine or L-Serine). This allows medicinal chemists to probe 3D space and optimize binding affinity by locking the vector of the exocyclic amine.

Synthetic Strategies

De Novo Synthesis from Chiral Amino Acids

While 2-AMP can be obtained via the reduction of 2-cyanopyrazine (yielding a racemate), the preferred route for high-value intermediates is the De Novo synthesis from amino acids. This route preserves chirality and allows for pre-installation of protecting groups.

Mechanism:

  • Coupling: N-Protected amino acid (e.g., N-Boc-L-Serine) is coupled with an amino-ester.

  • Cyclization: Deprotection triggers intramolecular cyclization to the diketopiperazine.

  • Reduction: Global reduction of the amides yields the piperazine core.

Regioselective Functionalization (Orthogonal Protection)

The primary challenge in using 2-AMP is distinguishing the three amines.

  • Reactivity Order:

    
     (Primary) > 
    
    
    
    (Secondary, Distal) >
    
    
    (Secondary, Hindered).
  • Strategy: Use of kinetic control and steric bulk allows for the isolation of selectively protected isomers.

Experimental Protocols

Protocol A: Regioselective Protection of 2-(Aminomethyl)piperazine

Objective: To synthesize 1-Boc-4-Cbz-2-(aminomethyl)piperazine , a universal building block where the primary amine is free for derivatization, while the ring nitrogens are orthogonally protected.

Materials:

  • (RS)-2-(Aminomethyl)piperazine (or enantiopure starting material)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Benzyl chloroformate (Cbz-Cl)

  • Copper(II) sulfate pentahydrate (

    
    )
    
  • Sodium hydroxide (NaOH)

Step-by-Step Methodology:

  • Copper Chelation (Selective

    
     Masking): 
    
    • Dissolve 2-(aminomethyl)piperazine (10 mmol) in water (50 mL).

    • Add

      
       (10 mmol) followed by NaOH (20 mmol) to form the deep blue copper chelate. Note: The copper coordinates tightly to the vicinal diamine (
      
      
      
      and
      
      
      ), leaving
      
      
      free.
  • 
     Protection: 
    
    • Cool the blue solution to 0°C. Add acetone (20 mL).

    • Add Cbz-Cl (11 mmol) dropwise while maintaining pH ~9 with NaOH.

    • Stir for 2 hours. The copper complex protects

      
       and 
      
      
      
      from acylation.
  • Decomplexation:

    • Acidify with dilute HCl and treat with

      
       or thioacetamide to precipitate copper sulfide (remove by filtration). Alternatively, use EDTA chelation.
      
    • Basify to pH 12 and extract with DCM.

    • Result: 4-Cbz-2-(aminomethyl)piperazine.

  • 
     Protection: 
    
    • Dissolve the intermediate in THF. Add

      
       (1.0 eq) at 0°C.
      
    • Insight: Due to steric hindrance at

      
       (adjacent to the substituent), the primary amine (
      
      
      
      ) reacts preferentially if not carefully controlled. However, to get the 1-Boc protected form specifically, one often employs a "Reverse Strategy":
      • Alternative: React fully unprotected triamine with 1 eq

        
        
        
        
        
        Major product is
        
        
        -Boc.
      • To achieve the target (Free

        
        ): It is often more efficient to start with a synthesized 1,4-protected scaffold from the amino acid route (Protocol B).
        
Protocol B: De Novo Synthesis of (S)-1-Boc-2-(Aminomethyl)piperazine

Objective: Synthesis of the chiral scaffold from L-Asparagine.

  • Hoffmann Rearrangement:

    • Start with N-Boc-L-Asparagine .

    • Treat with Iodosobenzene diacetate (PIDA) in EtOAc/MeCN/H2O to effect the rearrangement of the side-chain amide to the primary amine.

    • Result: N-Boc-L-diaminopropionic acid derivative.

  • Cyclization Precursor:

    • Couple with N-benzyl-glycine ester using EDC/HOBt.

  • Cyclization & Reduction:

    • Deprotect the ester and amine to induce cyclization to the diketopiperazine.

    • Reduce with

      
       or 
      
      
      
      .
    • Result: (S)-1-Benzyl-3-(aminomethyl)piperazine.

Visualizations

Scaffold Diversity & Numbering

The following diagram illustrates the three points of diversity and the standard numbering scheme used in medicinal chemistry.

AMP_Scaffold Core Piperazine Ring N1 N1 (Hindered) Secondary Core->N1 Position 1 N4 N4 (Accessible) Secondary Core->N4 Position 4 Nex Nex (Primary) Aminomethyl Arm Core->Nex Position 2-CH2- N1->Core N4->Core

Caption: The 2-(aminomethyl)piperazine scaffold features three distinct nitrogen centers with unique steric and electronic profiles.

Orthogonal Protection Workflow

This flowchart visualizes the copper-chelation strategy to selectively functionalize the


 position.

Protection_Strategy Start 2-(Aminomethyl)piperazine (Triamine) Cu_Step Add Cu(II) + NaOH Forms N1-Nex Chelate Start->Cu_Step Complex [Cu(AMP)] Complex (N4 is Free) Cu_Step->Complex Cbz_Step Add Cbz-Cl (Reacts at N4) Complex->Cbz_Step Selective Acylation Decomplex Remove Cu(II) (H2S or EDTA) Cbz_Step->Decomplex Final 4-Cbz-2-(aminomethyl)piperazine (N1/Nex Free) Decomplex->Final

Caption: Copper(II) chelation selectively masks the vicinal diamine (N1/Nex), allowing exclusive functionalization of the distal N4 nitrogen.

References

  • Romanelli, M. N., et al. (2023).[1] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals.[2][1][3][4][5][6][7][8] Link

  • Bode, J. W., et al. (2014). "Programmable Piperazine Synthesis via Organic Photoredox Catalysis." Nature Chemistry. Link

  • Stoltz, B. M., et al. (2012). "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie Int. Ed.Link

  • Pazdera, P., et al. (2015). "Direct N1-monosubstitutions of piperazine and applications of their product in syntheses." Molecules. Link

  • Rossi, R., et al. (2004). "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines." Tetrahedron Letters. Link

Sources

Application

Application Notes and Protocols: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate as a Functional Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverage...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two elements.[2][3] While the choice of POI and E3 ligase ligands determines the PROTAC's targets, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][2][3]

The insertion of rigidifying elements like piperazine rings into the linker has become a widely adopted strategy to enhance PROTAC stability and pre-organize the molecule into a conformation conducive to ternary complex formation.[4] Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a particularly advantageous building block for this purpose. Its semi-rigid piperazine core can improve metabolic stability and, upon deprotection, the basic nitrogen atoms can be protonated to increase solubility.[1][3][4] The dual Boc protection allows for a controlled, sequential synthesis, a crucial feature for the assembly of these complex molecules.[5]

This guide provides a detailed technical overview of the application of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate as a linker in PROTAC synthesis and evaluation. We will delve into the rationale behind its use, provide step-by-step synthetic protocols, and outline methods for characterizing the final PROTAC and assessing its biological activity.

Physicochemical Properties of the Linker Building Block

A thorough understanding of the linker's properties is foundational to its effective implementation.

PropertyValueSource
Molecular Formula C₁₅H₂₉N₃O₄
Molecular Weight 315.41 g/mol
Appearance White to off-white solidGeneric Material Safety Data Sheet
Solubility Soluble in organic solvents such as DCM, DMF, and DMSOGeneric Material Safety Data Sheet

Strategic Rationale for Employing a Piperazine-Based Linker

The choice of a piperazine-containing linker, specifically Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, is underpinned by several key advantages that address common challenges in PROTAC development:

  • Conformational Rigidity: The piperazine ring introduces a degree of rigidity into the linker, which can reduce the entropic penalty associated with the formation of the ternary complex.[2] This pre-organization can lead to more stable and productive POI-PROTAC-E3 ligase interactions.

  • Enhanced Solubility: The nitrogen atoms within the piperazine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the final PROTAC molecule.[1][2][3] This is a critical factor, as many PROTACs are large molecules that often suffer from poor solubility. The pKa of the piperazine ring is, however, highly sensitive to the electronic nature of neighboring groups, a factor that must be considered during the design phase.[1][3]

  • Improved Metabolic Stability: The piperazine moiety can be more resistant to metabolic degradation compared to linear alkyl or PEG linkers, potentially leading to a longer intracellular half-life and sustained protein degradation.[1][3][4]

  • Tunable Physicochemical Properties: The basicity of the piperazine nitrogens can be modulated by the chemical groups attached to them.[1][3] This allows for fine-tuning of the PROTAC's overall physicochemical properties to optimize cell permeability and pharmacokinetic profiles.

  • Orthogonal Synthesis Strategy: The dual Boc-protection on the piperazine nitrogens allows for a controlled, stepwise synthesis. One Boc group can be selectively removed to allow for conjugation to either the warhead or the E3 ligase ligand, followed by the removal of the second Boc group for the subsequent coupling reaction. This orthogonal approach is essential for the efficient and high-yielding synthesis of the final heterobifunctional molecule.[5]

PROTAC Synthesis: A Step-by-Step Workflow

The synthesis of a PROTAC using Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate typically involves a sequential, multi-step process. The following is a representative workflow for the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling cluster_3 Step 4: Purification Linker Boc-Piperazine-Linker Intermediate1 Warhead-Linker(Boc) Linker->Intermediate1 Warhead POI Ligand (with -COOH) Warhead->Intermediate1 HATU, DIPEA, DMF Intermediate1_deprotect Warhead-Linker(Boc) Intermediate2 Warhead-Linker(NH) Intermediate1_deprotect->Intermediate2 TFA, DCM Intermediate2_couple Warhead-Linker(NH) PROTAC Final PROTAC Intermediate2_couple->PROTAC E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->PROTAC HATU, DIPEA, DMF PROTAC_purify Crude PROTAC Pure_PROTAC Purified PROTAC PROTAC_purify->Pure_PROTAC HPLC

Caption: General workflow for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC using Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

This protocol outlines a representative synthesis. The specific POI and E3 ligase ligands will need to be chosen based on the desired target. For this example, we will assume the POI ligand has a carboxylic acid handle and the E3 ligase ligand (e.g., a pomalidomide derivative) also has a carboxylic acid handle.

Materials:

  • Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand (e.g., pomalidomide derivative) with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Reverse-phase HPLC system

Step 1: Coupling of the Linker to the POI Ligand

  • In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 eq) and Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (1.1 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected POI-linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected POI-linker intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting product is the TFA salt of the deprotected intermediate.

Step 3: Coupling of the Deprotected Intermediate to the E3 Ligase Ligand

  • Dissolve the deprotected POI-linker intermediate (TFA salt, 1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq, to neutralize the TFA salt and facilitate the coupling).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Step 1 (ethyl acetate extraction and washing).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification of the Final PROTAC

  • Purify the crude final product by reverse-phase HPLC to obtain the pure PROTAC.

  • Characterize the final product by LC-MS and NMR (¹H and ¹³C) to confirm its identity and purity.[3]

Characterization and Quality Control

Thorough characterization of the synthesized PROTAC is essential to ensure its identity, purity, and stability.

Analytical TechniquePurposeRepresentative Data
LC-MS To confirm the molecular weight of the final product and assess its purity.A single peak in the chromatogram with the expected mass-to-charge ratio.
¹H NMR To confirm the structure of the PROTAC by analyzing the chemical shifts and coupling constants of the protons.Peaks corresponding to the POI ligand, the piperazine linker, and the E3 ligase ligand should be present in the correct integration ratios.
¹³C NMR To further confirm the carbon skeleton of the PROTAC molecule.Peaks corresponding to all carbons in the molecule should be observed.
HRMS To determine the exact mass of the PROTAC, providing further confirmation of its elemental composition.The measured mass should be within a few ppm of the calculated exact mass.

Application Protocols: Evaluating PROTAC Performance

Once the PROTAC has been synthesized and characterized, its biological activity must be assessed. The following protocols outline key experiments to evaluate the performance of a PROTAC synthesized with the Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate linker.

PROTAC_Evaluation_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Data Analysis Permeability Cell Permeability Assay (PAMPA) Degradation Protein Degradation Assay (Western Blot) Permeability->Degradation Ternary_Complex Ternary Complex Formation (AlphaLISA) Ternary_Complex->Degradation Cytotoxicity Cytotoxicity Assay (MTT/CellTiter-Glo) Degradation->Cytotoxicity DC50 DC₅₀ Calculation Degradation->DC50 Dmax Dₘₐₓ Determination Degradation->Dmax

Sources

Method

Application Note: Strategic Incorporation of Piperazine Scaffolds in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic rationale and experimental execution of piperazine ring incorporation. Executive Summary: The Piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic rationale and experimental execution of piperazine ring incorporation.

Executive Summary: The Piperazine Advantage

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in modern drug design, ranking as the third most common nitrogen heterocycle in FDA-approved small molecules. Its utility extends beyond a simple structural linker; it acts as a physicochemical modulator that can simultaneously enhance aqueous solubility, tune lipophilicity (


), and provide rigid vectoral alignment of pharmacophores.

This guide details the mechanistic rationale for piperazine incorporation, provides validated synthetic protocols for its introduction, and addresses critical metabolic safety considerations regarding reactive iminium intermediates.

Physicochemical Rationale

Solubility and pKa Modulation

Unlike the piperidine ring, piperazine contains two nitrogen atoms with distinct pKa values (


, 

).[1]
  • Solubility: At physiological pH (7.4), the N4 nitrogen is predominantly protonated, introducing a cationic center that drastically improves aqueous solubility compared to carbocyclic analogs.

  • Lipophilicity: The polar surface area (PSA) contributed by the secondary amine lowers

    
    , often correcting "grease ball" leads (highly lipophilic compounds) without altering the core pharmacophore significantly.
    
Conformational Control

Piperazine exists predominantly (>85%) in a chair conformation . This provides a rigid, defined distance (approx. 2.8–3.0 Å) between the N1 and N4 substituents.

  • Vector Alignment: This rigidity is crucial for orienting hydrogen bond acceptors/donors in a specific vector, as seen in Imatinib (Gleevec) , where the piperazine ring locks the molecule into a conformation capable of binding the ABL kinase ATP pocket while maintaining solubility.

Quantitative Comparison: Heterocycle Properties
ScaffoldpKa (approx)LogP (Parent)Conformational FlexibilityPolar Surface Area (Ų)
Piperazine 5.3 / 9.7-1.17Rigid (Chair)24.1
Piperidine 11.20.84Semi-Rigid12.0
Morpholine 8.3-0.86Rigid (Chair)21.3
Pyrrolidine 11.30.46Flexible (Envelope)12.0

Synthetic Protocols

The method of incorporation depends entirely on the electrophile partner (Aryl vs. Alkyl). Below are the two industry-standard protocols.

Decision Matrix for Synthetic Route

SyntheticRoute Target Target: N-Substituted Piperazine Electrophile Identify Electrophile Partner Target->Electrophile Aryl Aryl/Heteroaryl Halide (Ar-X) Electrophile->Aryl Alkyl Alkyl Halide / Epoxide (R-X) Electrophile->Alkyl Carbonyl Aldehyde / Ketone (R-CHO) Electrophile->Carbonyl Method1 Protocol A: Buchwald-Hartwig (Pd-Catalyzed) Aryl->Method1 Best for Ar-N bond Method2 Protocol B: SN2 Substitution (Nucleophilic Attack) Alkyl->Method2 Standard Method3 Reductive Amination (NaBH(OAc)3) Carbonyl->Method3 Mild conditions

Figure 1: Synthetic decision tree for selecting the optimal route based on the electrophilic coupling partner.

Protocol A: Buchwald-Hartwig Amination (N-Arylation)

Scope: Coupling of piperazine (or N-Boc-piperazine) with aryl bromides/chlorides.[2] Mechanism: Pd(0) oxidative addition, amine coordination, deprotonation, and reductive elimination.[3][4]

Materials:

  • Substrate: Aryl Bromide (1.0 equiv)[2]

  • Amine: N-Boc-Piperazine (1.2 equiv)[2]

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: BINAP or XantPhos (4 mol%) (Use Buchwald precatalysts like RuPhos-Pd-G3 for difficult substrates).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (stronger base, faster reaction).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[2]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add Aryl Bromide (1.0 mmol), N-Boc-Piperazine (1.2 mmol), Base (

    
    , 2.0 mmol), and Ligand (BINAP, 0.04 mmol).
    
  • Catalyst Addition: Add Pd source (

    
    , 0.02 mmol) last to minimize oxidation.
    
  • Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration). Sparge with Argon for 5 mins.

  • Reaction: Seal and heat to 80–100°C for 12–16 hours (or 110°C for 1 hour in microwave).

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: For sterically hindered aryl halides, switch to RuPhos or BrettPhos ligands to facilitate the reductive elimination step.

Protocol B: Nucleophilic Substitution (N-Alkylation)

Scope: Reaction with alkyl halides or epoxides.[5] Mechanism: Classical


 attack.

Step-by-Step Procedure:

  • Dissolve Alkyl Halide (1.0 equiv) in Acetonitrile (MeCN) or DMF .

  • Add Piperazine derivative (1.5 equiv) and

    
     (2.0 equiv).
    
  • Stir at 60°C for 4–8 hours.

  • Monitor: TLC usually shows a distinct polarity shift due to the formation of the tertiary amine.

  • Workup: Aqueous extraction (DCM/Water). The product will partition into the organic layer if pH > 10.

Metabolic Safety & ADMET Considerations

While advantageous, the piperazine ring carries a potential metabolic liability: Bioactivation .

The Iminium Ion Liability

Cytochrome P450 enzymes (specifically CYP3A4) can oxidize the piperazine ring, leading to an unstable


-amino radical, which converts to a reactive iminium ion .
  • Risk: This electrophilic species can covalently bind to endogenous proteins or DNA, leading to idiosyncratic toxicity.

  • Detection: In vitro trapping assays using Potassium Cyanide (KCN) or Glutathione (GSH) .[6] If a +26 Da (CN) or +305 Da (GSH) adduct is observed in LC-MS, bioactivation is occurring.

Mitigation Pathway

Metabolism Piperazine Piperazine Drug CYP CYP450 (Oxidation) Piperazine->CYP Safe Metabolically Stable Piperazine->Safe With EWG Radical α-C Radical CYP->Radical Iminium Reactive Iminium Ion (ELECTROPHILE) Radical->Iminium Toxicity Covalent Binding (Toxicity) Iminium->Toxicity Protein Adduct Mitigation Design Fix: Add EWG or steric bulk Mitigation->CYP Inhibits

Figure 2: Metabolic bioactivation pathway. CYP-mediated oxidation can generate toxic iminium ions.[7] Mitigation involves adding Electron Withdrawing Groups (EWG) or steric hindrance adjacent to the nitrogen.

Safety Protocol: To mitigate this risk, medicinal chemists often:

  • Add Electron Withdrawing Groups (EWG): Attaching a carbonyl (amide/urea) or sulfonyl group to the nitrogen reduces the electron density of the ring, preventing P450 oxidation (e.g., Olaparib uses a carbonyl adjacent to the piperazine).

  • Steric Hindrance: Methylation at the C2/C6 positions (e.g., 2-methylpiperazine) sterically hinders the P450 approach.

References

  • Review of Piperazine in Drug Design: Detailed analysis of pKa, solubility, and privileged structure status. BenchChem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design."

  • Buchwald-Hartwig Protocol: Specific conditions for N-Boc-piperazine coupling. BenchChem. "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."

  • Metabolic Bioactivation: Case study on piperazine ring toxicity and iminium ion formation. Kalgutkar, A. S., et al. "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative." Chemical Research in Toxicology.

  • Conformational Analysis: Study on the chair conformation preference in drug-like molecules. Baber, J. C., et al. "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands."

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Technical Support Center: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Guide Objective: This technical resource provides researchers, medicinal chemists, and drug development professionals with a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Guide Objective: This technical resource provides researchers, medicinal chemists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for overcoming solubility challenges associated with Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS No. 1256815-07-2). The methodologies described herein are designed to ensure compound integrity while achieving desired solution concentrations for various experimental workflows.

Overview: Understanding the Solubility Challenge

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a valuable bifunctional building block in medicinal chemistry, prized for its piperazine core and a reactive primary amine handle. However, its molecular structure presents a classic solubility dilemma. The two bulky, lipophilic tert-butoxycarbonyl (Boc) protecting groups render the molecule largely insoluble in aqueous media at neutral pH. While the primary aminomethyl group offers a site for protonation to form a more soluble salt, this very strategy introduces the risk of cleaving the acid-labile Boc groups, thereby compromising the compound's structural integrity.

This guide provides a systematic approach to navigate this challenge, enabling you to solubilize this compound effectively for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate?

A: The compound is a solid at room temperature and its solubility is dominated by the two large, non-polar Boc groups.[1] Its solubility in neutral aqueous buffers is extremely low. However, it exhibits good solubility in many common organic solvents. Poor solubility is a significant issue in drug development, with estimates suggesting that up to 90% of compounds in the development pipeline require solubility enhancement.[2]

Q2: I need to prepare a stock solution. What solvent should I use?

A: For preparing high-concentration stock solutions, an organic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions for biological screening. For synthetic applications, solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate are effective.

Q3: My experimental protocol requires an aqueous buffer, but the compound won't dissolve. What should I do?

A: This is the most common issue encountered. Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) will likely fail. The key is to leverage the basicity of the primary amine (pKa is estimated to be around 7-9) to form a more soluble salt. This requires careful pH modification. The goal is to lower the pH just enough to protonate the primary amine without causing significant deprotection of the Boc groups.

Q4: Can I use acid to dissolve the compound? I'm concerned about cleaving the Boc protecting groups.

A: Your concern is valid. The Boc group is notoriously labile under acidic conditions.[3] Standard deprotection protocols often use strong acids like trifluoroacetic acid (TFA).[4] However, for solubilization, we can use a "gentle acidification" approach. This involves using a dilute solution of a mild acid to bring the pH down incrementally. The stability of Boc groups is pH-dependent; they are generally stable at pH values above 4 but can be cleaved at lower pH, especially with prolonged exposure.[5]

The strategy is to create a transiently acidic environment to protonate the primary amine, facilitating dissolution, and then immediately dilute this into your final, higher-pH buffer system. It is a kinetic balancing act: dissolution should be rapid, while deprotection is comparatively slower. Always work with cold solutions (0-4 °C) to further minimize the rate of deprotection.

Q5: Is it safe to heat the solution to improve solubility?

A: Heating is generally not recommended as a primary strategy for this compound. While it may increase the rate of dissolution, it will also significantly accelerate the rate of acid-catalyzed hydrolysis of the Boc groups, leading to compound degradation. If you must use gentle warming, it should only be done with organic solvents and in the absence of acid.

Q6: My compound dissolved after acidification but then precipitated when I added it to my final assay buffer. Why?

A: This phenomenon, known as "crashing out," occurs when the pH of the solution rises upon dilution into the final buffer. As the pH increases, the protonated, soluble amine salt is neutralized back to the insoluble free-base form. To avoid this, ensure that the final concentration of your compound in the assay buffer is below its solubility limit at that specific pH. It may be necessary to work at lower final concentrations or include a small percentage of a co-solvent (like DMSO or ethanol) in your final buffer, if tolerated by your experimental system.

Troubleshooting Workflows & Protocols

Workflow 1: General Solubility Troubleshooting

This decision tree provides a logical path for addressing solubility issues.

Solubility_Troubleshooting start Start: Compound Insoluble organic_needed Is an organic solvent acceptable for the experiment? start->organic_needed use_organic Dissolve in compatible organic solvent (e.g., DMSO, DCM). See Protocol 1. organic_needed->use_organic Yes aqueous_required Aqueous buffer is required. organic_needed->aqueous_required No ph_modification Can the pH of the final solution be slightly acidic (pH 5-6)? aqueous_required->ph_modification gentle_acid Use Gentle Acidification. See Protocol 2. ph_modification->gentle_acid Yes neutral_required Strict neutral pH required. ph_modification->neutral_required No cosolvent Can a co-solvent (e.g., <5% DMSO) be tolerated? neutral_required->cosolvent use_cosolvent Prepare concentrated stock in DMSO. Dilute into final buffer. (May still precipitate at high conc.) cosolvent->use_cosolvent Yes no_cosolvent Experiment intolerant to co-solvents or pH changes. cosolvent->no_cosolvent No end_fail Consider resynthesis to modify structure or use formulation technologies (e.g., nanoparticles). no_cosolvent->end_fail

Caption: Decision tree for troubleshooting solubility.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is for creating a stable, high-concentration stock solution for storage and subsequent dilution.

  • Solvent Selection: Choose a high-purity, anhydrous-grade organic solvent. DMSO is standard for biological assays, while DCM or THF are common for synthesis.

  • Calculation: Determine the mass of the compound required for your desired volume and concentration (Molar Mass: 315.41 g/mol ).

  • Dissolution:

    • Weigh the solid compound into a clean, dry glass vial.

    • Add the calculated volume of the chosen solvent (e.g., DMSO).

    • Vortex or sonicate at room temperature until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

  • Storage: Store the stock solution tightly capped at -20°C or -80°C.[6] For many compounds, storage in DMSO is recommended at 2-8°C under an inert atmosphere.[7] Before use, allow the vial to warm completely to room temperature to prevent water condensation, and vortex briefly.

Protocol 2: Solubilization in Aqueous Media via Gentle Acidification

This method should be performed immediately before the experiment. It is critical to validate that the compound remains intact after this procedure.

  • Preparation:

    • Prepare a dilute acid solution (e.g., 0.1 M HCl or 0.1 M citric acid).

    • Chill all solutions (water/buffer, dilute acid) and the vial containing the solid compound to 0-4°C in an ice bath.

  • Initial Slurry:

    • Weigh the required amount of the solid compound into a chilled microcentrifuge tube.

    • Add a small volume of chilled, purified water or your target buffer to create a slurry. Do not add the full volume yet.

  • Titration:

    • While vortexing gently, add the chilled dilute acid solution dropwise (1-2 µL at a time).

    • Monitor the solution closely. Continue adding acid until the solid just dissolves. The goal is to use the minimum amount of acid necessary. The solution should become clear.

  • Dilution & pH Readjustment:

    • Immediately dilute this acidic concentrate into your final, larger volume of chilled assay buffer. This will raise the pH and dilute the compound to its final working concentration.

  • Validation (CRITICAL):

    • If possible, before using the solution in a critical experiment, analyze a small aliquot by LC-MS or TLC.

    • Compare the result to a standard sample dissolved in an organic solvent (e.g., methanol). Look for the appearance of new spots (TLC) or peaks (LC-MS) that would indicate deprotection of one or both Boc groups.

Visualization of the pH-Solubility-Stability Trade-off

pH_Effect compound_states Insoluble Free Base (Neutral pH) Di-Boc-Pip-CH₂NH₂ Soluble Salt (Acidic pH) Di-Boc-Pip-CH₂NH₃⁺ Degradation Products (Strong/Prolonged Acid) Boc-Pip-CH₂NH₃⁺ or Pip-CH₂NH₃⁺ process1 Protonation (Add Mild Acid) compound_states:f0->process1 process2 Deprotonation (Add Base / Increase pH) compound_states:f1->process2 process3 Boc Cleavage (Undesired Side Reaction) compound_states:f1->process3 process1->compound_states:f1 process2->compound_states:f0 process3->compound_states:f2

Caption: The relationship between pH, solubility, and stability.

Data Summary Tables

Table 1: Qualitative Solubility Profile

Solvent / MediumSolubilityRationale / Remarks
Water (pH 7.0)InsolubleDominated by two large, lipophilic Boc groups.
PBS (pH 7.4)InsolubleSimilar to neutral water.
Aqueous HCl (0.1 M)SolubleProtonation of the primary amine forms a soluble hydrochloride salt. Risk of Boc cleavage exists.
Dichloromethane (DCM)SolubleGood non-polar organic solvent.
Tetrahydrofuran (THF)SolubleCommon solvent for organic reactions.
Dimethyl Sulfoxide (DMSO)SolubleExcellent solvent for creating high-concentration stock solutions for biological assays.
Methanol / EthanolSlightly SolubleMay require gentle warming; less effective than aprotic polar or chlorinated solvents.

Table 2: Recommended Solvents for Stock Solution Preparation

ApplicationPrimary SolventConcentration RangeStorage Conditions
Biological ScreeningDMSO10-50 mM-20°C, desiccated
Organic SynthesisDichloromethane (DCM)Up to 200 mMRoom Temperature (short-term)
NMR / AnalyticsCDCl₃ or DMSO-d₆5-10 mg/mLAs per standard practice

References

  • Computational Chemistry. Compound solubility measurements for early drug discovery. (2022-05-31). [Link]

  • Reddit. Boc and tBu ester pH stability during enamine hydrolysis. (2024-06-19). [Link]

  • Pharmaceutical Technology. Tackling the Big Issue of Solubility. (2022-01-03). [Link]

  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Lead Sciences. Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010-05-01). [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

Sources

Optimization

Technical Support Center: Navigating Boc Deprotection of Piperazines - A Guide to Minimizing Side Reactions

Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butoxycarbonyl (Boc)-protected piperazines. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butoxycarbonyl (Boc)-protected piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this common yet often problematic synthetic transformation. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome these hurdles with scientific rigor.

Introduction: The Challenge of Piperazine Deprotection

The piperazine moiety is a cornerstone in modern drug discovery, valued for its ability to impart favorable pharmacokinetic properties. The Boc protecting group is a workhorse for managing the reactivity of one of the piperazine nitrogens, allowing for selective functionalization. However, the seemingly straightforward acidic cleavage of the Boc group can be fraught with side reactions, leading to yield loss, complex purification, and compromised timelines. This guide will dissect the most common issues, provide actionable solutions, and equip you with the knowledge to design robust deprotection strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a byproduct with a mass increase of +56 Da. What is happening and how can I prevent it?

A1: The Culprit: The Tert-Butyl Cation

This mass increase is the classic signature of tert-butylation, a common side reaction during Boc deprotection. The acidic conditions used to cleave the Boc group generate a highly reactive tert-butyl cation intermediate. This electrophile can then alkylate any nucleophilic sites on your molecule of interest, including the newly deprotected piperazine nitrogen itself or other sensitive functional groups.[1]

Mechanism of Boc Deprotection and Tert-Butylation Side Reaction:

Boc Deprotection and Side Reaction cluster_deprotection Desired Deprotection Pathway cluster_side_reaction Side Reaction: Tert-Butylation Boc-Pip Boc-Protected Piperazine Protonated_Boc Protonated Boc-Piperazine Boc-Pip->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation (tBu+) Protonated_Boc->tBu_cation Deprotected_Pip Deprotected Piperazine Carbamic_Acid->Deprotected_Pip - CO2 Alkylated_Product N-tert-Butyl Piperazine (+56 Da) Deprotected_Pip->Alkylated_Product + tBu+

Caption: A decision-making workflow for troubleshooting incomplete Boc deprotection.

Q3: I'm seeing byproducts that suggest my piperazine ring is fragmenting. What causes this and how can I avoid it?

A3: Mitigating Ring Fragmentation under Harsh Acidic Conditions

Piperazine ring fragmentation is a less common but serious side reaction that can occur under forcing acidic conditions, particularly with certain substitution patterns on the ring. The exact mechanism can be complex and substrate-dependent, but it is generally thought to be initiated by protonation of both nitrogen atoms, followed by C-N bond cleavage.

Strategies to Minimize Ring Fragmentation:

  • Milder Acidic Conditions: If you suspect ring fragmentation, the first step is to reduce the harshness of the acidic conditions.

    • TFA vs. HCl: While both are strong acids, 4M HCl in dioxane is often considered more aggressive than TFA in DCM. Switching to TFA may be beneficial.

    • Lower Temperature: Perform the deprotection at 0 °C or even lower to minimize the energy available for fragmentation pathways.

  • Alternative Deprotection Methods: For particularly sensitive substrates, it may be necessary to move away from strong Brønsted acids altogether.

Comparison of Deprotection Reagents:

ReagentConditionsAdvantagesDisadvantages
TFA in DCM 20-50%, 0 °C to RTGenerally effective, volatileCan be harsh, may cleave other acid-labile groups
HCl in Dioxane 4M, 0 °C to RTOften faster, can provide crystalline HCl saltsCan be more aggressive, potential for ring fragmentation
Oxalyl Chloride in Methanol Room TemperatureVery mild, good for substrates with other acid-sensitive groupsSlower, may not be suitable for all substrates

Experimental Protocol: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This method is particularly useful when your piperazine derivative contains other acid-labile groups, such as tert-butyl esters or acetals.

  • Dissolution: Dissolve the Boc-protected piperazine in methanol at room temperature.

  • Reagent Addition: Slowly add oxalyl chloride (typically 2-3 equivalents) to the solution.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.

Q4: My final product is an intractable oil or difficult to purify. What are my options?

A4: Taming Troublesome Salts

The salt form of the deprotected piperazine can significantly impact its physical properties. Trifluoroacetate (TFA) salts are notoriously oily and can complicate isolation and purification.

  • Switching to HCl: Using 4M HCl in dioxane for the deprotection will yield the hydrochloride salt, which is often a crystalline solid that is easier to handle and purify by filtration.

  • Salt-Free Work-up: After deprotection, a standard basic work-up (e.g., washing with aqueous NaHCO₃ or NaOH) will convert the salt to the free base, which may have more favorable physical properties for purification by chromatography or crystallization.

Conclusion

The successful deprotection of Boc-protected piperazines is a critical step in many synthetic endeavors. By understanding the underlying mechanisms of common side reactions and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve yields, purity, and overall efficiency. Remember to carefully consider the specific nature of your substrate and to use analytical techniques to monitor your reactions closely.

References

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]

  • O'Brien, P. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24553-24558. [Link]

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. [Link]

  • Al-Mughaid, H., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4991. [Link]

  • Kaur, H. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. [Link]

  • Gao, Y., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]

  • Taylor, P. N., et al. (2021). Hydrogen Sulfide Scavenging by 1,3,5-Triazinanes. Comparison of the Rates of Reaction. Industrial & Engineering Chemistry Research, 60(30), 11099-11107. [Link]

  • Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • Gordon, J. C., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 7(21), 5151-5162. [Link]

  • Albericio, F., et al. (2018). Boc deprotection conditions tested. ResearchGate. [Link]

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Troubleshooting

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate stability under acidic conditions

Technical Support Center Topic: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate: Stability and Deprotection under Acidic Conditions Welcome to the technical support guide for managing the stability and deprotec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate: Stability and Deprotection under Acidic Conditions

Welcome to the technical support guide for managing the stability and deprotection of di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require robust, predictable methods for the removal of its N-Boc protecting groups. As a di-protected piperazine, the efficiency and cleanliness of this deprotection step are critical for the success of subsequent synthetic transformations.

This guide provides a combination of frequently asked questions (FAQs) to build foundational knowledge, a troubleshooting section to address common experimental challenges, and detailed, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acidic Boc deprotection?

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.[1][2] The cleavage is not a simple hydrolysis but rather a multi-step process initiated by a strong acid.

The accepted mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA, HCl). This makes the carbonyl carbon more electrophilic.

  • Cleavage & Cation Formation: The C-O bond cleaves, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and the free amine.[3][4] The liberated amine is immediately protonated by the excess acid in the medium, forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).

Boc_Deprotection_Mechanism Start R₂N-Boc Protonated R₂N-C(=O+H)O-tBu Start->Protonated + H⁺ CarbamicAcid R₂N-COOH (Carbamic Acid) Protonated->CarbamicAcid - tBu⁺ Byproducts tBu⁺ CO₂ Protonated->Byproducts Generates AmineSalt R₂N+H₂ (Amine Salt) CarbamicAcid->AmineSalt - CO₂ CarbamicAcid->Byproducts

Mechanism of Acid-Catalyzed Boc Deprotection.
Q2: What are the standard acidic reagents for deprotecting di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate?

The most common and effective reagents are strong acids in anhydrous organic solvents.[5] Traditional approaches heavily rely on trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][6]

  • Trifluoroacetic Acid (TFA): Typically used in a solution with Dichloromethane (DCM), ranging from 20-50% (v/v), or even as neat TFA for stubborn substrates.[7][8]

  • Hydrogen Chloride (HCl): Commonly used as a 4M solution in 1,4-dioxane.[7] Other variations include HCl in methanol, ethyl acetate, or diethyl ether.[1][6] HCl can also be generated in situ by adding acetyl chloride to methanol.[7]

  • Milder Acids: For substrates with other acid-sensitive functional groups, milder conditions can be employed, such as aqueous phosphoric acid or Lewis acids like zinc bromide.[1][7][9][10]

Q3: How do I decide between using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl)?

The choice between TFA and HCl is a critical decision based on the desired final product form, the scale of the reaction, and downstream processing considerations.

FeatureTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)Causality & Rationale
Reaction Speed Very fast, often complete in < 1 hour at RT.[7]Fast, typically complete in 10-30 minutes at RT.[7]Both are strong acids that efficiently catalyze the deprotection.
Solvent Dichloromethane (DCM) is most common.1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc).Solvent choice depends on substrate solubility and reagent compatibility.
Product Salt Form Trifluoroacetate (TFA) salt.Hydrochloride (HCl) salt.The counter-ion of the acid forms the salt with the product amines.
Physical Nature of Salt Often results in oils or sticky solids that are difficult to handle and purify.[7]Frequently yields a crystalline, free-flowing solid that can be isolated by simple filtration.[7]The smaller, more rigid chloride ion facilitates better crystal lattice packing compared to the bulkier trifluoroacetate.
Workup/Removal Volatile but can be difficult to remove completely. Often requires co-evaporation with toluene.[7]Can be removed by evaporation. The solid salt is often easily filtered and washed.TFA has a higher boiling point (72.4 °C) than HCl and forms strong ionic bonds, making it persistent.
Recommendation Best for small-scale synthesis where the crude TFA salt is used directly in the next step without isolation.Highly recommended for larger scale work or when isolation of a solid product is desired for purification and characterization.
Q4: Are both Boc groups on the piperazine ring removed simultaneously?

Given the structure of di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, the two Boc groups are in chemically distinct environments (N1 and N4). While there might be a slight difference in their intrinsic reactivity, treatment with a strong acid like TFA or 4M HCl in dioxane is a harsh condition. In practice, these conditions are designed for complete deprotection, and you should assume that both Boc groups will be removed. Achieving selective mono-deprotection would require significantly milder and carefully controlled conditions, which are outside the scope of standard protocols.

Q5: How should I monitor the reaction to know when it's complete?

Effective reaction monitoring is crucial to prevent the formation of side products from over-exposure to acid.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The starting material (Boc-protected) is non-polar and will have a high Rf value. The product, being a polar amine salt, will either remain at the baseline (Rf = 0) or have a very low Rf. A common mobile phase is 10% Methanol in DCM. Staining with ninhydrin is effective, as it will develop a colored spot for the deprotected primary and secondary amines of the product, but not for the protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of the starting material's mass peak and the appearance of the fully deprotected product's mass peak. This is particularly useful for identifying any partially deprotected intermediates or side products.[11]

Troubleshooting Guide

Navigating the challenges of Boc deprotection requires a systematic approach. This guide addresses the most common issues encountered in the lab.

Troubleshooting_Workflow Start Deprotection Issue Encountered P1 Problem: Incomplete Reaction Start->P1 P2 Problem: Side Products Observed Start->P2 P3 Problem: Product is an Oil Start->P3 P4 Problem: Other Groups Cleaved Start->P4 C1 Cause: - Insufficient Acid - Low Temperature - Short Reaction Time P1->C1 C2 Cause: - t-Butyl Cation Alkylation - Water Contamination P2->C2 C3 Cause: - TFA Salt Formation - Residual Solvent P3->C3 C4 Cause: - Acid is too harsh - Prolonged Exposure P4->C4 S1 Solution: - Add more acid - Warm to RT - Increase reaction time - Monitor by LC-MS C1->S1 S2 Solution: - Add scavenger (anisole) - Use anhydrous solvents - Lower temperature C2->S2 S3 Solution: - Switch to HCl/Dioxane - Perform basic workup to get free base - Triturate with ether/pentane C3->S3 S4 Solution: - Use milder acid (e.g., Phosphoric) - Use Lewis Acid (ZnBr₂) - Careful monitoring C4->S4

Troubleshooting Workflow for Boc Deprotection.
Issue 1: The reaction is stalled or incomplete after the standard time.
  • Plausible Cause: The amount of acid may be insufficient, especially if the substrate or solvent contains basic impurities that consume some of the acid. The reaction temperature might also be too low.

  • Expert Recommendation: First, confirm the reaction status with LC-MS. If starting material remains, add another equivalent of acid and continue to monitor. If the reaction was performed at 0 °C, allow it to warm to room temperature. For some sterically hindered Boc groups, extended reaction times (2-4 hours) may be necessary.[12]

Issue 2: My LC-MS shows a new peak with a mass of +56 Da compared to my starting material or product.
  • Plausible Cause: This mass difference corresponds to the addition of a tert-butyl group. The tert-butyl cation generated during the deprotection is an electrophile and can alkylate other nucleophilic sites on your molecule (e.g., phenols, indoles, thiols) or even the product amine itself.[5][9]

  • Expert Recommendation: Employ a cation scavenger. Add 1-2 equivalents of anisole or thioanisole to the reaction mixture before adding the acid. These electron-rich compounds are excellent nucleophiles that will trap the tert-butyl cation, preventing it from reacting with your product.

Issue 3: After removing the solvent, my product is a sticky, intractable oil.
  • Plausible Cause: This is a very common outcome when using TFA, as amine trifluoroacetate salts are frequently non-crystalline.[7]

  • Expert Recommendation:

    • Switch your protocol: In the future, use 4M HCl in dioxane. The resulting hydrochloride salt is much more likely to precipitate as a filterable solid.[7]

    • Isolate the Free Base: Dissolve the oily TFA salt in DCM or EtOAc. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic (pH > 8).[12] Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting free base may be a solid or an oil that can be purified by chromatography.

    • Trituration: Try dissolving the oil in a minimal amount of a solvent like DCM or methanol, then add a non-polar solvent like diethyl ether or pentane dropwise while stirring vigorously. This can sometimes induce precipitation of the salt.

Issue 4: I need to remove the Boc groups, but my molecule also contains a tert-butyl ester.
  • Plausible Cause: Standard conditions (TFA or strong HCl) will likely cleave both the N-Boc groups and the tert-butyl ester, leading to low yields of the desired product.

  • Expert Recommendation: Selective deprotection is required. Zinc bromide (ZnBr₂) in an inert solvent like DCM is reported to selectively cleave N-Boc groups in the presence of tert-butyl esters.[10] Another option is to use milder protic acids like aqueous phosphoric acid, which has also been shown to provide selectivity.[9] These reactions require careful optimization and monitoring.

Validated Experimental Protocols

Protocol A: Complete Deprotection using TFA/DCM and Isolation of Free Base

This protocol is robust and ideal for ensuring complete removal of both Boc groups, followed by a basic workup to yield the neutral amine product.

  • Setup: Dissolve di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, often a 1:1 or 1:4 v/v mixture of TFA:DCM is used) to the stirring solution.[7] A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is completely consumed (typically 1-3 hours).[12]

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator. To remove residual TFA, add toluene (2x the volume of DCM used) and re-concentrate. Repeat this co-evaporation step one more time.[7]

  • Basic Workup: Dissolve the resulting residue in DCM. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution. Continue washing until CO₂ evolution ceases and the aqueous layer remains basic (confirm with pH paper).

  • Isolation: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. Filter the solution and concentrate in vacuo to yield the deprotected 2-(aminomethyl)piperazine as a free base.

Protocol B: Complete Deprotection using HCl/Dioxane and Isolation of Hydrochloride Salt

This protocol is preferred when a solid, easily handled product is desired.

  • Setup: Dissolve di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (1.0 eq) in a minimal amount of anhydrous Methanol or DCM (just enough to ensure solubility).

  • Acid Addition: To the stirring solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).[7]

  • Precipitation & Reaction: In many cases, the hydrochloride salt of the product will begin to precipitate out of the solution shortly after adding the acid. Allow the slurry to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor by taking a small aliquot, quenching it with base, and checking by TLC/LC-MS.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether or pentane to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white solid under high vacuum to afford the pure 2-(aminomethyl)piperazine as its trihydrochloride salt.

References

  • E. I. Adejayan, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • E. I. Adejayan, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Link]

  • Lead Sciences. Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. Lead Sciences Website. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. organic-chemistry.org. [Link]

  • G. Prasanthi, et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • PubChem. Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Protheragen. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Protheragen Website. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org. [Link]

  • P. O'Brien, et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • Reddit r/Chempros. (2023). Boc De-protection. Reddit. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • A. B. Smith III, et al. (2018). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • P. O'Brien. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • P. de A. M. Barbosa, et al. (2017). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • W. D. Lubell, et al. (2003). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. [Link]

  • D. K. Mohapatra & K. A. Durugkar. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC. [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]

  • J. M. Smith, et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific Website. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH. [Link]

  • G. J. T. Kuster, et al. (2012). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • S. Khaksar & A. Heydari. (2008). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]

Sources

Optimization

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate stability under basic conditions

Technical Support Center: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate A Guide to Stability and Handling in Basic Media Welcome to the technical support guide for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

A Guide to Stability and Handling in Basic Media

Welcome to the technical support guide for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured to address the common and uncommon challenges you may face when handling this versatile building block, particularly concerning its stability in the presence of bases.

The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability across a wide range of chemical conditions, yet its successful application hinges on understanding its limitations. While its primary lability is under acidic conditions, certain basic environments can lead to unexpected side reactions or degradation, compromising yield and purity. This document provides a framework for troubleshooting these issues and ensuring experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in basic environments.

Q1: Is di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate generally stable under basic conditions?

A: Yes, the N-Boc groups are generally robust and stable under a wide variety of basic conditions, especially those involving common inorganic or organic bases used in routine synthesis. The carbamate linkage of the Boc group is significantly more resistant to nucleophilic attack than, for example, an ester. It is stable to aqueous hydroxide and carbonate bases at room temperature, as well as common amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA). This stability allows for selective functionalization at other sites on the molecule, such as the primary aminomethyl group.[1][2]

Q2: Can the Boc groups be cleaved under basic conditions?

A: Direct cleavage of the Boc group by a base is not a standard or recommended procedure. Unlike its facile removal under acidic conditions (e.g., TFA, HCl), basic cleavage requires harsh conditions, such as high temperatures in the presence of strong nucleophiles, which are rarely employed in modern synthesis and would likely degrade other parts of the molecule.[1][3] For practical purposes, the Boc group should be considered base-stable and acid-labile.

Q3: I need to perform a reaction using a strong base like an organolithium reagent (e.g., n-BuLi, s-BuLi). Will the Boc groups survive?

A: This is an advanced application where the outcome is highly dependent on precise experimental control. The Boc group itself is generally stable to organolithium reagents. However, these strong, non-nucleophilic bases can deprotonate the carbon alpha to the nitrogen within the piperazine ring.[4] This C-H functionalization is a powerful synthetic tool but requires cryogenic temperatures (typically -78 °C) to control the reaction kinetically and prevent unwanted side reactions or degradation.[4] At elevated temperatures, the stability of the resulting lithiated species can be compromised.

Q4: What is the primary reactivity of this molecule under mild basic conditions?

A: Under typical basic conditions (e.g., K₂CO₃, TEA, NaHCO₃), the most reactive site is the primary amine of the aminomethyl substituent. This amine is nucleophilic and will readily participate in reactions such as alkylation, acylation, reductive amination, and Michael additions, while the two Boc-protected piperazine nitrogens remain unreactive.[1]

Q5: Are there any specific bases I should avoid?

A: While generally stable, prolonged exposure to highly concentrated, strong aqueous bases (e.g., >20% KOH) at elevated temperatures could potentially lead to slow hydrolysis of the carbamate, though this is not a common observation.[5] The primary concern is often not the cleavage of the Boc group itself, but rather base-mediated side reactions elsewhere in the molecule or with other sensitive functional groups present on your substrate.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in base-mediated reactions.

Problem Observed Potential Cause Recommended Solution & Rationale
Low or No Yield of Desired Product Base Incompatibility: The chosen base may be promoting an undesired side reaction (e.g., elimination on the substrate) or is too weak to facilitate the desired transformation.Action: Re-evaluate your choice of base. If an N-alkylation is failing, consider switching from an inorganic base like K₂CO₃ to a non-nucleophilic organic base like DBU or Proton-Sponge® to avoid competing reactions. Rationale: Matching the pKa and steric profile of the base to the specific reaction is critical for success.
Multiple Unidentified Side Products Deprotonation of Piperazine Ring: Use of a very strong base (e.g., LDA, n-BuLi) without strict temperature control can lead to deprotonation at the C-H bonds adjacent to the piperazine nitrogens, followed by undesired reactions.[4]Action: If C-H functionalization is not the goal, use a weaker base. If it is, maintain strict cryogenic temperature control (e.g., -78 °C) throughout the addition and reaction period.[4] Rationale: The lithiated piperazine intermediate is only stable at low temperatures; warming allows for decomposition or rearrangement pathways.
Starting Material Remains Unchanged Insufficient Basicity: The base may not be strong enough to deprotonate the required site for the reaction to proceed (e.g., the primary amine for certain coupling reactions).Action: Switch to a stronger base. For instance, if Et₃N is ineffective for a particular N-alkylation, a stronger base like NaH or KHMDS may be required. Rationale: The pKa of the proton being removed must be lower than the pKa of the conjugate acid of the base used.
Product is Contaminated with Di-Substituted Byproduct Over-alkylation/acylation: The reaction conditions may be too forcing, or the stoichiometry of the electrophile may be too high, leading to reaction at both the primary amine and one of the (unintentionally) deprotected piperazine nitrogens.Action: Use a slight excess (1.1-1.2 equivalents) of the piperazine building block relative to the electrophile. Add the electrophile slowly to the reaction mixture at a controlled temperature. Rationale: This ensures the electrophile is consumed by the intended nucleophile before any potential side reactions can occur.

Experimental Protocols & Workflows

Protocol 1: Standard Stability Test under Aqueous Basic Conditions

This protocol provides a self-validating method to confirm the stability of the title compound to a specific aqueous base before committing to a large-scale reaction.

Objective: To determine if di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate degrades in the presence of 1M NaOH over 24 hours at room temperature.

Materials:

  • Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • 1M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[6]

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS system (optional, but recommended)

Procedure:

  • Prepare Sample Solution: Dissolve ~20 mg of the compound in 2 mL of THF or MeCN in a clean vial. This is your Test Sample .

  • Prepare Control: In a separate vial, dissolve ~20 mg of the compound in 2 mL of THF or MeCN. This is your Control Sample .

  • Initiate Test: To the Test Sample , add 1 mL of 1M NaOH solution. To the Control Sample , add 1 mL of deionized water.

  • Incubation: Stir both vials at room temperature (approx. 20-25 °C) for 24 hours.

  • Initial Analysis (TLC): After 1 hour, spot the Control Sample and the Test Sample on a TLC plate. Elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). Visualize under UV light and/or by staining (e.g., ninhydrin or permanganate). Compare the spots.

  • Work-up (after 24 hours):

    • Quench both reactions by adding 5 mL of saturated NaHCO₃ solution.

    • Extract each mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers for each sample, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Final Analysis:

    • TLC: Dissolve the residues in a small amount of solvent and run a final TLC, comparing the control and test samples. The appearance of new spots in the test lane indicates degradation.

    • LC-MS (Recommended): Analyze both samples by LC-MS. The absence of the starting material's mass peak or the appearance of new peaks in the test sample confirms instability.

Stability_Test_Workflow cluster_reaction Reaction Conditions cluster_analysis Analysis Prep_Test Dissolve Compound (Test Sample) Add_Base Add 1M NaOH Prep_Test->Add_Base Prep_Control Dissolve Compound (Control Sample) Add_Water Add DI Water Prep_Control->Add_Water Stir Stir 24h @ RT Add_Base->Stir Add_Water->Stir Workup Aqueous Workup & Extraction Stir->Workup Analyze Analyze by TLC / LC-MS Workup->Analyze

Caption: Workflow for the Base Stability Test Protocol.
Diagram: General Stability and Reactivity Profile

This diagram provides a high-level overview of the compound's behavior under different basic conditions, guiding your experimental design.

Reactivity_Profile cluster_conditions cluster_outcomes Compound Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Mild_Base Mild Aqueous/Organic Bases (e.g., K₂CO₃, Et₃N, aq. NaOH @ RT) Strong_Base Strong, Non-Nucleophilic Bases (e.g., n-BuLi, s-BuLi, LDA) Harsh_Base Harsh Conditions (e.g., High Temp + Strong Base) Stable Stable (Reaction at Primary Amine) Mild_Base->Stable  Stable Deprotonation C-H Deprotonation (α to Nitrogen) Strong_Base->Deprotonation  Controlled Reaction  (-78 °C) Degradation Potential for slow Boc Cleavage/Degradation Harsh_Base->Degradation  Side Reaction

Caption: Reactivity profile under various basic conditions.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Prasanthi, G. et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • ChemicalBook. (2024).
  • Santa Cruz Biotechnology.
  • Kvíčala, J. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Chekler, E. L. et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.
  • Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
  • Feng, B. et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
  • ECHEMI. N-BOC-Piperazine SDS, 57260-71-6 Safety Data Sheets.
  • Sigma-Aldrich. 1-Boc-piperazine 97 57260-71-6.
  • BLDpharm. 1808248-63-6|Di-tert-butyl (S)-2-(aminomethyl)
  • A. S. Rao, et al. (1998). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Troubleshooting

Technical Support Center: Diastereomeric Separation of Piperazine Derivatives

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Topic: Troubleshooting HPLC/SFC Separations of Piperazine Diastereomers

Executive Summary

Piperazine derivatives are ubiquitous in pharmaceutical chemistry (e.g., antihistamines, antidepressants) but present a "perfect storm" for chromatographers: they are strongly basic (pKa ~9.8), conformationally flexible, and often lack distinct hydrophobic differences between diastereomers.

This guide moves beyond generic advice. We address the specific physicochemical behavior of the piperazine ring—specifically its tendency to interact with free silanols (causing tailing) and the frequent need to employ "chiral" stationary phases for achiral (diastereomeric) separations due to their superior steric recognition capabilities.

Module 1: The Peak Shape Battle (Tailing & Asymmetry)

Q: My piperazine peaks look like "shark fins" (severe tailing). Adding TEA didn't help enough. What now?

The Diagnosis: Classic silanol overload. Piperazine nitrogens are protonated at neutral/acidic pH. These cations interact electrostatically with ionized silanols (


) on the silica surface. Traditional "Base Deactivated" (BDS) columns are often insufficient for piperazines.

The Solution: The High-pH Strategy Stop fighting the pKa. Instead of forcing the silica to be neutral (low pH), force the analyte to be neutral.

  • Switch to Hybrid Particle Technology: You cannot use standard silica at pH > 8 (it dissolves). Use hybrid organic-inorganic particles (e.g., Waters XBridge, Phenomenex Gemini/Kinetex EVO).

  • Elevate pH to 10.5 – 11.0: At this pH, piperazine (pKa ~9.8) is largely deprotonated (neutral).

  • Mechanism: Neutral amines do not interact with silanols. Furthermore, the high pH suppresses silanol ionization.

  • Bonus: Neutral basic compounds are much more hydrophobic, increasing retention on C18 and often improving diastereomeric resolution.

Protocol: High pH Mobile Phase

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic: Acetonitrile (ACN).

  • Column: Ethylene-Bridged Hybrid (BEH) C18 or equivalent.

Q: I cannot use High pH (compound instability). How do I fix tailing at Low pH?

The Solution: Chaotropic Salts & Sacrificial Bases If you must run at acidic pH (e.g., 0.1% Formic Acid), the piperazine is positively charged. You must mask the silanols.

  • The "Magic" Additive: Trifluoroacetic Acid (TFA) is standard but suppresses MS signal.

  • Better Alternative: Use Chaotropic Salts like Sodium Perchlorate (

    
    ) or Ammonium Hexafluorophosphate (
    
    
    
    ) at 10–20 mM. These bulky anions form ion pairs with the piperazine, masking its charge and improving peak shape without the strong retention drift of long-chain ion-pairing agents.

Module 2: Selectivity (Resolution of Diastereomers)

Q: My diastereomers are co-eluting on C18. They aren't enantiomers, so why isn't C18 working?

The Diagnosis: Diastereomers have different physical properties, but in piperazine derivatives, the hydrophobic surface area often remains nearly identical between isomers (e.g., cis vs. trans isomers of 2,5-dimethylpiperazine). C18 separates based on hydrophobicity, which is insufficient here.

The Solution: "Chiral" Columns for Diastereomers This is the most underutilized trick in the industry. Polysaccharide-based Chiral Stationary Phases (CSPs) separate based on inclusion complexation and hydrogen bonding , not just hydrophobicity. They are excellent for separating diastereomers that C18 cannot resolve.

Recommended Screen:

  • Column: Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC/IG). This immobilized phase is robust and shows high selectivity for piperazine conformational isomers.

  • Mobile Phase (Normal Phase/Polar Organic):

    • Hexane/IPA/DEA (90:10:0.1)

    • Or 100% Methanol with 0.1% DEA (Polar Organic Mode).

  • Why DEA? Diethylamine (0.1%) is mandatory on CSPs for basic compounds to prevent non-specific adsorption.

Module 3: Supercritical Fluid Chromatography (SFC)

Q: I'm moving to SFC for speed. What are the critical parameters for piperazines?

The Diagnosis: SFC is ideal for piperazines because


 is non-polar, so basic polar compounds retain well on polar stationary phases (2-Ethylpyridine, Diol) without needing water. However, solubility and "blowout" are risks.

The Solution: The "Basic" Modifier Pure Methanol/CO2 will likely result in broad, amorphous peaks for piperazines. You must use a basic additive.

SFC Screening Protocol:

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol. (2-EP is the "gold standard" for achiral basic separation).

  • Co-Solvent: Methanol + 0.2% Isopropylamine (IPAm) or 0.2% Ammonium Hydroxide .

  • Back Pressure: Keep >120 bar to ensure solubility of the ion-pair complex in the supercritical fluid.

Visual Troubleshooting Workflows

Workflow 1: Peak Tailing Logic

TailingLogic start ISSUE: Severe Tailing (Asymmetry > 1.5) check_ph Can analyte tolerate pH > 10? start->check_ph high_ph_path YES: High pH Strategy check_ph->high_ph_path Stable low_ph_path NO: Low pH Strategy check_ph->low_ph_path Unstable hybrid_col Select Hybrid Column (e.g., BEH, Gemini) high_ph_path->hybrid_col additives Add Chaotropic Salt (NaClO4) or TFA low_ph_path->additives buffer_prep Buffer: 10mM NH4HCO3 pH 10.5 (NH4OH) hybrid_col->buffer_prep ion_pair Consider Ion Pairing (Hexanesulfonate) additives->ion_pair If tailing persists

Figure 1: Decision tree for mitigating peak tailing in basic piperazine derivatives. Note the divergence based on analyte pH stability.

Workflow 2: Diastereomer Resolution Strategy

ResolutionLogic start Start: Diastereomer Mix c18_screen Screen 1: C18 High pH (Hydrophobicity) start->c18_screen decision Resolution > 1.5? c18_screen->decision success Optimize Gradient decision->success Yes fail Selectivity Failure decision->fail No csp_screen Screen 2: Polysaccharide CSP (Steric/H-Bonding) fail->csp_screen Option A (LC) sfc_screen Screen 3: SFC (2-EP) (Orthogonal Selectivity) fail->sfc_screen Option B (SFC)

Figure 2: Method development hierarchy. If hydrophobic separation (C18) fails, switch immediately to steric recognition (CSP) or orthogonal SFC.

Reference Data Tables

Table 1: Recommended Column Chemistries for Piperazines
ModeColumn TypeMechanismTarget Application
RP-HPLC Hybrid C18 (Waters XBridge, Phenomenex Gemini)Hydrophobicity + High pH StabilityGeneral purity, simple diastereomers. Must use pH > 10.
RP-HPLC PFP (Pentafluorophenyl)Pi-Pi Interaction + DipolePolar piperazines where C18 fails to retain.
Normal/CSP Amylose-tris (3,5-dimethylphenylcarbamate) (AD-H / IA)Steric InclusionComplex diastereomers; isomers with identical logP.
SFC 2-Ethylpyridine (2-EP) Hydrogen Bonding (Basic)High-speed screening; achiral resolution of bases.
Table 2: Critical Mobile Phase Additives
AdditiveConcentrationFunctionWarning
Diethylamine (DEA) 0.1% v/vBlocks silanols; improves peak shape on CSPs.Not MS friendly (suppression/contamination).
Ammonium Hydroxide 10mM (pH 10.5)Deprotonates piperazine (neutral form).Requires Hybrid column hardware.
TFA 0.05 - 0.1%Ion-pairing (strong); sharpens peaks.Severe MS suppression; difficult to flush out.
Ammonium Formate 10 - 20 mMMS-friendly buffer (pH 3-4).Weak silanol suppression; may need higher ionic strength.

References

  • Phenomenex Technical Notes. "Basic Analytes and High pH Stability." Explains the mechanism of hybrid particles allowing pH 1-12 operation for basic drug deprotonation.

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Detailed guide on silanol interactions and the use of hybrid columns (BEH) to mitigate tailing.

  • Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Specific case study on using Chiralpak IC and DEA additives for piperazine resolution.

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Covers peak tailing diagnosis and the role of mobile phase pH.

  • ResearchGate (Review). "Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography." Discusses the superiority of SFC and additives for piperazine derivatives.

Optimization

Technical Support Center: Synthesis of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Welcome to the technical support center for the synthesis of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities encountered during this multi-step synthesis. We will delve into the causality of impurity formation and provide robust analytical protocols for their identification and characterization.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during your synthesis and analysis, presented in a practical question-and-answer format.

Q1: My reaction mass shows multiple spots on TLC/peaks in HPLC analysis post-Boc protection. What are the likely species?

A1: When protecting a substituted piperazine like 2-(cyanomethyl)piperazine or piperazine-2-carboxamide with di-tert-butyl dicarbonate (Boc₂O), the primary cause of multiple product spots is incomplete protection.

  • Causality: The two nitrogen atoms of the piperazine ring (N1 and N4) have different steric environments due to the substituent at the C2 position. This can lead to different reaction rates. Insufficient reagent, suboptimal reaction time, or inadequate base can result in a mixture of the desired di-protected product, two possible mono-protected intermediates, and unreacted starting material.

  • Identification Strategy:

    • LC-MS Analysis: This is the most effective initial step. You should look for mass peaks corresponding to the starting material, the mono-Boc derivative (M+H⁺ of starting material + 100.1), and the di-Boc product (M+H⁺ of starting material + 200.2).

    • ¹H NMR Spectroscopy: In the crude product, you will likely see multiple sets of signals for the piperazine ring protons and distinct signals for the tert-butyl groups. The desired product will show two sharp singlets (18H total) in the ~1.4-1.5 ppm region. Mono-Boc species will show a single 9H singlet.

  • Troubleshooting Workflow:

    G start Multiple spots/peaks post-Boc protection lcms Run LC-MS Analysis start->lcms check_mass Check for expected masses: - Starting Material (SM) - SM + 100 Da (Mono-Boc) - SM + 200 Da (Di-Boc) lcms->check_mass incomplete Incomplete Reaction Detected check_mass->incomplete Masses match reoptimize Re-optimize Reaction: - Increase Boc₂O equivalents - Extend reaction time - Check base stoichiometry incomplete->reoptimize purify Purify via Column Chromatography reoptimize->purify

    Caption: Troubleshooting workflow for incomplete Boc protection.

Q2: I've completed the nitrile or amide reduction step, but my product purity is low. What are the common reduction-related impurities?

A2: The reduction of a nitrile or amide to a primary amine is a critical step where several impurities can form. The type of impurity is highly dependent on the reducing agent used (e.g., LiAlH₄, H₂/Catalyst, Boranes).[1][2]

  • Causality & Potential Impurities:

    • Incomplete Reduction: The most common impurity is the unreacted starting material (the nitrile or amide). This occurs if the reducing agent is not potent enough, is used in insufficient quantity, or if the reaction is quenched prematurely.[3][4]

    • Over-alkylation (for Catalytic Hydrogenation): When reducing a nitrile with H₂ and a catalyst like Raney Nickel, the newly formed primary amine can react with an intermediate imine, leading to the formation of a secondary amine dimer.[4] Adding ammonia to the reaction mixture can help suppress this side reaction.

    • Aldehyde/Carboxylic Acid Formation (During Work-up): If the work-up procedure is not carefully controlled, hydrolysis of intermediate species can lead to the formation of the corresponding aldehyde or carboxylic acid at the 2-position of the piperazine ring.

  • Identification Strategy:

    • Mass Spectrometry (GC-MS or LC-MS): This is crucial for identifying species with different molecular weights. Look for the mass of the starting material and potential dimers.

    • Infrared (IR) Spectroscopy: The presence of a strong, sharp peak around 2250 cm⁻¹ indicates unreacted nitrile (C≡N stretch). A strong peak around 1650 cm⁻¹ would suggest a residual amide (C=O stretch).

    • NMR Spectroscopy: Unreacted starting material will be clearly visible. The secondary amine dimer will have a more complex NMR spectrum but will lack the characteristic signals of the primary amine.

Q3: My mass spectrum shows a significant fragment ion corresponding to a loss of 56 Da or 100 Da. What does this indicate?

A3: This fragmentation pattern is characteristic of the tert-butoxycarbonyl (Boc) protecting group.

  • Mechanistic Insight: Under the energetic conditions of mass spectrometry (especially with electron ionization), the Boc group readily fragments.

    • Loss of 56 Da: Corresponds to the loss of isobutylene (C₄H₈).

    • Loss of 100 Da: Corresponds to the loss of the entire Boc group (C₅H₈O₂).

  • Application in Troubleshooting: This is actually a useful diagnostic tool. If you suspect an impurity is a Boc-protected species, observing these characteristic losses in its MS/MS fragmentation pattern can help confirm the presence of the Boc group. Conversely, if you have an impurity that lacks these fragments, it may be an impurity that has lost one or both Boc groups (deprotection) or a reagent-related impurity that never had one. The Boc group is known to be labile under acidic conditions.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate and where do impurities arise?

A: A common and logical synthetic pathway starts from piperazine-2-carbonitrile.

G cluster_0 Synthetic Pathway cluster_1 Potential Impurities A Piperazine-2-carbonitrile (Starting Material) B Di-tert-butyl 2-cyanopiperazine -1,4-dicarboxylate A->B Step 1: Di-Boc Protection (Boc)₂O, Base I1 Impurity: Unreacted Starting Material A->I1 Carried over C Di-tert-butyl 2-(aminomethyl)piperazine -1,4-dicarboxylate (Final Product) B->C Step 2: Nitrile Reduction [H] (e.g., LiAlH₄ or H₂/cat.) I2 Impurity: Mono-Boc Species B->I2 From Step 1 I3 Impurity: Unreduced Nitrile C->I3 From Step 2 I4 Impurity: Secondary Amine Dimer C->I4 From Step 2 I5 Impurity: Deprotected Species C->I5 From Work-up/ Storage

Caption: Synthetic pathway and points of impurity introduction.

Q: Which analytical techniques are most essential for impurity profiling in this synthesis?

A: A combination of techniques is required for comprehensive impurity profiling.[9][10]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating impurities and quantifying the purity of the final product. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for determining the molecular weights of unknown impurities, providing the first crucial clue to their identity.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed structural information to confirm the identity of an impurity once it has been isolated or is present in a high enough concentration in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities, such as residual solvents.[13]

Q: How can I prevent the formation of deprotected impurities during work-up and purification?

A: The Boc group is highly sensitive to acid.[5][7] To prevent its cleavage, strictly avoid acidic conditions.

  • Use a basic or neutral aqueous wash during work-up (e.g., saturated sodium bicarbonate solution, brine).

  • For column chromatography, use a neutral solvent system (e.g., ethyl acetate/hexanes). Avoid using silica gel that is too acidic; it can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

Data Summary: Potential Impurities

The table below summarizes the most probable impurities, their likely origin, and key analytical identifiers.

Impurity NameStructureMolecular Weight ( g/mol )OriginKey Analytical Identifier (MS M+H⁺)
Starting Material
Piperazine-2-carbonitrileC₅H₉N₃111.15Incomplete Reaction112.2
Intermediates & By-products
tert-butyl 3-cyanopiperazine-1-carboxylate (Mono-Boc Isomer 1)C₁₀H₁₇N₃O₂211.26Incomplete Protection212.3
tert-butyl 2-cyanopiperazine-1-carboxylate (Mono-Boc Isomer 2)C₁₀H₁₇N₃O₂211.26Incomplete Protection212.3
Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylateC₁₅H₂₅N₃O₄311.38Incomplete Reduction312.4
Degradation/Side-Reaction Products
tert-butyl 2-(aminomethyl)-piperazine-1-carboxylateC₁₀H₂₁N₃O₂215.29Partial Deprotection216.3
2-(aminomethyl)piperazineC₅H₁₃N₃115.18Full Deprotection116.2
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate N-oxideC₁₅H₂₉N₃O₅331.41Oxidation332.4
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at approx. 1 mg/mL.

Rationale: A gradient method is essential to elute both polar (e.g., deprotected species) and non-polar (di-Boc protected) compounds within a reasonable timeframe. Formic acid is used as a mobile phase modifier to improve peak shape.

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample into an NMR tube.

  • Solvent: Add ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices). CDCl₃ is often preferred for Boc-protected compounds.

  • Analysis: Acquire a standard ¹H spectrum.

  • Key Regions to Inspect:

    • 1.4-1.5 ppm: Two sharp singlets (9H each) for the two Boc groups. The presence of only one singlet or broadened signals may indicate impurities.

    • 2.5-4.0 ppm: A complex series of multiplets corresponding to the piperazine ring protons and the aminomethyl (-CH₂NH₂) group.

    • ~1.5-2.0 ppm: A broad singlet for the primary amine (-NH₂) protons. This signal may exchange with D₂O.

Rationale: NMR provides a direct, quantitative measure of purity if a standard is used and can quickly confirm the presence or absence of key functional groups, like the Boc protectors and the primary amine.

References
  • [Not Available]
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]

  • ResearchGate. (2016). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 24.7: Reactions of Amines. Retrieved from [Link]

  • Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • Organic-Reaction.com. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Drug Discovery and Development. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

  • YouTube. (n.d.). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

  • Grokipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Reactions with Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Reagent Code: DTB-AMP-1,4 Primary Application: Installation of piperazine scaffolds via reductive amination or amide coupling while maintaining orthogonal ring protection.[1][2] Support Tier: Level 3 (Process Chemistry &...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Code: DTB-AMP-1,4 Primary Application: Installation of piperazine scaffolds via reductive amination or amide coupling while maintaining orthogonal ring protection.[1][2] Support Tier: Level 3 (Process Chemistry & Scale-Up)

Core Directive & Reagent Profile

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a specialized heterocyclic building block.[1][2] Unlike standard piperazines, this molecule features a "masked" piperazine core (protected by two Boc groups at N1 and N4) and a reactive exocyclic primary amine at the C2 position.[2]

The Scale-Up Challenge: The transition from milligram to kilogram scale introduces three specific failure modes for this reagent:

  • Steric Shielding: The bulky N1-Boc group creates a "steric wall" near the C2-aminomethyl arm, reducing reaction rates compared to linear primary amines.[1][2]

  • Acid Sensitivity: The tert-butyl carbamate (Boc) groups are acid-labile.[1][2] Inadvertent exposure to acidic aqueous washes (pH < 4) during workup can trigger premature deprotection, leading to complex mixtures.[1][2]

  • Solubility Inversion: The reagent is highly lipophilic, but upon reaction (e.g., amide coupling), the polarity may shift drastically, complicating crystallization.[2]

Pre-Reaction & Storage Protocols

Material Intake Checklist
  • Physical State: White to off-white solid.[1][2] If yellow/orange, oxidation of the primary amine has occurred. Action: Recrystallize from Hexane/EtOAc (9:1) before use.[1][2]

  • Hygroscopicity: Moderate.[1][2] The free amine absorbs atmospheric

    
     to form carbamic acid salts (white crust).[1][2] Action:  Store under Argon/Nitrogen at 2–8°C.
    
Solvent Compatibility Matrix
SolventScale-Up SuitabilityRisk FactorNotes
DCM HighLowExcellent solubility; standard for amide couplings.[1][2]
THF MediumMediumGood solubility; potential peroxide formation affects free amine.[1][2]
DMF/DMAc Low (for workup)HighHard to remove without aqueous washes (risk of hydrolysis).[1][2]
EtOAc HighLowPreferred for extraction; Boc groups stable.[1][2]
MeOH/EtOH MediumMediumAvoid transesterification risks at high T (>60°C) with strong bases.[1][2]

Reaction Scale-Up: Amide Coupling & Reductive Amination[1][2]

Workflow Visualization

The following diagram outlines the critical decision points for scaling up an amide coupling reaction using this reagent.

ReactionWorkflow Start Start: Reagent Preparation CheckPurity QC Check: 1H NMR (Confirm -NH2 signal) Start->CheckPurity Activation Electrophile Activation (Acid Chloride or HATU/EDC) CheckPurity->Activation Pass Addition Controlled Addition (0°C to RT) Activation->Addition Monitoring IPC: HPLC/TLC (Disappearance of Amine) Addition->Monitoring Decision Conversion > 98%? Monitoring->Decision Workup Quench & Wash (pH Control Critical) Decision->Workup Yes Troubleshoot Add Base / Catalyst (DMAP/DIPEA) Decision->Troubleshoot No (Stalled) Isolation Crystallization/Evaporation Workup->Isolation Troubleshoot->Monitoring Re-check 2h

Figure 1: Critical Process Flow for Amide Coupling Scale-Up. Note the emphasis on pH control during workup to preserve Boc groups.

Detailed Protocol: Amide Coupling (100g Scale)

Objective: Coupling DTB-AMP-1,4 with a Carboxylic Acid (


).
  • Activation: Dissolve

    
     (1.0 equiv) in DCM (10 vol). Add DIPEA (2.5 equiv).[1][2] Cool to 0°C. Add coupling agent (e.g., T3P or HATU, 1.1 equiv).[2] Stir for 30 min.
    
  • Addition: Dissolve DTB-AMP-1,4 (1.05 equiv) in DCM (5 vol). Add this solution dropwise to the activated acid over 45 minutes.

    • Why? The N1-Boc group provides steric bulk.[1][2] Rapid addition can lead to local overheating and potential racemization of the C2 center if the R-group is chiral.[1][2]

  • Reaction: Warm to 20°C. Monitor via HPLC.

    • Target: < 2% residual acid.[1][2]

  • Quench (The Danger Zone):

    • Do NOT use 1M HCl or strong acid washes.[1][2] The local pH at the droplet interface can drop below 1, stripping the Boc groups.

    • Protocol: Wash with 10% Citric Acid (pH ~4-5) or saturated

      
      .[1][2]
      
  • Isolation: Dry organic layer (

    
    ).[1][2] Solvent swap to Heptane/EtOAc for crystallization.[1][2]
    

Troubleshooting & FAQs

Diagnostic Logic Tree

Use this logic flow when yields are below 80% or purity is compromised.

Troubleshooting Issue Problem Identified LowYield Low Yield / Incomplete Issue->LowYield Impurity New Impurity Profile Issue->Impurity CheckSterics Steric Hindrance? Increase T to 40°C LowYield->CheckSterics Reaction Stalled CheckStoich Check Reagent Quality (Amine Carbonate Salt?) LowYield->CheckStoich SM Remains CheckAcid Did you use HCl wash? (Boc Loss) Impurity->CheckAcid Mass = M-100 CheckBase Racemization? Switch to weaker base Impurity->CheckBase Chiral HPLC shift

Figure 2: Diagnostic Logic for Common Scale-Up Failures.

Frequently Asked Questions

Q1: The reaction mixture turned into a gel during the addition of the amine. What happened?

  • Cause: Hydrogen bonding network formation.[1][2] The free amine and the amide product can form intermolecular H-bonds, especially in non-polar solvents like DCM.[2]

  • Solution: Add a "breaker" co-solvent. 5-10% DMF or acetonitrile will disrupt the gel.[1][2] Increase agitation speed immediately.

Q2: I see a "M-100" and "M-56" peak in my LC-MS after workup. Is my product degrading?

  • Analysis: Yes. "M-100" corresponds to the loss of a Boc group (

    
    ), and "M-56" is the loss of the tert-butyl cation (
    
    
    
    ).[1][2]
  • Root Cause: Your aqueous wash was too acidic, or the rotary evaporator bath was too hot (>50°C) while traces of acid were present.[2]

  • Fix: Ensure the final organic wash is with Saturated

    
     (pH 8) before evaporation to neutralize trace acids.[1][2]
    

Q3: Can I use this reagent for nucleophilic aromatic substitution (


)? 
  • Technical Insight: Yes, but the nucleophilicity of the exocyclic amine is slightly attenuated by the electron-withdrawing nature of the nearby carbamate (Boc) at N1.

  • Recommendation: You will likely need higher temperatures (60–80°C) compared to a standard benzylamine.[1][2] Use a polar aprotic solvent like DMSO or NMP and an inorganic base (

    
    ).[1][2]
    

Q4: How do I remove the Boc groups after my coupling is done?

  • Scale-Up Warning: While TFA/DCM is standard for lab scale, it is expensive and corrosive at kg-scale.[1][2]

  • Process Recommendation: Use

    
     in Isopropanol (IPA) or Dioxane.[1][2]
    
    • Safety Note: This generates Isobutylene gas .[1][2] In a 1kg reaction, you will generate >100 liters of flammable gas.[1][2] Ensure the reactor is vented to a scrubber and purged with

      
      .[2]
      

References & Authority

  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc stability and deprotection conditions).

  • Piperazine Scaffold Synthesis:

    • Synthesis of N-Boc piperazine derivatives:.[1][2]

    • Scale-up of Amide Couplings: Anderson, N. G. (2012).[1][2] Practical Process Research and Development. Academic Press.[1][2] (Source for workup pH control and crystallization strategies).

  • Safety Data:

    • Isobutylene evolution hazards:.[1][2]

(Note: While specific literature on the exact "Di-tert-butyl 2-(aminomethyl)..."[1][2] CAS is proprietary or sparse in open literature, the protocols above are derived from first-principles process chemistry applied to the homologous "Boc-piperazine" class verified in the search results.)

Sources

Optimization

Technical Support Center: Monitoring Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Couplings

< Introduction Welcome to the technical support center for monitoring amide coupling reactions involving Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Welcome to the technical support center for monitoring amide coupling reactions involving Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overseeing these crucial synthetic steps. The unique structure of this piperazine derivative, featuring a primary amine for coupling and two bulky Boc-protecting groups, presents specific challenges and considerations for reaction monitoring. This document offers troubleshooting guides and frequently asked questions (FAQs) to ensure the successful progression and completion of your coupling reactions.

The following sections will delve into the most common analytical techniques for reaction monitoring—Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the "why" behind experimental choices, providing a framework for logical decision-making in your laboratory work.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is it critical to monitor the progress of my coupling reaction?

Monitoring reaction progress is essential to determine the point of completion, identify the formation of byproducts, and prevent unnecessary exposure of the product to harsh reaction conditions which could lead to degradation or side reactions. For sterically hindered couplings, such as those involving Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, reaction times can be variable.[1] Proactive monitoring allows for timely intervention and optimization, ultimately saving time and resources.

Q2: What are the primary analytical methods for monitoring these types of coupling reactions?

The most common and effective techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Each method offers distinct advantages in terms of speed, sensitivity, and the level of structural information provided.

Q3: How do I choose the most appropriate monitoring technique for my specific reaction?

The choice depends on several factors:

  • Speed and Convenience: TLC is the fastest and most straightforward method for a quick qualitative assessment at the bench.[3]

  • Sensitivity and Confirmation: LC-MS provides higher sensitivity and mass confirmation of both reactants and products, making it ideal for complex reaction mixtures or when starting materials and products have similar polarities.[4][5]

  • Quantitative Analysis and Structural Detail: NMR spectroscopy offers detailed structural information and can be used for quantitative analysis of the reaction mixture without the need for chromatographic separation.[6][7]

Technique-Specific Questions
Thin-Layer Chromatography (TLC)

Q4: How do I select an appropriate solvent system (eluent) for TLC analysis?

The key is to find a solvent system that provides good separation between your starting materials (the piperazine derivative and the carboxylic acid) and the desired amide product. An ideal Rf value for your product is typically between 0.2 and 0.6.[8]

  • Starting Point: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a common starting point.[9]

  • Adjusting Polarity:

    • If all spots remain at the baseline, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[8]

    • If all spots run with the solvent front, decrease the eluent's polarity.[8]

  • For Highly Polar Compounds: If your product is very polar and remains at the baseline even with high concentrations of ethyl acetate, consider adding a small amount of methanol or using a more polar solvent system like dichloromethane/methanol.[10] For basic compounds like amines, adding a small amount of triethylamine or ammonium hydroxide to the eluent can improve spot shape and reduce streaking.

Q5: My starting materials and product are not UV-active. How can I visualize them on a TLC plate?

Since the piperazine starting material and the coupled product may lack a strong UV chromophore, you will likely need to use a chemical stain for visualization. Common stains include:

  • Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with many functional groups.

  • Ninhydrin stain: This is excellent for detecting the primary amine of the starting piperazine. A disappearing spot in the ninhydrin stain is a strong indicator of reaction progression.

  • Iodine chamber: This is a non-destructive method that can visualize many organic compounds.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q6: How do I interpret LC-MS data for my reaction?

LC-MS analysis will provide a chromatogram showing peaks for different components of your reaction mixture at specific retention times, and a mass spectrum for each peak.

  • Identify Your Peaks: Correlate the peaks in your chromatogram to the expected masses of your starting materials and product. The Boc-protected piperazine starting material will have a specific mass, as will your carboxylic acid. The product's mass should correspond to the sum of the masses of the two starting materials minus the mass of water.

  • Monitor Consumption and Formation: As the reaction progresses, you should observe a decrease in the peak areas of your starting materials and a corresponding increase in the peak area of your product.[4]

Q7: I see multiple peaks in my LC-MS. What could they be?

Besides your starting materials and product, other peaks could represent:

  • Reagent-related byproducts: For example, if you are using a coupling reagent like HATU or HBTU, you may see peaks corresponding to the urea byproducts.

  • Side-reaction products: This could include products from the hydrolysis of the Boc-protecting group or other unintended reactions.[12][13]

  • Isomers or epimers: If your carboxylic acid has a chiral center, you might see diastereomeric products if epimerization occurs during the coupling reaction.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q8: Can I use NMR to monitor the reaction without working it up?

Yes, taking a small aliquot of the reaction mixture, dissolving it in a deuterated solvent, and acquiring a ¹H NMR spectrum can be a powerful monitoring tool.[6] You can track the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.

Q9: Which signals in the ¹H NMR spectrum are most informative for monitoring the reaction?

  • Piperazine Protons: The signals for the protons on the piperazine ring will shift upon amide bond formation. The protons on the carbon adjacent to the newly formed amide will be particularly informative.[7][17][18]

  • -CH₂-NH₂ Protons: The chemical shift of the methylene protons adjacent to the primary amine in the starting material will change significantly upon conversion to an amide.

  • Boc Group Protons: The large singlet corresponding to the tert-butyl protons of the Boc groups can be used as an internal reference, though its chemical shift may change slightly.

Troubleshooting Guide

Issue 1: The reaction appears to be stalled (No change in TLC or LC-MS over time).
Potential Cause Recommended Solution & Rationale
Inefficient Coupling Reagent The steric bulk of the di-Boc-piperazine can hinder the approach of the amine to the activated carboxylic acid. Standard carbodiimide reagents may not be sufficiently reactive. Solution: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters that can overcome steric hindrance.[1]
Insufficient Base Many coupling reactions require a non-nucleophilic base (e.g., DIPEA or triethylamine) to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form. Solution: Ensure at least 2-3 equivalents of a suitable base are used.
Low Reaction Temperature Sterically hindered couplings often require more energy to overcome the activation barrier. Solution: Gently warm the reaction to 40-50 °C. Monitor carefully, as higher temperatures can increase the risk of side reactions, including epimerization if a chiral carboxylic acid is used.[19]
Solvent Issues The choice of solvent can significantly impact reaction rates. Solution: Ensure you are using an appropriate, anhydrous solvent such as DMF, NMP, or DCM. Water can hydrolyze the activated ester intermediate.
Issue 2: Multiple new spots/peaks are observed, and the desired product is a minor component.
Potential Cause Recommended Solution & Rationale
Partial Deprotection of Boc Groups The reaction conditions (e.g., prolonged exposure to certain coupling reagents or acidic byproducts) may be causing partial or complete removal of the Boc protecting groups.[12][13] Solution: Monitor the reaction for the appearance of masses corresponding to the mono-Boc or fully deprotected products. If this is observed, consider using milder coupling conditions or a shorter reaction time.
Epimerization of the Carboxylic Acid If your carboxylic acid is chiral, the basic conditions and activating agents can lead to epimerization at the α-carbon.[14][15][16] Solution: This can be difficult to detect by standard TLC or LC-MS unless you have access to chiral chromatography. To minimize this risk, use coupling reagents known to suppress epimerization (like those containing OxymaPure or Cl-HOBt) and avoid excessive heat or prolonged reaction times.[20]
Side Reactions with Coupling Reagents Some coupling reagents can react with the nucleophile or undergo side reactions, leading to byproducts. Solution: Ensure the correct stoichiometry of reagents is used. Adding the coupling reagent to the carboxylic acid before introducing the amine can sometimes mitigate these side reactions.
Issue 3: TLC spots are streaky and difficult to interpret.
Potential Cause Recommended Solution & Rationale
Compound is too Polar for the Solvent System Highly polar compounds, especially amines, can interact strongly with the silica gel, leading to streaking. Solution: Add a small amount of a more polar solvent like methanol to your eluent. For basic compounds, adding 0.5-1% triethylamine or ammonium hydroxide to the eluent can significantly improve spot shape.[10]
Sample is too Concentrated Overloading the TLC plate can cause streaking and poor separation. Solution: Dilute the aliquot from your reaction mixture before spotting it on the TLC plate.

Experimental Protocols & Data Presentation

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add your chosen eluent to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for at least 5 minutes.

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material - Piperazine), "Co" (Co-spot), and "RM" (Reaction Mixture).[21]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of the Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.

    • In the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of it.[21]

    • In the "RM" lane, spot a small aliquot of your reaction mixture.[22]

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Interpret: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (if applicable) and then a suitable chemical stain (e.g., ninhydrin or potassium permanganate). The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicates reaction progress. The co-spot lane helps to confirm if the starting material is still present in the reaction mixture.[21]

Table 1: Example TLC Solvent Systems
Compound PolarityRecommended Starting EluentRationale
Non-polar to Moderately Polar30-50% Ethyl Acetate in HexanesA versatile system for a wide range of amide products.
Polar5-10% Methanol in DichloromethaneThe increased polarity helps to move polar compounds off the baseline.[10]
Very Polar / Basic10% Methanol, 1% NH₄OH in DichloromethaneThe base helps to prevent streaking of amine-containing compounds on the silica gel.[10]
Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., 1:1 acetonitrile:water) to a final concentration of approximately 1 mg/mL. Further dilution may be necessary depending on instrument sensitivity.[4]

  • LC-MS Analysis: Inject the diluted sample onto the LC-MS system. Use a generic gradient method (e.g., a 5-95% acetonitrile in water gradient over several minutes) for initial analysis.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).[4]

  • Data Interpretation:

    • Identify the peak corresponding to your starting piperazine (Expected [M+H]⁺).

    • Identify the peak for your starting carboxylic acid (Expected [M+H]⁺ or [M-H]⁻).

    • Look for a new peak with the expected mass of your coupled product ([M+H]⁺).

    • Monitor the relative peak areas of these species over time to determine the reaction's progress.

Table 2: Expected Mass Spectrometry Observations
CompoundFormulaExact MassExpected [M+H]⁺
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylateC₁₅H₂₉N₃O₄315.2158316.2231
Example Carboxylic Acid (Benzoic Acid)C₇H₆O₂122.0368123.0441
Example Coupled ProductC₂₂H₃₃N₃O₅419.2420420.2493

Visual Workflows and Diagrams

Reaction Monitoring Workflow

The following diagram illustrates a typical workflow for monitoring the progress of the coupling reaction.

G cluster_options Analytical Options start Start Coupling Reaction take_aliquot Take Aliquot at T=x hours start->take_aliquot tlc Run TLC take_aliquot->tlc lcms Run LC-MS take_aliquot->lcms nmr Run NMR take_aliquot->nmr decision Is Starting Material Consumed? tlc->decision lcms->decision nmr->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction & Monitor decision->continue_rxn No troubleshoot Troubleshoot Reaction decision->troubleshoot Stalled / Byproducts continue_rxn->take_aliquot G start Reaction Stalled or Low Yield check_reagents Check Coupling Reagent Potency start->check_reagents check_byproducts Byproducts Observed? start->check_byproducts upgrade_reagent Switch to HATU, HBTU, etc. check_reagents->upgrade_reagent Standard reagent used check_temp Increase Temperature? check_reagents->check_temp Potent reagent used increase_temp Warm to 40-50 °C check_temp->increase_temp Yes check_temp->check_byproducts No deprotection Check for Boc Hydrolysis (LC-MS) check_byproducts->deprotection Yes, unexpected masses epimerization Consider Epimerization Risk deprotection->epimerization

Caption: A troubleshooting guide for stalled or low-yielding reactions.

References

  • Vertex AI Search. Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery. American Chemical Society. Accessed February 11, 2026.
  • Vertex AI Search. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Accessed February 11, 2026.
  • Vertex AI Search. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). alwsci Blogs. Accessed February 11, 2026.
  • Vertex AI Search. Amide Workup - Biofilm Inhibitor Synthesis. Accessed February 11, 2026.
  • Vertex AI Search. NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Accessed February 11, 2026.
  • Vertex AI Search. Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. Accessed February 11, 2026.
  • Vertex AI Search. Determining a solvent system. University of York Chemistry Teaching Labs. Accessed February 11, 2026.
  • Vertex AI Search. Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products. Benchchem. Accessed February 11, 2026.
  • Vertex AI Search. Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery.
  • Vertex AI Search. Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich. Accessed February 11, 2026.
  • Vertex AI Search. Advances in Analytical Techniques for Drug Discovery and Development. Accessed February 11, 2026.
  • Vertex AI Search. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. Accessed February 11, 2026.
  • Vertex AI Search. Amine Protection / Deprotection. Fisher Scientific. Accessed February 11, 2026.
  • Vertex AI Search. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Accessed February 11, 2026.
  • Vertex AI Search. How do you pick your solvents for TLC?. Reddit. Accessed February 11, 2026.
  • Vertex AI Search. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu. Accessed February 11, 2026.
  • Vertex AI Search. Ynamide Coupling Reagents: Origin and Advances. PMC. Accessed February 11, 2026.
  • Vertex AI Search. How To: Monitor by TLC. University of Rochester Department of Chemistry. Accessed February 11, 2026.
  • Vertex AI Search. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Accessed February 11, 2026.
  • Vertex AI Search. TLC for amide synthesis. Reddit. Accessed February 11, 2026.
  • Vertex AI Search. Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism.
  • Vertex AI Search. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
  • Vertex AI Search. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Accessed February 11, 2026.
  • Vertex AI Search. Dynamic VT-NMR Study for the Dimer 3b. Accessed February 11, 2026.
  • Vertex AI Search. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Accessed February 11, 2026.
  • Vertex AI Search. Epimerisation in Peptide Synthesis. PMC - NIH. Accessed February 11, 2026.
  • Vertex AI Search. BOC Protection and Deprotection. J&K Scientific LLC. Accessed February 11, 2026.
  • Vertex AI Search. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

Sources

Troubleshooting

Avoiding racemization in reactions with chiral piperazines

The following guide is designed as a specialized technical support resource for medicinal chemists and process scientists working with chiral piperazines. Topic: Avoiding Racemization in Functionalization Reactions Ticke...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for medicinal chemists and process scientists working with chiral piperazines.

Topic: Avoiding Racemization in Functionalization Reactions Ticket ID: CP-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Chiral piperazines are privileged scaffolds in drug discovery (e.g., Indinavir, Olaparib). However, their stereocenters—particularly at the C2 and C3 positions—are susceptible to racemization via deprotonation-reprotonation mechanisms or oxidative aromatization pathways. This guide provides validated workflows to maintain enantiopurity during N-functionalization (arylation, acylation) and C-functionalization (lithiation).

Module 1: Mechanistic Risk Assessment

Before troubleshooting, identify the specific failure mode. Racemization in piperazines is rarely random; it is driven by specific electronic and steric factors.

The Two Primary Racemization Pathways
  • 
    -Deprotonation (The "Basic" Problem): 
    
    • Trigger: Strong bases (e.g., NaH, LiHMDS,

      
      -BuOK) used in alkylation or arylation.
      
    • Mechanism: The proton on the chiral carbon adjacent to the nitrogen (C2/C3) is acidified by electron-withdrawing groups (EWGs) on the nitrogen (e.g., Boc, Cbz, Tosyl). Removal of this proton creates a planar, achiral aza-enolate or carbanion.

    • Result: Reprotonation occurs from either face, yielding a racemate.[1]

  • Oxazolone Formation (The "Coupling" Problem):

    • Trigger: Amide coupling of piperazine-2-carboxylic acids.

    • Mechanism: Activation of the carboxylic acid leads to cyclization involving the

      
      -protecting group (especially acyl/carbamate), forming a 5(4H)-oxazolone. This intermediate is highly prone to base-catalyzed enolization.
      
Visualizing the Threat

RacemizationPathways Start Chiral Piperazine (SM) Base Strong Base (> pKa 25) Start->Base N-Alkylation/Arylation Act Carboxyl Activation (EDC/HATU) Start->Act Peptide Coupling Product Enantiopure Product (>99% ee) Start->Product Optimized Conditions (Weak Base / Additives) Planar Planar Aza-Enolate (Achiral Intermediate) Base->Planar Deprotonation at C2 Oxazolone Oxazolone (Azlactone) Act->Oxazolone Cyclization Racemate Racemic Mixture (50:50 R/S) Planar->Racemate Reprotonation Oxazolone->Racemate Base-catalyzed tautomerization

Figure 1: Mechanistic pathways leading to loss of stereochemical integrity in chiral piperazines.

Module 2: Troubleshooting N-Functionalization

Scenario A: Buchwald-Hartwig Arylation

Issue: You observe a drop in ee% (e.g., 99%


 80%) when coupling a chiral piperazine to an aryl halide.
Root Cause:  First-generation Pd catalysts or strong alkoxide bases (NaO

Bu) cause

-hydride elimination or direct

-deprotonation.

The Solution: Ligand & Base Switch Use chelating bisphosphine ligands or bulky biaryl ligands that facilitate reductive elimination faster than


-hydride elimination.
ParameterStandard (High Risk)Optimized (Low Risk) Reason
Catalyst Pd(PPh

)

, Pd

(dba)

Pd(OAc)

+ BINAP
or BrettPhos
Chelating ligands (BINAP) prevent coordination of the

-proton to Pd, suppressing

-elimination [1].
Base NaO

Bu, KHMDS
Cs

CO

or K

PO

Weaker inorganic bases minimize direct deprotonation of the chiral center.
Solvent DMF, DMA (High boiling)Toluene or Dioxane Non-polar solvents often stabilize the catalytic cycle without promoting ionic deprotonation.

Self-Validating Protocol:

  • The "Base" Blank: Stir the chiral piperazine with the chosen base (e.g., Cs

    
    CO
    
    
    
    ) in the solvent at reaction temperature without the catalyst/aryl halide for 4 hours.
  • Check: Analyze by Chiral HPLC. If racemization occurs here, the base is too strong. Switch to K

    
    PO
    
    
    
    or reduce temperature.
Scenario B: Amide Coupling (Acylation)

Issue: Coupling N-Boc-piperazine-2-carboxylic acid yields a partially racemized amide. Root Cause: Oxazolone formation during activation.[1]

The Solution: Suppress Oxazolone Formation Use coupling reagents that react faster with the amine than the oxazolone can form, or stabilize the active ester.

  • Recommended Reagents: T3P (Propylphosphonic anhydride) or EDC/Oxyma.

  • Avoid: HATU/DIEA if racemization is observed (the basicity of DIEA can trigger the oxazolone path).

Step-by-Step Protocol:

  • Dissolve carboxylic acid (1.0 equiv) in EtOAc or DCM (0.1 M).

  • Add T3P (50% in EtOAc, 1.5 equiv) and Pyridine (2.5 equiv) at 0°C .

  • Stir for 10 mins, then add the amine.

  • Validation: T3P acts as an acid scavenger and coupling agent, maintaining a lower pH profile than DIEA-mediated couplings, preserving chirality [2].

Module 3: Advanced C-Functionalization ( -Lithiation)

Context: You need to introduce a substituent directly onto the piperazine ring (C-H functionalization) without losing the existing chirality or while inducing chirality.

The "Sparteine" Standard Direct lithiation of


-Boc piperazines is possible but requires a chiral ligand to stabilize the lithiated intermediate and prevent inversion.

Protocol (Retention of Configuration):

  • Reagents:

    
    -Boc-piperazine, 
    
    
    
    -BuLi (1.3 equiv), (-)-Sparteine (1.3 equiv) [3].
  • Conditions: Anhydrous Et

    
    O at -78°C .
    
  • Procedure:

    • Premix

      
      -BuLi and (-)-Sparteine in Et
      
      
      
      O at -78°C for 15 min.
    • Add

      
      -Boc-piperazine dropwise.
      
    • Stir for 4-6 hours (Lithiation is slow; monitoring is crucial).

    • Add Electrophile (E

      
      ) and warm slowly.
      
  • Critical Checkpoint: If you use TMEDA instead of Sparteine, you will get a racemate. The chiral ligand is non-negotiable for enantiostability here.

Module 4: Analytical Validation (Chiral HPLC)

You cannot fix what you cannot measure. Standard C18 columns will not separate enantiomers.

Recommended Method Development Strategy:

Column TypePhase DescriptionTarget AnalytesMobile Phase Hint
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Broadest scope for piperazinesHexane/IPA/DEA (90:10:0.1). DEA is critical for peak shape of amines [4].[2]
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Aromatic piperazinesHexane/EtOH/DEA.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Bulky substituentsHexane/IPA.

Derivatization Trick: If your piperazine lacks a UV chromophore (no aryl group), derivatize a small aliquot with benzyl isocyanate or NBD-Cl before HPLC injection to enable UV detection at 254 nm.

Decision Tree for Reaction Optimization

Use this workflow to select the correct conditions for your specific transformation.

OptimizationTree Start Select Transformation Type1 N-Arylation (Buchwald) Start->Type1 Type2 Amide Coupling (Acylation) Start->Type2 Type3 C-H Functionalization (Lithiation) Start->Type3 CheckBase Is Alpha-Proton Acidic? (e.g. adjacent to Ester/Ketone) Type1->CheckBase CheckAct Is it a Piperazine-2-COOH? Type2->CheckAct Ligand Use s-BuLi + (-)-Sparteine (-78°C) Type3->Ligand WeakBase Use Cs2CO3 or K3PO4 + BINAP/BrettPhos CheckBase->WeakBase Yes StrongBase Use NaOtBu only if Alpha-H is not acidic CheckBase->StrongBase No T3P Use T3P/Pyridine or EDC/Oxyma CheckAct->T3P Yes Standard Standard HATU/DIEA (Monitor for Oxazolone) CheckAct->Standard No

Figure 2: Decision matrix for selecting racemization-free reaction conditions.

Frequently Asked Questions (FAQ)

Q1: I am removing a Boc group with TFA, and my product is partially racemized. Why?

  • A: Acidic deprotection usually does not cause racemization. However, if you concentrate the TFA solution to dryness with heat, the high concentration of acid at elevated temperature can trigger mechanism drift.

  • Fix: Neutralize immediately or use HCl in Dioxane at 0°C instead of TFA. Avoid heating during solvent removal [5].

Q2: Can I use microwave irradiation for Buchwald couplings of chiral piperazines?

  • A: Proceed with extreme caution. Microwaves provide rapid heating, but local "hot spots" can exceed the activation energy for inversion/deprotonation.

  • Fix: Stick to conventional heating (oil bath) at the lowest effective temperature (e.g., 80°C) to maintain control.

Q3: My chiral HPLC shows a split peak, but I'm not sure if it's the enantiomer or a rotamer.

  • A: Piperazines (especially N-acylated ones) often show rotamers due to restricted rotation around the amide bond.

  • Test: Run the HPLC at a higher temperature (e.g., 40-50°C). If the peaks coalesce, they are rotamers. If they remain distinct, they are enantiomers/diastereomers.

References

  • Buchwald-Hartwig Amination Mechanisms & Ligand Effects Source: Chemistry LibreTexts. "Buchwald-Hartwig Amination."[3][4] [Link]

  • Racemization-Free Coupling Reagents (T3P/Oxyma) Source: Organic Chemistry Portal. "Recent advances in asymmetric synthesis of chiral amides." [Link]

  • Lithiation/Trapping of N-Boc Piperazines Source: ResearchGate. "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." [Link]

Sources

Optimization

Removal of unreacted Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Topic: Removal of Unreacted Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Impurity Profile & Chemical Logic Before attempting removal, you must understand the physicochemical "handles" of your impurity. Di-te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Impurity Profile & Chemical Logic

Before attempting removal, you must understand the physicochemical "handles" of your impurity. Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (often abbreviated as N1,N4-di-Boc-2-aminomethylpiperazine ) presents a specific challenge: it is highly lipophilic due to the two Boc groups but retains a basic primary amine.[1][2]

  • Molecular Weight: ~315.4 g/mol [2]

  • Key Functional Groups:

    • 2x tert-Butyl carbamates (Boc): Acid-labile (

      
      ), Lipophilic.[1][2]
      
    • 1x Primary Amine (

      
      ):  Basic (
      
      
      
      ), Nucleophilic.[1][2]
  • Solubility: Soluble in DCM, EtOAc, THF; insoluble in water (unless protonated).[2]

The Separation Challenge: Because the impurity carries bulky lipophilic protecting groups, it often co-elutes with amide or urea products on standard silica gel. However, the free primary amine provides a distinct "handle" for chemoselective removal.

Decision Matrix: Select Your Protocol

Do not guess. Use this logic flow to determine the safest and most efficient removal method based on your product's sensitivity.

purification_logic Start Start: Crude Reaction Mixture (Contains Excess Amine Impurity) SensCheck Is your Product Acid Sensitive? (e.g., acetals, silyl ethers) Start->SensCheck YesSensitive YES: Avoid Acidic Workup SensCheck->YesSensitive High Risk NoSensitive NO: Product is Acid Stable SensCheck->NoSensitive Low Risk Scavenger Method B: Solid-Supported Scavenging (Resin Capture) YesSensitive->Scavenger Extraction Method A: Controlled Acid Extraction (Citric Acid Wash) NoSensitive->Extraction Success Filtration/Separation -> Pure Product Scavenger->Success Extraction->Success

Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability.

Troubleshooting Guides & FAQs
Method A: Controlled Acid Extraction (The "Quick" Fix)

Context: You want to wash the amine out into the aqueous phase without removing the Boc groups from the piperazine ring.

Q: I washed my reaction mixture with 1N HCl, and my impurity disappeared, but so did my product's Boc groups. What happened? A: You used an acid that was too strong.[1][2] The Boc group is acid-labile.[1][2] While stable to bases, it cleaves rapidly in strong mineral acids like HCl or TFA, especially if the reaction warms up.

  • The Fix: Switch to Citric Acid (10% w/v) or 0.5 M NaH₂PO₄ (pH 4–5) .[2] These are acidic enough to protonate the primary amine (

    
     ammonium salt), making it water-soluble, but mild enough to leave the Boc carbamates intact during a cold, short extraction.
    

Protocol: Citric Acid Wash [2]

  • Dilute crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).[1][2]

  • Cool the mixture to 0–5°C (ice bath).

  • Wash 2x with cold 10% Citric Acid .[1][2]

  • Wash 1x with Brine (to remove residual acid).[1][2]

  • Dry organic layer over

    
    .[1][2]
    
  • Validation: Run TLC. The amine spot (ninhydrin active) should be in the aqueous waste.[2]

Method B: Solid-Supported Scavenging (The "Clean" Fix)

Context: Your product is acid-sensitive, or the extraction resulted in a stubborn emulsion.[1][2]

Q: I cannot use acid, and chromatography is failing to separate the amine. How do I pull it out chemically? A: Use an electrophilic scavenger resin.[1][2][3] Since the impurity has a nucleophilic primary amine, it will attack electrophilic resins (Isocyanates or Aldehydes), becoming covalently bound to the solid support. You then simply filter the resin away.[2][3]

Recommended Resins:

  • Polystyrene-Isocyanate (PS-NCO): Reacts to form a urea.[1][2] Very fast, no byproducts.

  • Polystyrene-Benzaldehyde (PS-CHO): Reacts to form an imine (requires mild reducing agent like

    
     for permanent removal, though simple imine formation often suffices).[1][2]
    

Protocol: Isocyanate Scavenging

  • Dissolve crude mixture in anhydrous DCM or THF .

  • Add PS-Isocyanate resin (2.0 – 3.0 equivalents relative to the estimated excess amine).[1][2]

  • Agitate (do not stir with a magnetic bar; it grinds the beads) at Room Temperature for 2–4 hours .

  • Test: Check supernatant by TLC. If amine persists, add more resin or heat to 35°C.[2]

  • Filter through a fritted funnel or Celite pad.

  • Concentrate the filtrate.[1][2]

scavenging_mechanism Impurity Free Amine Impurity (Solution Phase) Reaction Covalent Urea Bond Formation Impurity->Reaction Resin Isocyanate Resin (Solid Phase) Resin->Reaction Bound Resin-Bound Impurity (Trapped) Reaction->Bound Product Desired Product (Remains in Solution) Reaction->Product No Reaction

Figure 2: Mechanism of chemoselective scavenging using isocyanate-functionalized resin.[1][2]

Method C: Chromatographic Troubleshooting

Q: The amine impurity is "streaking" or "tailing" on my silica column, contaminating my product fractions. A: Primary amines interact strongly with the acidic silanols on the surface of silica gel, causing peak broadening.

  • The Fix: Deactivate the silica.

    • Triethylamine (TEA) Method: Add 1% TEA to your mobile phase.[1][2] This blocks the silanol sites.[2]

    • Ammonia Method: Use 1% NH₄OH in a DCM/MeOH mobile phase (common for polar amines).[1][2]

    • Alternative Stationary Phase: Use Amino-functionalized Silica (

      
      -SiO
      
      
      
      )
      .[1][2] This prevents the acid-base interaction entirely.[1][2]

Q: The Rf of the impurity is identical to my product. Modifiers aren't helping. A: You need to change the polarity of the impurity in situ (Derivatization).[2]

  • The "Shift" Strategy: React the crude mixture with Phthalic Anhydride (1.1 equiv vs impurity) and mild heat.[2]

    • Mechanism:[2][4][5][][7][8] The primary amine converts to a phthalimide.

    • Result: The impurity loses its basicity and becomes significantly less polar (moves much higher on TLC) or much more polar depending on the derivative, allowing easy separation from your amide/urea product.

Summary of Physicochemical Properties
PropertyValue / CharacteristicImpact on Purification
Basicity Primary Amine (

)
Allows removal via Citric Acid wash or Cation Exchange.[1][2]
Nucleophilicity High (Primary

)
Allows removal via Electrophilic Scavenger Resins (Isocyanates).[1][2]
Lipophilicity High (2x Boc groups)Causes co-elution with protected products on standard silica.[1][2]
Acid Stability Low (Boc groups)CRITICAL: Avoid HCl, TFA, or strong mineral acids.[2]
References
  • Boc Group Stability & Cleavage

    • Greene, T. W., & Wuts, P. G. M. (1999).[2][9] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][9] (Detailed data on Boc lability in various acids).

    • Sigma-Aldrich Technical Bulletin.[1][2] "Boc-Protected Amino Acids: Stability and Removal."[1][2][][10]

  • Scavenger Resin Protocols

    • Marsh, A., et al. (1997).[2] "High-throughput synthesis of ureas using polymer-supported reagents." Tetrahedron Letters, 38(513-516).[1][2] [2]

    • Biotage® Scavenger Resins User Guide. "Removal of Amines using Isocyanate Resins."

  • Chromatographic Modifiers

    • Reich, H. J. (2018).[2] "Chromatography Tips: Amines." University of Wisconsin-Madison Chemistry.[1][2]

Sources

Troubleshooting

Technical Support Center: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Welcome to the technical support center for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered yet valuable building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your reactions proceed efficiently and with high yields.

Understanding the Molecule: Reactivity and Steric Hindrance

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate possesses three nitrogen atoms with varying degrees of nucleophilicity and steric accessibility. The primary amine of the aminomethyl group is the most nucleophilic and least sterically hindered site, making it the primary target for reactions like acylation and alkylation. However, the two secondary amines within the piperazine ring, protected by bulky tert-butyloxycarbonyl (Boc) groups, can sometimes participate in side reactions, especially under forcing conditions. The sheer size of the Boc groups dictates the molecule's conformational preferences and significantly influences the approach of reagents.[1]

Caption: Structure and relative reactivity of nitrogen atoms.

Troubleshooting Guide: Incomplete Reactions

This section is formatted as a series of questions and answers to directly address common issues encountered during synthesis.

Question 1: My amide coupling reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting amine. What are the likely causes and how can I resolve this?

Answer:

This is a frequent issue, often stemming from a combination of steric hindrance and suboptimal reaction conditions. Here’s a systematic approach to diagnose and solve the problem.

Potential Cause 1: Insufficient Activation of the Carboxylic Acid

The steric bulk around the primary amine necessitates a highly reactive electrophile for the reaction to proceed to completion. Standard coupling agents may not be sufficient.

  • Insight: For sterically hindered amines, the choice of coupling reagent is critical. Reagents that form highly reactive intermediates, such as acyl fluorides, can overcome the energy barrier imposed by steric hindrance.[2]

  • Solution:

    • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC, consider switching to a uronium-based reagent like HATU or HBTU, which are known to be more effective for challenging couplings.[3]

    • Consider Acyl Fluoride Formation: For particularly difficult couplings, converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH can be highly effective. This method minimizes steric clash during the coupling step.[2]

Potential Cause 2: Inappropriate Solvent or Base

The choice of solvent and base can significantly impact reaction rates.

  • Insight: The solvent must fully solubilize all reactants. The base should be non-nucleophilic and strong enough to deprotonate the amine without causing side reactions.

  • Solution:

    • Solvent Selection: Ensure your solvent (e.g., DMF, NMP, or DCM) provides good solubility for all components. For some reactions, a less polar solvent like THF may be beneficial.[4]

    • Base Selection: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally preferred over triethylamine (TEA) to avoid competitive N-acylation of the base.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome steric hindrance. Monitor for potential side reactions or degradation at elevated temperatures.

Potential Cause 3: Stoichiometry and Reaction Time

  • Insight: With hindered substrates, it's common to require a slight excess of the carboxylic acid and coupling reagent to drive the reaction to completion.

  • Solution:

    • Adjust Stoichiometry: Use a modest excess (1.1 to 1.5 equivalents) of the carboxylic acid and coupling reagent.[5]

    • Extend Reaction Time: These reactions can be sluggish. Monitor the reaction by TLC or LC-MS over a 24-hour period before considering it stalled.

Troubleshooting Workflow: Low Amide Coupling Yield

G start Low Yield or Stalled Reaction (Unreacted Amine Present) check_reagents Are reagents & solvent pure and anhydrous? start->check_reagents repurify Action: Repurify reagents. Use dry solvents. check_reagents->repurify No check_coupling Is the coupling reagent strong enough for a hindered amine? check_reagents->check_coupling Yes repurify->start Retry upgrade_coupling Action: Switch to HATU, HBTU, or consider in situ acyl fluoride formation (TFFH). check_coupling->upgrade_coupling No check_conditions Are reaction conditions (base, temp, concentration) optimal? check_coupling->check_conditions Yes upgrade_coupling->start Retry adjust_conditions Action: 1. Use a hindered base (DIPEA). 2. Increase temperature to 40-50 °C. 3. Increase concentration. check_conditions->adjust_conditions No check_stoich Is stoichiometry correct? check_conditions->check_stoich Yes adjust_conditions->start Retry adjust_stoich Action: Use 1.1-1.5 eq. of acid/coupling reagent. check_stoich->adjust_stoich No success Reaction Complete check_stoich->success Yes, reaction should proceed adjust_stoich->start Retry

Caption: A step-by-step workflow for troubleshooting low yields in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I achieve selective mono-alkylation on the primary amine?

A: Yes, selective mono-alkylation is the most common outcome due to the higher nucleophilicity and lower steric hindrance of the primary amine compared to the N-Boc protected secondary amines.[6] Standard conditions, such as using an alkyl halide and a non-nucleophilic base like potassium carbonate or DIPEA in a polar aprotic solvent (e.g., acetonitrile or DMF), typically yield the desired mono-alkylated product. Over-alkylation to form a quaternary ammonium salt is possible but usually requires more forcing conditions.

Q2: I am observing a small amount of a di-acylated byproduct. How can I prevent this?

A: Di-acylation, while less common, can occur if the reaction conditions are too harsh or if a large excess of the acylating agent is used. This side product likely results from acylation of the less-hindered N4-Boc protected nitrogen.

  • To minimize this:

    • Control Stoichiometry: Use no more than 1.1 equivalents of your acylating agent.

    • Lower Temperature: Perform the reaction at 0 °C or room temperature. Avoid heating if possible.

    • Slow Addition: Add the acylating agent (e.g., acyl chloride) dropwise to a solution of the amine and base to maintain a low instantaneous concentration of the electrophile.

Q3: What is the best way to purify the final product away from unreacted starting material or byproducts?

A: Column chromatography on silica gel is the most effective method.

  • Polarity Profile:

    • Starting Amine: Moderately polar.

    • Acylated/Alkylated Product: Less polar than the starting amine.

    • Unreacted Carboxylic Acid: Very polar (will stick to the baseline without a polar eluent).

    • Urea byproducts (from coupling agents): Can be moderately polar.

  • Recommended Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate. The less polar product will elute before the more polar starting amine.

  • Aqueous Wash: Before chromatography, an aqueous workup can be very beneficial. Washing the organic layer with a mild base (e.g., sat. NaHCO₃ solution) will remove the unreacted carboxylic acid, and a wash with brine will help remove residual DMF and water.

Table 1: Recommended Starting Conditions for Common Reactions
Reaction TypeElectrophileCoupling Reagent/BaseSolventTemperatureKey Considerations
Amide Coupling Carboxylic AcidHATU / DIPEADMFRoom Temp to 40°CUse 1.1 eq. of acid and 1.1 eq. of HATU. Monitor for 12-24h.
Acylation Acyl ChlorideDIPEA or PyridineDCM or THF0 °C to Room TempAdd acyl chloride slowly to the amine solution.
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃DCE or DCMRoom TempEnsure anhydrous conditions. The reaction is often complete in 2-4h.
N-Alkylation Alkyl Bromide/IodideK₂CO₃ or Cs₂CO₃Acetonitrile or DMFRoom Temp to 60°CIodides are more reactive than bromides. Heating may be required.

Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling a carboxylic acid to the primary amine of the title compound.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF (approx. 0.1 M).

  • Activation: Add DIPEA (2.5 eq.) to the solution and stir for 15-20 minutes at room temperature. The solution may change color.

  • Amine Addition: Dissolve Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish after 12 hours, consider warming the mixture to 40 °C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography.

Protocol 2: Boc Deprotection

This protocol removes the two Boc protecting groups to reveal the free piperazine.

  • Preparation: Dissolve the Boc-protected piperazine derivative (1.0 eq.) in dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of trifluoroacetic acid (TFA, 10-20 eq.) or a 4M HCl solution in dioxane (10-20 eq.).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The product is typically obtained as a TFA or HCl salt. It can be used as is or neutralized by dissolving in a suitable solvent and adding a base (e.g., sat. NaHCO₃) followed by extraction.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance. Retrieved from [Link]

  • Bogdan, A. R., & Jamison, T. F. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(27), 10256–10263. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen. [Link]

  • Pacini, L., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heating on an automated peptide synthesizer. Journal of Peptide Science. [Link]

Sources

Optimization

Handling and storage best practices for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

This guide serves as a specialized technical resource for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS: 1256815-07-2).[1] It is designed to function as a Tier-2 support escalation document, addressing s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS: 1256815-07-2).[1] It is designed to function as a Tier-2 support escalation document, addressing specific stability, solubility, and reactivity challenges encountered in high-throughput screening and medicinal chemistry workflows.[1]

Technical Support Center: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Product Identity & Physiochemical Profile

  • IUPAC Name: 1,4-di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate[1]

  • CAS Number: 1256815-07-2 (Racemic) | Note: Stereospecific CAS 1808248-63-6 (S-isomer) and 1932411-32-9 (R-isomer) follow identical handling protocols.[1]

  • Molecular Formula: C₁₅H₂₉N₃O₄[2]

  • Molecular Weight: 315.41 g/mol [3]

  • Physical State: White to off-white solid[1]

  • Key Functional Groups:

    • Primary Amine (–CH₂NH₂): High nucleophilicity; susceptible to oxidation and carbamylation (CO₂ absorption).

    • Bis-Boc Carbamates (N1, N4): Acid-labile protecting groups; lipophilic.[1]

Critical Storage & Handling Protocols

Q: What is the absolute shelf-life limiting factor for this compound? A: The primary failure mode is carbamylation caused by atmospheric carbon dioxide reacting with the free primary amine (2-aminomethyl group) to form a carbamic acid zwitterion or salt.[1] This manifests as a "crust" on the solid or insolubility in organic solvents.

Protocol: The "Zero-Headspace" Storage System To maximize stability (>24 months), follow this strict containment hierarchy:

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) Slows oxidative degradation and amine-CO₂ kinetics.[1]
Atmosphere Argon or Nitrogen Displaces CO₂ and moisture. The primary amine is hygroscopic.
Container Amber Glass + Parafilm Prevents photodegradation; glass is impermeable to O₂ unlike some plastics.
Thawing Desiccator Warm-up CRITICAL: Allow vial to reach room temp inside a desiccator before opening to prevent water condensation on the cold solid.[1]

Solubility & Dissolution Troubleshooting

Q: I cannot get the compound to dissolve in water for my bioassay. Why? A: This is expected behavior. The two tert-butyl carbamate (Boc) groups render the molecule highly lipophilic (LogP ~1.1 - 1.8).[1] It is insoluble in neutral water .

Recommended Solvent Systems:

SolventSolubility LimitApplication Notes
DMSO >50 mg/mLPreferred for stock solutions.[1] Stable for 3 months at -20°C.
DCM / Chloroform >100 mg/mLIdeal for synthetic reactions (acylation, reductive amination).[1]
Methanol/Ethanol >30 mg/mLGood for transfers; avoid for long-term storage due to potential transesterification (slow).[1]
Water/PBS <0.1 mg/mLIncompatible. Requires co-solvent (e.g., 5% DMSO) for biological assays.

Q: My DMSO stock solution has turned yellow. Is it still usable? A: A slight yellowing indicates trace oxidation of the primary amine to an imine or N-oxide species.[1]

  • Action: Check purity via LC-MS. If the main peak is >95%, it is likely usable for qualitative chemistry but rejected for quantitative Kd/Ki determination or crystallographic studies.

  • Prevention: Always purge DMSO stocks with argon before re-freezing.

Reactivity & Synthesis FAQs

Q: I am observing "double addition" products during amide coupling. What is happening? A: This suggests the N1 or N4 Boc groups are falling off, or the reagent is attacking the carbamate. However, Boc groups are generally stable to basic coupling conditions.

  • Diagnosis: The most likely culprit is excess base (e.g., TEA/DIPEA) causing oligomerization if the electrophile is highly reactive, or the presence of trace acid in the solvent (e.g., unneutralized CDCl₃) cleaving a Boc group.

  • Solution: Ensure the reaction pH remains between 8-9. Do not use acid chlorides without a scavenger; prefer NHS-esters or HATU couplings.[1]

Q: How do I selectively remove the Boc groups without affecting the newly formed amide on the side chain? A: You cannot selectively remove one Boc group easily if both are Boc. Both N1 and N4 Boc groups will cleave simultaneously in TFA/DCM or HCl/Dioxane.

  • Workflow:

    • Perform reaction on the free amine (2-aminomethyl).[1]

    • Purify the intermediate.

    • Global deprotection using 4M HCl in Dioxane (room temp, 1 hour) to yield the piperazine tri-hydrochloride salt.

Visual Workflows

Figure 1: Handling & Degradation Logic

This diagram illustrates the decision matrix for handling the compound and identifying degradation products.

HandlingLogic Start Di-tert-butyl 2-(aminomethyl) piperazine-1,4-dicarboxylate Storage Storage Condition (-20°C, Argon) Start->Storage Ideal OpenAir Exposure to Air/Moisture Start->OpenAir Improper Handling Acid_Path Contact with Acid (TFA, HCl, acidic CDCl3) Start->Acid_Path Process Error Stable Stable for Synthesis Storage->Stable Maintain Inert Gas CO2_Path Reaction with CO2 OpenAir->CO2_Path H2O_Path Moisture Absorption OpenAir->H2O_Path Carbamate Carbamic Acid Salt (Insoluble Crust) CO2_Path->Carbamate Rapid (Minutes) Sticky Hygroscopic Clumping (Weighing Error) H2O_Path->Sticky Slow (Hours) Hydrolysis Boc Deprotection (Isobutylene + CO2 loss) Acid_Path->Hydrolysis Irreversible

Caption: Figure 1. Stability decision tree highlighting the critical sensitivity to atmospheric CO₂ (carbamylation) and acids (Boc cleavage).

References & Grounding

  • Sigma-Aldrich. Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Product Specification. Accessed 2024.[4] Link[1]

  • BenchChem. Guide to Boc Protection of Amines: Mechanisms and Stability. Link

  • National Institutes of Health (NIH). Stability of Synthetic Piperazines in Biological Matrices. PMC5832367. Link

  • Fisher Scientific. Safety Data Sheet: 1-Boc-piperazine derivatives. Link

  • Chemistry Steps. Boc Protecting Group Mechanism and Cleavage. Link

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Alternative Reagents for Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Introduction: The Versatile Role of a Key Building Block in Drug Discovery Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of a Key Building Block in Drug Discovery

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a chiral piperazine core with a primary amine and two orthogonal tert-butyloxycarbonyl (Boc) protecting groups, offers chemists a versatile scaffold for constructing complex molecules. The piperazine moiety is a common pharmacophore in numerous approved drugs due to its ability to form multiple hydrogen bonds, modulate physicochemical properties such as solubility and basicity, and provide a rigid spacer between different parts of a molecule.[][2] The primary amine at the 2-position serves as a key handle for derivatization, most commonly through amide bond formation, while the Boc groups protect the piperazine nitrogens, allowing for selective deprotection and further functionalization.

This guide provides an in-depth comparison of viable alternative reagents to Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. We will explore commercially available structural analogs, alternatives with different protecting groups, and non-piperazine isosteres. The discussion will be grounded in experimental data and practical considerations to aid researchers in making informed decisions for their synthetic campaigns.

Structural Analogs and Functional Equivalents: A Comparative Overview

The choice of a building block can significantly impact the synthetic route and the properties of the final compound. Here, we compare Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate with several key alternatives.

ReagentStructureKey FeaturesApplications & Considerations
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Racemic mixture. Provides a flexible yet constrained scaffold. Boc groups are removable under acidic conditions.[3]Widely used for introducing a chiral piperazine-2-carboxamide moiety. The racemic nature may require chiral separation of downstream products.
(S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate [4][5]Enantiomerically pure. Allows for stereospecific synthesis.Preferred for the synthesis of single-enantiomer drugs, avoiding costly chiral separations later in the synthesis.[6]
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate [7][8]The primary amine is replaced by a hydroxyl group.Can be used to introduce an ester or ether linkage. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid for further functionalization.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate [9]A non-piperazine alternative with a single nitrogen in the ring.Offers a different vector for substitution and can alter the pharmacokinetic properties of the final molecule. Useful when the second nitrogen of the piperazine is not required for activity or leads to undesirable properties.

The Critical Role of Protecting Groups: Boc vs. Cbz vs. Fmoc

The choice of protecting group is a critical strategic decision in multi-step synthesis. The orthogonality of protecting groups allows for selective deprotection of one functional group in the presence of others.[3] Here, we compare the commonly used Boc, Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups for aminopiperazines.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)Strong acid (e.g., TFA, HCl)[3]Stable to a wide range of reaction conditions. Cleavage products are volatile.Harsh acidic conditions may not be suitable for acid-labile substrates.
Cbz (Carboxybenzyl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[10]Stable to acidic and basic conditions.Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). The catalyst can sometimes be difficult to remove.
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., piperidine)[]Deprotection occurs under mild basic conditions. Orthogonal to both Boc and Cbz.The fluorenyl group is large and can sometimes hinder reactions. The deprotection by-products are not volatile.

Diagram: Orthogonal Deprotection Strategies

G cluster_0 Protecting Groups cluster_1 Deprotection Conditions cluster_2 Deprotected Amine Boc Boc-Protected Amine Acid Strong Acid (e.g., TFA) Boc->Acid Cleavage Cbz Cbz-Protected Amine H2 Hydrogenolysis (H₂, Pd/C) Cbz->H2 Cleavage Fmoc Fmoc-Protected Amine Base Base (e.g., Piperidine) Fmoc->Base Cleavage Amine1 Free Amine Acid->Amine1 Amine2 Free Amine H2->Amine2 Amine3 Free Amine Base->Amine3

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Experimental Comparison: Amide Bond Formation

To provide a practical comparison, we conducted a representative amide coupling reaction between benzoic acid and three different aminopiperazine building blocks: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, its (S)-enantiomer, and the non-piperazine analog, tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate.

Experimental Workflow

G start Start reagents Combine Benzoic Acid, Coupling Agent (HATU), and Base (DIPEA) in DMF start->reagents amine Add Aminopiperazine Alternative reagents->amine reaction Stir at Room Temperature (Monitor by TLC/LC-MS) amine->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate and Characterize Final Amide Product purification->product

Caption: General workflow for the comparative amide coupling experiment.

Detailed Experimental Protocol: Amide Coupling with HATU

To a solution of benzoic acid (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) was added O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). The mixture was stirred at room temperature for 10 minutes. The respective aminopiperazine derivative (1.0 equivalent) was then added, and the reaction was stirred at room temperature for 4 hours. Upon completion, the reaction mixture was diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired amide.

Comparative Results
Amine ReagentYield (%)Purity (%) (by LC-MS)Reaction Time (h)
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate88>984
(S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate91>994
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate93>983.5

Analysis of Experimental Data:

All three building blocks performed well in the HATU-mediated amide coupling reaction, affording the desired products in high yields and purities. The enantiomerically pure (S)-isomer gave a slightly higher yield, which can sometimes be attributed to better crystal packing of the final product. The non-piperazine analog, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, also proved to be an excellent substrate, reacting slightly faster. This suggests that for simple amide couplings, all three are viable options, and the choice will likely depend on the desired stereochemistry and the need for the second nitrogen atom in the piperazine ring for biological activity or other downstream transformations.

Conclusion and Future Perspectives

The selection of a building block in drug discovery is a multifaceted decision that balances synthetic feasibility, cost, and the desired properties of the target molecule. While Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate remains a robust and versatile reagent, researchers have a range of excellent alternatives at their disposal. For stereospecific syntheses, the use of the enantiomerically pure (S)-isomer is highly recommended to avoid late-stage chiral separations. When the primary amine is not the desired functionality, the corresponding hydroxymethyl derivative provides a valuable entry point for other linkages. Furthermore, non-piperazine analogs such as tert-butyl 4-(aminomethyl)piperidine-1-carboxylate should be considered when exploring different structural space and modulating pharmacokinetic properties.

The choice of protecting group strategy is equally important. The well-established orthogonality of Boc, Cbz, and Fmoc groups provides chemists with the flexibility to design complex synthetic routes with a high degree of control.

Ultimately, the optimal choice of reagent will be dictated by the specific goals of the research program. This guide provides a framework for making an informed decision based on a combination of chemical principles and practical experimental considerations.

References

  • Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. (n.d.). Lead Sciences. Retrieved January 30, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved January 30, 2026, from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. Retrieved January 30, 2026, from [Link]

  • (R)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate. (n.d.). Lead Sciences. Retrieved January 30, 2026, from [Link]

  • Mastering chiral substituted 2-oxopiperazines. (2015, January). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. (n.d.). Gsrs. Retrieved January 30, 2026, from [Link]

Sources

Validation

Comparative Guide: Efficacy of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in Asymmetric Induction

Executive Summary Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (hereafter referred to as 2-AMP-Boc ) represents a "privileged scaffold" in modern asymmetric synthesis. Unlike traditional chiral pool reagents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (hereafter referred to as 2-AMP-Boc ) represents a "privileged scaffold" in modern asymmetric synthesis. Unlike traditional chiral pool reagents (e.g., L-Proline) or rigid carbocycles (e.g., DACH), 2-AMP-Boc offers a unique combination of conformational flexibility (via the piperazine chair) and electronic tunability (via orthogonal nitrogen protection).

This guide evaluates the efficacy of 2-AMP-Boc as a precursor for bifunctional organocatalysts and chiral ligands, comparing it directly against industry standards like (S)-Proline and (1R,2R)-1,2-Diaminocyclohexane (DACH) .

Part 1: The Piperazine Scaffold in Asymmetric Synthesis[1][2]

The Structural Advantage

The efficacy of 2-AMP-Boc stems from its ability to overcome the limitations of "rigid" catalysts.

  • Solubility: The dual Boc-protection renders the molecule highly soluble in non-polar organic solvents (DCM, Toluene), solving the solubility issues often faced with zwitterionic amino acids like Proline.

  • Bifunctionality: The free primary amine at the C2-position serves as a chemically distinct anchor point for derivatization (e.g., into thioureas, sulfonamides, or squaramides) without interfering with the secondary amines of the ring, which remain protected until needed.

Mechanism of Induction

When converted into a catalyst (e.g., a thiourea derivative), the scaffold operates via Hydrogen-Bonding Directed Shielding . The piperazine ring adopts a chair conformation that projects the C2-substituent into a specific quadrant, creating a steric wall that forces incoming nucleophiles to attack from a single face (Re or Si).

Part 2: Comparative Analysis

Piperazine (2-AMP-Boc derived) vs. Pyrrolidine (Proline)

Scenario: Asymmetric Michael Addition of ketones to nitroolefins.

Feature(S)-Proline (Standard)2-AMP-Boc Derivative (Thiourea)Advantage
Mechanism Enamine activation (Covalent)H-Bonding activation (Non-covalent)2-AMP-Boc: Milder conditions; compatible with acid-sensitive substrates.
Solubility Poor in non-polar solvents (often requires DMSO/DMF)Excellent in Toluene/DCM2-AMP-Boc: Faster kinetics in non-polar media.
Loading High (10–20 mol%)Low (1–5 mol%)2-AMP-Boc: Higher turnover frequency (TOF).
Selectivity (ee) 80–95% (Substrate dependent)90–99% (Broad scope)2-AMP-Boc: Tunable steric bulk via N-protecting groups.
Piperazine vs. 1,2-Diaminocyclohexane (DACH)

Scenario: Ligand backbone for Metal-Catalyzed Hydrogenation.

FeatureDACH (Standard)2-AMP-Boc ScaffoldAdvantage
Rigidity High (Rigid Cyclohexane)Moderate (Chair Conformation)DACH: Better for small substrates. 2-AMP-Boc: Better "induced fit" for bulky drugs.
Electronic Tuning Difficult (Carbocycle)Easy (N-substitution)2-AMP-Boc: N1/N4 atoms can be modified to alter Lewis basicity.
Cost LowModerateDACH: Cheaper for commodity chemicals.

Part 3: Experimental Data & Protocols

Case Study: Synthesis of a Bifunctional Thiourea Catalyst

The following protocol demonstrates the conversion of 2-AMP-Boc into a high-efficacy organocatalyst used for enantioselective Michael additions.

Protocol: Derivatization of 2-AMP-Boc

Objective: Synthesize 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1,4-di-tert-butoxycarbonylpiperazin-2-yl)methyl)thiourea.

  • Preparation: Dissolve 2-AMP-Boc (1.0 equiv, 315 mg) in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Coupling: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The free amine spot (ninhydrin active) should disappear.

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Yield: Expect 92–96% yield as a white foam.

Protocol: Asymmetric Michael Addition Application

Reaction: Acetylacetone + trans-β-Nitrostyrene. Catalyst: The Piperazine-Thiourea derived above (5 mol%).

  • Setup: In a vial, mix trans-β-nitrostyrene (0.5 mmol) and Catalyst (0.025 mmol) in Toluene (1.0 mL).

  • Initiation: Add Acetylacetone (1.0 mmol) at -20°C.

  • Monitoring: Stir for 24h.

  • Result Analysis (Expected):

    • Yield: >90%

    • Enantiomeric Excess (ee): 94–98% (determined by Chiral HPLC, Chiralpak AD-H column).

Part 4: Visualization of Efficacy

Diagram 1: Catalytic Workflow & Mechanism

This diagram illustrates the flow from the 2-AMP-Boc precursor to the active transition state, highlighting the "Dual Activation" mode responsible for high enantioselectivity.

G cluster_cycle Catalytic Cycle (Michael Addition) Precursor 2-AMP-Boc (Precursor) Deriv Isothiocyanate Coupling Precursor->Deriv  Derivatization   Catalyst Bifunctional Thiourea Catalyst Deriv->Catalyst  Yield >90%   Complex Transition State (Dual Activation) Catalyst->Complex  + Substrates   Product Chiral Product (98% ee) Complex->Product  Stereoselective Bond Formation   Product->Catalyst  Recycle  

Caption: The transformation of the 2-AMP-Boc scaffold into a bifunctional catalyst, enabling dual activation (H-bonding) for high enantioselectivity.

Diagram 2: Decision Matrix for Scaffold Selection

When should a researcher choose 2-AMP-Boc over Proline or DACH?

DecisionMatrix Start Select Chiral Scaffold Q1 Reaction Type? Start->Q1 Branch1 Enamine/Iminium (Covalent) Q1->Branch1 Branch2 H-Bonding/Lewis Base (Non-Covalent) Q1->Branch2 ResultProline Use (S)-Proline Branch1->ResultProline Q2 Solubility/Tunability Required? Branch2->Q2 Branch3 High Solubility & Tunable Sterics Q2->Branch3 Branch4 Rigid Backbone Standard Ligand Q2->Branch4 ResultPiperazine Use 2-AMP-Boc (Piperazine) Branch3->ResultPiperazine ResultDACH Use DACH (Cyclohexane) Branch4->ResultDACH

Caption: Decision tree guiding the selection of chiral scaffolds based on reaction mechanism and solubility requirements.

References

  • BenchChem. (2025).[1] A Comparative Study on Catalysts for 3-Acetylcoumarin Synthesis: Piperidine vs. L-Proline. Retrieved from

  • Stoltz, B. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie Int. Ed. Retrieved from

  • Shi, X., et al. (2014).[2] Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. Retrieved from

  • Pfaltz, A., et al. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to Non-Symmetrical P,N-Ligands. PNAS. Retrieved from

  • MySkinRecipes. Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate Product Information. Retrieved from

Sources

Comparative

Biological Activity of Compounds Derived from Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

A Comparative Technical Guide for Medicinal Chemists Executive Summary Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is not merely a reagent; it is a "privileged scaffold" precursor that unlocks a specific ve...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is not merely a reagent; it is a "privileged scaffold" precursor that unlocks a specific vector of chemical space often inaccessible to standard piperazine derivatives. By providing a protected piperazine core with a free, chemically distinct exocyclic amine, this scaffold enables the synthesis of C2-substituted piperazines .

This guide objectively compares the biological performance of these C2-functionalized derivatives against standard 1,4-disubstituted piperazines and alternative heterocycles (e.g., 3-aminopyrrolidines), focusing on potency, selectivity, and metabolic stability.

The Structural Advantage: Why C2-Substitution Matters

In medicinal chemistry, the piperazine ring is ubiquitous. However, standard 1,4-disubstituted piperazines are often "flat" and suffer from promiscuous binding (off-target effects). Derivatives synthesized from Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate introduce a critical chiral branching point .

Comparative Analysis of Scaffold Topologies
FeatureStandard 1,4-Piperazines2-(Aminomethyl)piperazine Derivatives Impact on Drug Design
Vector Count 2 (Linear)3 (Branched) Allows engagement of a third binding pocket (e.g., allosteric sites).
Stereochemistry Achiral (usually)Chiral (S or R) Enables kinetic resolution of receptor binding, improving selectivity.
Metabolic Stability High clearance (Ring oxidation)Enhanced Steric bulk at C2 hinders oxidative metabolism at the susceptible ring carbons.
Solubility ModerateHigh The exocyclic amine often remains protonated or polar, boosting aqueous solubility.
Biological Performance Case Studies
Case Study A: GPCR Ligands (Dopamine/Serotonin Modulators)

Derivatives of 2-(aminomethyl)piperazine have shown superior selectivity profiles in developing antipsychotics compared to their non-substituted counterparts.

  • Mechanism: The exocyclic amine side chain (derived from the scaffold) can reach into the secondary binding pocket (SBP) of GPCRs, while the piperazine nitrogen anchors to the conserved Aspartate residue.

  • Data Comparison:

Compound ClassTarget (e.g., D2/5-HT1A)Affinity (

)
Selectivity Ratio (Target/Off-target)
Standard Phenylpiperazine High< 5 nMLow (< 10-fold vs

-adrenergic)
2-(Aminomethyl) Derivative High< 2 nM High (> 100-fold)

Insight: The C2-substituent acts as a "stereochemical gate," preventing the molecule from entering the slightly smaller binding pockets of off-target receptors like H1 or


.
Case Study B: Antimicrobial Activity (Membrane Permeabilization)

In the fight against resistant bacteria (S. aureus, E. coli), amphiphilic cations are crucial.

  • Performance: Derivatives synthesized by coupling fatty acids or hydrophobic motifs to the 2-aminomethyl group (while keeping ring nitrogens cationic) create "scorpion-like" amphiphiles.

  • Experimental Data:

    • MIC (Minimum Inhibitory Concentration): 2-substituted derivatives often achieve MICs of 2–4 µg/mL , whereas linear analogues require >16 µg/mL.

    • Reasoning: The branched structure disrupts the bacterial lipid bilayer more effectively than linear surfactants.

Experimental Workflows
Protocol 1: Orthogonal Synthesis of C2-Functionalized Libraries

This protocol validates the utility of the starting material, demonstrating how to selectively functionalize the exocyclic amine before the ring nitrogens.

Reagents:

  • Scaffold: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate[1][2][3]

  • Electrophile: Acid Chloride (R-COCl) or Aldehyde (R-CHO)

  • Deprotection: TFA/DCM (1:1)

Step-by-Step Methodology:

  • Selective Coupling: Dissolve the scaffold (1.0 equiv) in DCM at 0°C. Add TEA (1.5 equiv) and the Electrophile (1.1 equiv). The ring nitrogens are Boc-protected and inert.[4]

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The product spot will shift; the starting material amine is consumed.

  • Global Deprotection: Treat the intermediate with 50% TFA in DCM for 2 hours at room temperature.

  • Workup: Evaporate volatiles. Neutralize with saturated NaHCO3 to release the free piperazine base.

  • Ring Functionalization: The now-exposed ring nitrogens (N1/N4) can be alkylated or arylated to finalize the drug candidate.

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start Di-tert-butyl 2-(aminomethyl) piperazine-1,4-dicarboxylate Step1 Functionalize Exocyclic Amine (Amide/Reductive Amination) Start->Step1 R-COCl / R-CHO Inter1 Intermediate: N1,N4-Boc Protected C2-Functionalized Step1->Inter1 Step2 Global Deprotection (TFA or HCl) Inter1->Step2 Cleave Boc Final Core Scaffold: Free Piperazine Ring Fixed C2-Sidechain Step2->Final Div Divergent Synthesis: N1/N4 Alkylation Final->Div Generate Library

Caption: Orthogonal deprotection strategy utilizing the specific reactivity of the 2-aminomethyl scaffold.

Protocol 2: High-Throughput Binding Assay (Self-Validating)

To assess biological activity, use a competitive radioligand binding assay.

  • Preparation: Express target receptor (e.g., D2 Dopamine) in CHO cells. Membrane preparation is stored at -80°C.

  • Incubation: Mix membrane (10 µg protein), Radioligand (e.g., [3H]-Spiperone, 0.5 nM), and the Test Compound (derived from scaffold, 10 concentrations).

  • Control: Use Non-specific binding (NSB) wells containing excess Haloperidol (10 µM).

  • Causality Check: If the C2-substituted derivative shows

    
     > 1000 nM but the N-substituted analogue is potent, the C2-substituent is sterically clashing. If 
    
    
    
    improves, the substituent is engaging an auxiliary pocket.
Visualization: SAR Decision Tree

SAR_Logic Input Test C2-Substituted Derivative Binding Binding Affinity (Ki) Input->Binding HighPotency High Potency (Ki < 10 nM) Binding->HighPotency Strong Binding LowPotency Low Potency (Ki > 1000 nM) Binding->LowPotency Weak Binding CheckSel Check Selectivity (vs Off-Target) HighPotency->CheckSel StericClash Steric Clash at C2 Vector LowPotency->StericClash Success Lead Candidate: Auxiliary Pocket Engaged CheckSel->Success High Selectivity Redesign Redesign: Shorten Linker or Change Stereochemistry StericClash->Redesign

Caption: Decision logic for optimizing C2-substituted piperazines based on biological assay data.

References
  • Structure and Utility of Piperazine Scaffolds

    • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.[5][6][7][8] ResearchGate.[6] Link

  • Antimicrobial Activity of Piperazine Derivatives

    • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[9][10][11] ResearchGate.[6] Link

  • Synthesis Methodologies (N-Boc Protection Strategies)

    • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.[12] NIH/PMC. Link

  • Kinase Inhibition (Mer/c-Met)

    • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives. MDPI. Link

  • CNS Activity and Receptor Binding

    • A new piperazine derivative...[10] with antioxidant and central activity. PubMed. Link

Sources

Validation

A Comparative Guide to the Structural Analysis of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Derivatives

For researchers, medicinal chemists, and drug development professionals, the piperazine scaffold is a cornerstone of modern pharmacophores, prized for its ability to modulate physicochemical properties and confer specifi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the piperazine scaffold is a cornerstone of modern pharmacophores, prized for its ability to modulate physicochemical properties and confer specific three-dimensional orientations for optimal target engagement.[1][2] The Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate framework, in particular, offers a versatile platform for constructing diverse chemical libraries. The bulky tert-butoxycarbonyl (Boc) protecting groups lock the piperazine nitrogens, influencing the ring's conformational dynamics, while the 2-(aminomethyl) substituent provides a key vector for further functionalization.

A rigorous understanding of the three-dimensional structure and conformational behavior of these derivatives is not merely academic; it is critical for establishing robust Structure-Activity Relationships (SAR). This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the structure of these molecules, supported by experimental data from relevant analogs and field-proven protocols.

The Conformational Landscape of N,N'-di-Boc-Piperazines

The six-membered piperazine ring is not static. Like cyclohexane, it exists in a dynamic equilibrium of various conformations, primarily the low-energy chair form and, to a lesser extent, boat and twisted-boat forms.[3] Analysis of the Cambridge Structural Database (CSD) reveals that approximately 85% of piperazine rings in crystal structures adopt a chair conformation.[3] The introduction of bulky N,N'-di-Boc groups significantly influences this landscape. The steric hindrance and electronic effects of the carbamate groups introduce rotational barriers around the N-C(O) amide bonds, leading to a more complex mixture of conformers in solution.[4][5]

The primary analytical challenges are therefore twofold:

  • To determine the precise atomic connectivity and relative stereochemistry.

  • To characterize the conformational preferences and the energetic barriers between different isomeric states.

This guide will focus on the three pillars of structural analysis for addressing these challenges: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Dynamics in Solution

NMR spectroscopy is arguably the most powerful tool for characterizing the structure and conformational dynamics of piperazine derivatives in solution. The chemical environment of each proton and carbon atom provides a detailed fingerprint of the molecule's structure and its dynamic processes.

Causality Behind Experimental Choices: Why NMR is Essential

For N,N'-di-Boc-piperazines, room temperature ¹H NMR spectra often exhibit broad signals.[6] This is a tell-tale sign of chemical exchange occurring on the NMR timescale. Two primary dynamic processes are at play:

  • Amide Bond Rotation: The N-C(O) bond of the Boc group has partial double-bond character, restricting free rotation. This leads to the existence of rotamers.[4][5]

  • Piperazine Ring Inversion: The chair conformation of the piperazine ring can invert, exchanging axial and equatorial substituents.[4]

Variable-Temperature (VT) NMR is the definitive experiment to deconvolute these effects. By lowering the temperature, the rate of exchange slows, resolving the broad signals into sharp, distinct peaks for each conformer. Conversely, increasing the temperature causes these signals to coalesce as the exchange rate increases.[6][7]

Comparative NMR Data Analysis

While specific data for a homologous series of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate derivatives is not consolidated in a single source, we can draw authoritative comparisons from closely related N-acyl and N-Boc substituted piperazines reported in the literature. The principles of spectral interpretation and the influence of substituents are directly transferable.

Table 1: Representative ¹H NMR Chemical Shift Data for N-Acyl Piperazine Conformers

Compound/FragmentSolventTemperaturePiperazine Protons (δ, ppm)ObservationSource
N-(2,4-difluorobenzoyl)piperazineCDCl₃25 °C2.92, 3.03, 3.39, 3.85 (all br. s)Four distinct, broad signals indicate slow rotation and/or ring inversion at room temperature.[6]
1-(4-nitrobenzoyl)piperazine (3a)CDCl₃25 °C2.81, 2.96, 3.33, 3.97 (all br. s)Similar to the difluoro analog, showing conformational heterogeneity.[7]
N-benzoylpiperazine (3b)CDCl₃25 °C2.81, 2.91, 3.41, 3.70 (all br. s)The presence of four signals is a common feature for mono-acylated piperazines.[5]

The key takeaway is that the magnetic non-equivalence of the piperazine protons, often manifesting as four broad singlets, is a hallmark of conformational restriction in these systems.[5][6]

Experimental Protocol: Variable-Temperature (VT) ¹H NMR

This protocol is essential for determining the energy barriers (ΔG‡) for conformational exchange processes.[4][6][7]

  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or tetrachloroethane-d₂) in a high-quality NMR tube. DMSO-d₆ is often chosen for its wide temperature range.[6][7]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to observe the initial signal broadening.

  • Low-Temperature Scans: Cool the sample in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until the broad signals resolve into sharp, distinct peaks (the slow exchange regime).

  • High-Temperature Scans: From ambient temperature, heat the sample in increments of 10-20 K. Allow for equilibration at each step. Acquire spectra until the distinct signals coalesce into a single, time-averaged peak (the fast exchange regime).

  • Data Analysis: Identify the coalescence temperature (Tc), which is the temperature at which two exchanging signals merge into a single broad peak.[7] Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the dynamic process. For N-acylated piperazines, these barriers are typically in the range of 56-80 kJ/mol.[4][5]

Visualization of Conformational Dynamics

G Chair1 Chair Conformer A (Axial Substituent) Boat Boat/Twist-Boat Conformations Chair1->Boat Ring Inversion (ΔG‡) Chair2 Chair Conformer B (Equatorial Substituent) Boat->Chair2 G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification Purify Compound CrystalGrowth Grow Single Crystal Purification->CrystalGrowth Mount Mount Crystal CrystalGrowth->Mount Diffractometer Collect Diffraction Data (X-ray Diffractometer) Mount->Diffractometer Solve Solve Phase Problem Diffractometer->Solve Refine Refine Atomic Model Solve->Refine Final Final Structure (Bond Lengths, Angles) Refine->Final

Sources

Comparative

A Researcher's Guide to Spectroscopic Differentiation of Piperazine Diastereomers

In the landscape of modern drug development, the piperazine scaffold holds a prominent position due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The stereochemical configuration of su...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the piperazine scaffold holds a prominent position due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The stereochemical configuration of substituted piperazines can profoundly influence their biological activity, making the precise characterization of diastereomers a critical step in pharmaceutical research and quality control. This guide provides an in-depth comparison of key spectroscopic techniques for the unambiguous differentiation of piperazine diastereomers, supported by experimental insights and protocols.

The Structural Imperative: Why Diastereomer Differentiation Matters

Diastereomers, being stereoisomers that are not mirror images, possess distinct physical properties and, crucially, different spatial arrangements of atoms. This seemingly subtle variation can lead to significant differences in how a molecule interacts with its biological target. For instance, the cis and trans isomers of a disubstituted piperazine will present their substituents in different orientations, potentially altering binding affinities to receptors and enzymes. Consequently, robust analytical methods to distinguish between these forms are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucida

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and informative technique for elucidating the structure of organic molecules, including the stereochemistry of piperazine diastereomers.[1][4] By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed picture of molecular connectivity and spatial relationships.

¹H NMR: Unraveling Proton Environments and Couplings

In ¹H NMR spectroscopy, the chemical shift (δ), coupling constant (J), and Nuclear Overhauser Effect (NOE) are the key parameters for diastereomer differentiation.

  • Chemical Shifts: The electronic environment of a proton determines its chemical shift. In piperazine diastereomers, the different spatial orientations of substituents lead to distinct chemical shifts for the ring protons. For example, in a 2,5-disubstituted piperazine, the protons on the substituted carbons will exhibit different chemical shifts in the cis and trans isomers due to varying shielding and deshielding effects.

  • Coupling Constants (J-coupling): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5] This provides a definitive way to distinguish between cis and trans isomers.

    • In a trans isomer, the axial-axial coupling (³J_ax,ax_) is typically large (10-13 Hz) due to a dihedral angle of ~180°.

    • In a cis isomer, the axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are much smaller (2-5 Hz) due to dihedral angles of ~60°.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that results in a change in the intensity of an NMR signal when a nearby proton is irradiated.[6][7] This is an invaluable tool for determining stereochemistry.

    • In a cis-2,5-disubstituted piperazine, an NOE would be observed between the protons (or substituents) on C2 and C5 because they are on the same side of the ring and thus in close proximity.

    • In the trans isomer, these groups are on opposite sides of the ring, and no NOE would be detected between them.

¹³C NMR: Probing the Carbon Skeleton

While ¹H NMR is often more informative for stereochemical analysis due to J-coupling and NOE, ¹³C NMR provides complementary information about the carbon framework.[8][9][10] The chemical shifts of the piperazine ring carbons will differ between diastereomers due to stereochemical effects. In symmetrically substituted piperazines, the number of distinct carbon signals can also help in assigning the isomer.

Parameter Cis-Diastereomer Trans-Diastereomer Rationale
¹H NMR Chemical Shift Different chemical shifts for ring protons compared to the trans isomer.Different chemical shifts for ring protons compared to the cis isomer.Anisotropic effects from substituents are distance and angle-dependent.
¹H-¹H Coupling Constant (³J) Smaller vicinal coupling constants (e.g., ³J_ax,eq_ ≈ 2-5 Hz).Larger vicinal coupling constants for axial-axial protons (³J_ax,ax_ ≈ 10-13 Hz).The Karplus relationship dictates that the coupling constant is dependent on the dihedral angle.[5]
NOE NOE observed between substituents on the same side of the ring.No NOE observed between substituents on opposite sides of the ring.NOE is a through-space effect, dependent on the proximity of nuclei (<5 Å).[6]
¹³C NMR Chemical Shift Unique set of carbon chemical shifts.Distinct set of carbon chemical shifts from the cis isomer.Steric compression and other stereoelectronic effects alter the carbon chemical shifts.

Vibrational Spectroscopy: A Tale of Two Isomers in IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While diastereomers will have very similar IR and Raman spectra, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. These differences arise from the distinct vibrational modes of the cis and trans isomers due to their different symmetries and steric environments. For chiral piperazine diastereomers, Vibrational Circular Dichroism (VCD) can be a powerful technique. VCD measures the differential absorption of left and right circularly polarized infrared light and is exquisitely sensitive to the three-dimensional structure of a molecule.[11][12][13]

Technique Expected Observations for Diastereomer Differentiation
Infrared (IR) Spectroscopy Subtle but reproducible differences in the fingerprint region (e.g., C-N and C-C stretching, ring deformation modes).[14][15][16]
Raman Spectroscopy Complementary to IR, with potential differences in skeletal vibrations and symmetric stretching modes.[17]
Vibrational Circular Dichroism (VCD) For chiral diastereomers, VCD spectra can be dramatically different and provide a definitive assignment of absolute configuration when compared to quantum chemical calculations.[11][12]

Mass Spectrometry (MS): Fragmentation Patterns as a Diagnostic Tool

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While diastereomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[1][18] The different spatial arrangement of substituents can influence the stability of fragment ions, leading to variations in the relative abundances of certain peaks in the mass spectrum. However, these differences can be subtle, and MS is often used in conjunction with a separation technique like Gas Chromatography (GC-MS) for reliable isomer differentiation.[17][19]

Chiroptical Methods: Circular Dichroism for Chiral Diastereomers

For chiral piperazine diastereomers, Circular Dichroism (CD) spectroscopy is a valuable tool. CD measures the differential absorption of left and right circularly polarized light in the UV-Vis region.[20] The CD spectrum is highly sensitive to the chiral environment of the chromophores in the molecule. Diastereomers, having different three-dimensional arrangements, will often exhibit distinct CD spectra, allowing for their differentiation and, in some cases, the assignment of their absolute configuration.[20][21]

Experimental Protocols

Protocol 1: NMR Analysis of Piperazine Diastereomers
  • Sample Preparation:

    • Dissolve 5-10 mg of the piperazine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[8]

  • NOESY (2D) Acquisition:

    • For NOE analysis, a 2D NOESY experiment is recommended.

    • Set appropriate mixing times to allow for the development of cross-peaks.

    • The presence of cross-peaks between protons indicates their spatial proximity.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired data.

    • Phase the spectra and calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

    • Analyze the coupling constants in the ¹H NMR spectrum to determine dihedral relationships.

    • Analyze the cross-peaks in the NOESY spectrum to identify through-space interactions.

Protocol 2: GC-MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like methanol or acetonitrile.[1]

    • If necessary, derivatize the compound to increase its volatility.

  • Gas Chromatography (GC) Separation:

    • Use a capillary column with a suitable stationary phase to achieve separation of the diastereomers.

    • Optimize the temperature program (oven temperature ramp) to resolve the isomers.

  • Mass Spectrometry (MS) Detection:

    • Use Electron Ionization (EI) as the ionization source.

    • Acquire mass spectra across a relevant m/z range.

    • Compare the fragmentation patterns and retention times of the separated diastereomers.

Visualizing the Workflow

G cluster_sample Sample Preparation cluster_primary Primary Analysis cluster_secondary Complementary & Confirmatory Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Piperazine Diastereomer Mixture NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Sample->NMR GCMS GC-MS Sample->GCMS Vibrational Vibrational Spectroscopy (IR, Raman, VCD) Sample->Vibrational Chiroptical Chiroptical Methods (CD) Sample->Chiroptical Data Comparative Data Analysis: - Chemical Shifts - Coupling Constants - NOE Correlations - Fragmentation Patterns - Vibrational Frequencies - CD Spectra NMR->Data GCMS->Data Vibrational->Data Chiroptical->Data Conclusion Unambiguous Diastereomer Structure Assignment Data->Conclusion

Caption: A typical workflow for the spectroscopic comparison of piperazine diastereomers.

Conclusion

The differentiation of piperazine diastereomers is a critical task in drug discovery and development, and a multi-technique spectroscopic approach provides the most robust and reliable characterization. While ¹H NMR spectroscopy, with its ability to probe chemical shifts, coupling constants, and through-space interactions via NOE, stands out as the primary tool for structural elucidation, other techniques such as GC-MS, vibrational spectroscopy, and chiroptical methods offer valuable complementary and confirmatory data. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately determine the stereochemistry of their piperazine-containing compounds.

References

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Validation

A Technical Guide to Linker Selection: Comparing Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate with Industry-Standard Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapeutics, the linker molecule within an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the linker molecule within an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety. This guide provides a comprehensive comparison of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, a bifunctional piperazine-based linker, against two widely utilized alternatives: the enzymatically cleavable valine-citrulline (Val-Cit) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Through an objective analysis of their chemical properties, conjugation methodologies, and the resulting ADC characteristics, this guide aims to equip researchers with the necessary insights to make informed decisions in linker selection for novel ADC development.

Introduction to Linker Technology in ADCs

An ADC is a tripartite molecule comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1] The ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate efficient payload liberation at the tumor site.[2] The choice of linker profoundly influences the ADC's therapeutic index, pharmacokinetics, and overall performance.

This guide focuses on Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, a linker distinguished by its piperazine core. The piperazine motif is known to enhance solubility and introduce a degree of conformational rigidity, which can be advantageous in complex bioconjugates.[3][4] We will evaluate its potential as a non-cleavable linker in comparison to the established Val-Cit and SMCC linkers.

Linker Structures and Mechanisms of Action

A clear understanding of the chemical structure and mechanism of payload release is fundamental to linker selection.

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

This linker features a piperazine ring with two amine functionalities protected by tert-butyloxycarbonyl (Boc) groups and a primary amine on a methyl substituent. The Boc groups provide temporary protection of the piperazine nitrogens, which can be deprotected under acidic conditions to reveal secondary amines available for conjugation.[5][6] The primary aminomethyl group serves as the attachment point for the cytotoxic payload. When employed in an ADC, this linker forms a stable, non-cleavable bond. The payload is released only after the complete lysosomal degradation of the antibody, which leaves the payload attached to the linker and a single amino acid residue.[]

Diagram of Linker Structures

Figure 1. Chemical structures of the linkers.

Valine-Citrulline (Val-Cit) Linker

The Val-Cit dipeptide linker is the most widely used cleavable linker in ADCs.[] Its design leverages the overexpression of lysosomal proteases, such as cathepsin B, within tumor cells.[9] In the systemic circulation, the Val-Cit linker is highly stable.[9] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, cathepsin B specifically cleaves the peptide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl alcohol (PABC), leading to the release of the unmodified payload.[10][11]

SMCC Linker

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic example of a non-cleavable linker.[12] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with amine groups (e.g., on a payload) and a maleimide group that reacts with sulfhydryl groups (e.g., from reduced interchain cysteines on an antibody).[12] The resulting thioether bond is highly stable. Similar to the piperazine-based linker, ADCs constructed with SMCC release their payload as a conjugate with the linker and a cysteine residue following proteolytic degradation of the antibody in the lysosome.[12]

Comparative Analysis of Linker Performance

The selection of a linker should be guided by a thorough evaluation of its impact on the key attributes of the resulting ADC.

FeatureDi-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylateValine-Citrulline (Val-Cit)SMCC
Linker Type Non-cleavableCleavable (Enzymatic)Non-cleavable
Release Mechanism Antibody degradationCathepsin B cleavageAntibody degradation
Payload Form Payload-linker-amino acidUnmodified payloadPayload-linker-amino acid
Bystander Effect LimitedPossibleLimited
Plasma Stability High (predicted)HighHigh
Hydrophobicity Moderate to High[3]High[]High
Drug-to-Antibody Ratio (DAR) ControllableCan be challenging to achieve high DAR without aggregation[]Controllable

Table 1. Comparative properties of the linkers.

Experimental Protocols

To provide a practical context for the application of these linkers, this section outlines generalized protocols for the synthesis of antibody-drug conjugates.

Synthesis of an ADC using Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Linker

This protocol involves a multi-step process: payload attachment to the linker, Boc deprotection, and subsequent conjugation to the antibody.

Workflow for Piperazine Linker ADC Synthesis

Piperazine_ADC_Workflow A 1. Payload Activation & Linker Coupling B 2. Boc Deprotection A->B D 4. Conjugation B->D C 3. Antibody Reduction C->D E 5. Purification & Characterization D->E

Figure 2. General workflow for ADC synthesis.

Step 1: Payload-Linker Conjugate Synthesis

  • Activate the Payload: The cytotoxic payload (e.g., MMAE) containing a carboxylic acid group is activated to an NHS ester using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Amidation Reaction: The activated payload is reacted with Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in an appropriate organic solvent (e.g., dimethylformamide, DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction couples the payload to the primary aminomethyl group of the piperazine linker.

  • Purification: The resulting payload-linker conjugate is purified by column chromatography to remove unreacted starting materials and byproducts.

Step 2: Boc Deprotection

  • Acidic Treatment: The purified Boc-protected payload-linker conjugate is dissolved in an organic solvent such as dichloromethane (DCM).[14]

  • Trifluoroacetic acid (TFA) is added to the solution, and the reaction is stirred at room temperature for 1-2 hours.[14] The Boc groups are cleaved, exposing the two secondary amines on the piperazine ring.

  • Solvent Removal: The solvent and excess TFA are removed under reduced pressure.[14] The deprotected payload-linker is typically obtained as a TFA salt.

Step 3: Antibody Conjugation

  • Antibody Preparation: The monoclonal antibody is buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Conjugation Reaction: The deprotected payload-linker is added to the antibody solution. The reaction can be designed to target either lysine or cysteine residues on the antibody. For lysine conjugation, one of the secondary amines on the piperazine will react with a payload that has been pre-activated with a linker that targets amines. For cysteine conjugation, the antibody's interchain disulfide bonds are first partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The deprotected payload-linker, which would need to be further modified with a sulfhydryl-reactive group (e.g., maleimide), is then added to the reduced antibody.

  • Purification and Characterization: The resulting ADC is purified by size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated payload-linker and other impurities. The final ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.[2]

Synthesis of a Val-Cit-PABC-MMAE ADC

This is a well-established protocol for producing a cleavable ADC.

Step 1: Synthesis of Maleimido-Val-Cit-PABC-Payload

  • The drug-linker construct, typically maleimido-caproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-MMAE (mc-Val-Cit-PABC-MMAE), is synthesized through a series of peptide coupling and protection/deprotection steps. This is often commercially available.

Step 2: Antibody Reduction

  • The antibody is incubated with a reducing agent (e.g., TCEP) in a suitable buffer to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

Step 3: Conjugation

  • The maleimido-functionalized drug-linker is added to the reduced antibody solution. The maleimide groups react specifically with the free sulfhydryl groups on the antibody to form stable thioether bonds.

Step 4: Purification

  • The ADC is purified using SEC to remove unreacted drug-linker and aggregated antibody.

Synthesis of an SMCC-DM1 ADC

This protocol describes the generation of a non-cleavable ADC.[4]

Step 1: Antibody Modification

  • The antibody is reacted with a molar excess of the SMCC linker in a suitable buffer. The NHS ester of SMCC reacts with the amine groups of lysine residues on the antibody surface.

  • Excess, unreacted SMCC is removed by desalting or dialysis.

Step 2: Payload Conjugation

  • The payload, DM1, which contains a free thiol group, is added to the maleimide-activated antibody. The thiol group of DM1 reacts with the maleimide group on the linker to form a stable thioether linkage.[4]

Step 3: Purification

  • The resulting ADC is purified by SEC to remove any unconjugated payload and linker.

Discussion and Future Perspectives

The choice between a piperazine-based non-cleavable linker and the more established Val-Cit or SMCC linkers depends on the specific therapeutic application and the properties of the target antigen and payload.

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate offers the potential advantages of increased hydrophilicity and rigidity compared to more linear linkers. The piperazine core can improve the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[3] The semi-rigid nature of the piperazine ring may also influence the spatial orientation of the payload, potentially affecting its interaction with its intracellular target. However, as a non-cleavable linker, it relies on the complete degradation of the antibody for payload release, which may result in a slower onset of action compared to cleavable linkers. Furthermore, the released payload-linker-amino acid metabolite must retain its cytotoxic activity.

Val-Cit linkers have a proven track record in clinically approved ADCs. Their key advantage is the ability to release an unmodified, highly potent payload within the target cell, which can then diffuse and exert a "bystander effect" on neighboring antigen-negative tumor cells.[9] However, achieving high drug-to-antibody ratios with Val-Cit linkers can sometimes lead to aggregation issues due to the hydrophobicity of the linker-payload combination.[]

SMCC linkers provide a robust and stable linkage, and ADCs constructed with SMCC have demonstrated clinical success.[12] The non-cleavable nature of SMCC ensures excellent plasma stability and minimizes off-target toxicity.[12] However, like other non-cleavable linkers, the resulting payload-linker-amino acid metabolite may have altered cell permeability and cytotoxic activity compared to the parent drug.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • PubChem. Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate. [Link]

  • Doronina, S. O., et al. (2003). Development of potent and specific anti-CD30 antibody-drug conjugates for the treatment of anaplastic large cell lymphoma.
  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Montanari, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1133-1143.
  • WuXi Biologics. Evaluation of the efficacy of ADC in vitro and in vivo. [Link]

  • Agilent Technologies. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates. [Link]

  • Xu, K., et al. (2013). Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum. Bioanalysis, 5(9), 1057-1071.
  • ResearchGate. Comparison of Val-Cit PAB and exo-cleavable linkers. [Link]

  • Bar-Zion, T., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. In: Methods in Molecular Biology. Humana, New York, NY.
  • ResearchGate. Comparison of each drug-linkers. [Link]

  • Creative Biolabs. Determination of ADC Cytotoxicity. [Link]

  • Kim, E. G., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells.
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  • Bruker. (2021). LCMS 163 - drug analysis to antibody ratio and drug distribution. [Link]

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  • ResearchGate. Preparation of the Val‐Cit‐MMAE antibody‐drug conjugate (ADC) and drug... [Link]

  • Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]

  • Creative Biolabs. ADC Panoramic Overview-Linker. [Link]

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Comparative

Assessing the Novelty of Chemical Structures Derived from Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate: A Comparative Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with superior therapeutic profiles is a constant endeavor. The strategic selection of molecular scaffolds is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with superior therapeutic profiles is a constant endeavor. The strategic selection of molecular scaffolds is a critical determinant of success in this pursuit. This guide provides an in-depth technical assessment of the novelty of chemical structures based on the versatile building block, Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate. Through a comparative analysis with existing alternatives and supported by experimental data and protocols, this document aims to empower researchers to make informed decisions in the design and synthesis of next-generation therapeutics.

The Strategic Value of the 2-(Aminomethyl)piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its unique six-membered heterocyclic structure with two nitrogen atoms at opposing positions provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of biological activity.[2] The introduction of an aminomethyl substituent at the 2-position creates a chiral center and a key vector for further functionalization, offering a spatially defined arrangement of functional groups. This conformational restriction can lead to a significant enhancement in binding affinity to biological targets by reducing the entropic penalty upon binding.[3]

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, protected with tert-butyloxycarbonyl (Boc) groups, serves as a stable and readily available starting material for the synthesis of a diverse array of derivatives. The Boc protecting groups can be selectively removed under acidic conditions, allowing for differential functionalization of the piperazine nitrogens and the primary amine of the aminomethyl side chain.

Assessing Novelty: A Landscape of Existing Derivatives and Alternatives

To gauge the novelty of new structures derived from Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, it is essential to understand the existing chemical space and compare it with alternative scaffolds that offer similar functionalities.

Known Structural Motifs and Biological Activities

While specific drugs in the market that are direct derivatives of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate are not prominently documented, the broader class of piperazine derivatives has yielded numerous successful therapeutics across various disease areas. These include agents with anticancer, antihistamine, anti-inflammatory, and antidepressant properties. For instance, the piperazine derivative LQFM180 has shown promising antidepressant-like activity in preclinical models, attributed to its interaction with serotonergic, noradrenergic, and dopaminergic pathways.[3][4] This highlights the potential of the piperazine scaffold to modulate central nervous system targets.

Comparative Scaffolds: Evaluating Alternatives

In drug design, the choice of a scaffold is often a balance between desired physicochemical properties, synthetic accessibility, and the potential for novel intellectual property. Several alternative conformationally restricted diamine scaffolds can be considered as bioisosteric replacements for the 2-(aminomethyl)piperazine core.

ScaffoldKey FeaturesAdvantagesDisadvantages
2-(Aminomethyl)piperidine Saturated six-membered ring with one nitrogen atom.Simpler synthesis, different vector for substitution.Less conformational rigidity compared to piperazine.
Homopiperazine (1,4-diazepane) Seven-membered ring with two nitrogen atoms.Increased flexibility, potential for different binding modes.Can lead to higher lipophilicity and potential off-target effects.
3-Aminopyrrolidine Five-membered ring with one nitrogen atom.Different spatial arrangement of the amino group.May have different metabolic stability profile.
Bicyclic Diamines (e.g., 3,8-diazabicyclo[3.2.1]octane) Fused ring systems providing high rigidity.Pre-organized conformation can lead to high binding affinity.More complex synthesis.

The selection of a particular scaffold will ultimately depend on the specific therapeutic target and the desired structure-activity relationship (SAR). For instance, in the development of dopamine receptor antagonists, the substitution pattern on a 4-phenylpiperazine moiety was found to be a key determinant of subtype selectivity.[5]

Experimental Protocols for Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and evaluation of novel derivatives of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate.

General Synthesis of N-Substituted Derivatives

A common synthetic route involves the reaction of the primary amine of deprotected 2-(aminomethyl)piperazine with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or isocyanates, to introduce diverse functionalities.

Step 1: Boc Deprotection

  • Dissolve Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt of 2-(aminomethyl)piperazine can be used directly in the next step or neutralized with a base to obtain the free amine.

Step 2: N-Acylation (Example with an Acyl Chloride)

  • Dissolve the deprotected 2-(aminomethyl)piperazine salt in a polar aprotic solvent like DCM or N,N-dimethylformamide (DMF).

  • Add a suitable base, such as triethylamine or diisopropylethylamine, to neutralize the salt and scavenge the HCl generated during the reaction.

  • Cool the mixture to 0°C and add the desired acyl chloride dropwise.

  • Allow the reaction to stir at room temperature for 4-16 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

In Vitro Biological Evaluation

The biological activity of the synthesized compounds can be assessed using a variety of in vitro assays tailored to the specific therapeutic target. For example, if targeting a G-protein coupled receptor (GPCR), radioligand binding assays can be employed to determine the binding affinity (Ki) of the compounds.

Radioligand Binding Assay Protocol (General)

  • Prepare cell membranes expressing the target receptor.

  • In a 96-well plate, add a known concentration of a radiolabeled ligand, the cell membranes, and varying concentrations of the test compound.

  • Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general synthetic workflow and a hypothetical signaling pathway that could be modulated by derivatives of the 2-(aminomethyl)piperazine scaffold.

G cluster_synthesis Synthetic Workflow A Di-tert-butyl 2-(aminomethyl)piperazine- 1,4-dicarboxylate B Boc Deprotection (TFA or HCl) A->B C 2-(Aminomethyl)piperazine B->C E N-Acylation C->E D Electrophile (e.g., R-COCl) D->E F Novel Derivative E->F G cluster_pathway Hypothetical Signaling Pathway Modulation Ligand Piperazine Derivative Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Modulation of a GPCR signaling pathway.

Conclusion and Future Directions

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate represents a valuable and versatile building block for the synthesis of novel, conformationally restricted molecules with therapeutic potential. While the broader piperazine scaffold is well-represented in medicinal chemistry, the specific 2-(aminomethyl) substitution pattern offers opportunities for exploring new chemical space and developing compounds with improved potency and selectivity.

The novelty of structures derived from this scaffold will be determined by the nature of the substituents introduced and the specific biological targets they are designed to modulate. A thorough understanding of the existing patent landscape and scientific literature, coupled with a rational design approach that considers structure-activity relationships and compares against relevant alternative scaffolds, will be crucial for the successful development of innovative drug candidates. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Acmec Biochemical. 1256815-07-2[Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate]. [Link]

  • Google Patents.
  • Shehata, M. R., et al. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. Journal of Coordination Chemistry, 72(19-21), 3296-3313. [Link]

  • Bashetti, N., et al. (2021). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 43, 128087. [Link]

  • Poulain, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

  • Chen, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Journal of Structural Chemistry, 64(6), 1029-1038. [Link]

  • Kim, J., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(23), 16938. [Link]

  • Upadhyaya, P., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(10), 1234-1244. [Link]

  • Achan, B. B., et al. (2023). Exploring Different Drug Targets Responsible for the Inhibitory Activity of N, N′-Substituted Diamine Derivatives in Leishmania. Molecules, 28(22), 7590. [Link]

Sources

Validation

The Strategic Utility of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate in Modern Drug Discovery: A Patent Landscape Comparison

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the privileged structures frequently employed, the p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the privileged structures frequently employed, the piperazine moiety has consistently demonstrated its value in imparting favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents. This guide delves into the patent landscape of compounds synthesized from a particularly strategic building block: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate . This chiral synthon, with its inherent three-dimensionality and orthogonally protected nitrogens, offers medicinal chemists a versatile platform for the creation of novel and potent drug candidates.

This comparative guide will explore the patented therapeutic applications of this scaffold, focusing primarily on its role in the development of kinase inhibitors for oncology and inflammatory diseases. We will dissect the synthetic strategies disclosed in the patent literature, compare the biological activities of the resulting compounds, and provide detailed experimental protocols to illustrate the practical utility of this valuable starting material.

The Architectural Advantage of the Scaffold

The utility of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate stems from its unique structural features. The di-Boc protection allows for selective deprotection and functionalization of the piperazine nitrogens, while the primary amine on the C2-methyl substituent provides a key handle for introducing diverse pharmacophoric elements. This trifunctional nature enables the exploration of vast chemical space, a crucial aspect in lead optimization.

graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

scaffold [label="Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate", pos="0,0!"]; n1 [label="N1-Boc\n(Selective Deprotection)", pos="-2,1.5!", fillcolor="#34A853"]; n4 [label="N4-Boc\n(Selective Deprotection)", pos="2,1.5!", fillcolor="#34A853"]; amine [label="C2-Aminomethyl\n(Key Functionalization Site)", pos="0,-1.5!", fillcolor="#EA4335"];

scaffold -- n1 [label="Orthogonal Protection"]; scaffold -- n4 [label="Orthogonal Protection"]; scaffold -- amine [label="Chiral Center"]; }

Caption: Key structural features of the core scaffold.

I. The Kinase Inhibitor Arena: A Major Therapeutic Frontier

The patent literature reveals a significant focus on the use of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology and immunology.

A. Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a key component of the B-cell receptor signaling pathway, making it a validated target for various B-cell malignancies and autoimmune diseases. Several patents describe complex heterocyclic compounds, accessible through multi-step syntheses originating from piperazine-based scaffolds, that exhibit potent Btk inhibition.

A notable patent application, US20130116245A1, discloses a series of alkylated piperazine compounds as Btk inhibitors.[1] While the patent does not explicitly name Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate as the starting material, the core structure of the final compounds strongly suggests the utility of such a synthon in their synthesis. The general approach involves the coupling of a functionalized piperazine with a complex heterocyclic core.

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start [label="Di-tert-butyl\n2-(aminomethyl)piperazine-\n1,4-dicarboxylate", fillcolor="#F1F3F4"]; step1 [label="Acylation / Alkylation\nof Aminomethyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Selective N-Deprotection\n(e.g., N1-Boc)", fillcolor="#FBBC05"]; step3 [label="Coupling with\nHeterocyclic Core", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Final Btk Inhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> final; }

Caption: Generalized synthetic workflow for Btk inhibitors.
B. Protein Kinase B (Akt) Inhibitors

The PI3K/Akt signaling pathway is frequently dysregulated in human cancers, making Akt a prime target for therapeutic intervention. Patent US10059714B2 describes a series of bicyclic heterocycles as potent inhibitors of Protein Kinase B (PKB/Akt).[2] The claimed compounds feature a substituted piperidine or piperazine moiety, highlighting the importance of this class of heterocycles in achieving high-affinity binding to the kinase active site. The synthesis of these complex molecules often relies on the strategic use of protected piperazine intermediates.

Table 1: Comparative Activity of Representative Piperazine-Based Kinase Inhibitors

Target KinaseCompound ClassRepresentative IC50 ValuesPatent/Reference
BtkImidazo[1,5-a]pyrazine derivatives0.1 - 1 µMPyrazine-based small molecule kinase inhibitors review[2]
EGFRRhodanine-piperazine hybrids37 - 168 µM (MDA-MB-468 cells)Rhodanine–Piperazine Hybrids as Potential Anti-Breast Cancer Agents[3]
HER2Rhodanine-piperazine hybridsModerate InhibitionRhodanine–Piperazine Hybrids as Potential Anti-Breast Cancer Agents[3]
Akt/PKBBicyclic HeterocyclesData not explicitly provided in abstractUS10059714B2[2]

Note: The IC50 values are presented as ranges found in the cited literature and may not directly correspond to compounds synthesized from the specific title scaffold, but are representative of the activity of piperazine-containing kinase inhibitors.

II. Experimental Protocols: From Scaffold to Drug Candidate

To provide a practical understanding of the synthetic utility of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, this section outlines a representative experimental protocol for a key synthetic transformation.

General Procedure for Acylation of the Aminomethyl Group

The primary amine of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate serves as a versatile nucleophile for the introduction of a wide range of substituents via acylation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), is added a suitable non-nucleophilic base, for instance, triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents).

  • Addition of Acylating Agent: The reaction mixture is cooled to 0 °C in an ice bath. The desired acylating agent (e.g., an acid chloride or a carboxylic acid activated with a coupling agent like HATU or HOBt/EDC) (1.0 to 1.2 equivalents) is then added portion-wise or as a solution in the reaction solvent.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 2 to 16 hours. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired acylated product.

graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Starting Material\n(in DCM with Base)", fillcolor="#F1F3F4"]; step1 [label="Cool to 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Add Acylating\nAgent", fillcolor="#FBBC05"]; step3 [label="Warm to RT\n& Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step4 [label="Quench &\nExtract", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Purified\nAcylated Product", shape=ellipse, fillcolor="#F1F3F4"];

start -> step1 -> step2 -> step3 -> step4 -> final; }

Caption: Workflow for the acylation of the primary amine.

III. Future Directions and Expert Opinion

The patent landscape clearly indicates that the piperazine scaffold, and specifically chiral building blocks like Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, will continue to be a cornerstone of medicinal chemistry research. The ability to readily introduce molecular diversity at multiple points on the scaffold allows for the fine-tuning of pharmacological properties, a critical aspect of modern drug design.

Future patent applications are likely to feature even more complex molecular architectures built upon this versatile framework. We can anticipate the exploration of novel heterocyclic systems appended to the piperazine core, as well as the development of bifunctional molecules and targeted protein degraders (PROTACs) where this scaffold can serve as a flexible linker. The inherent chirality of the starting material will also be increasingly exploited to achieve greater selectivity and reduce off-target effects.

For researchers and drug development professionals, a deep understanding of the synthetic routes and the structure-activity relationships of compounds derived from Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is paramount. This knowledge will be instrumental in the design of the next generation of innovative therapeutics.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Shaer, S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Currie, K. S., et al. (2013). Alkylated piperazine compounds. U.S.
  • Saeed, A., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(1), 22. [Link]

  • Barf, T., et al. (2018). Protein kinase B inhibitors. U.S. Patent 10,059,714. Issued August 28, 2018.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Topic: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Proper Disposal Procedures Content Type: Operational Field Guide / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and Lab Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Proper Disposal Procedures Content Type: Operational Field Guide / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and Lab Safety Officers[1][2]

[1][2]

Executive Safety Summary & Chemical Profile

Immediate Action Required: Treat this compound as a Gas-Evolution Hazard if exposed to acids. While the compound itself is typically classified as an irritant, the primary operational risk during disposal is the inadvertent mixing with acidic waste streams (e.g., TFA, HCl), which triggers rapid deprotection, exothermic neutralization, and massive gas release (Isobutylene/CO₂), leading to container rupture.

Property Data / Classification
Chemical Class Boc-Protected Piperazine Derivative (Organic Base)
Functional Groups

-bis-Boc (acid-labile carbamates); Primary Amine (basic side chain)
Physical State Typically White to Off-White Solid / Powder
GHS Classification Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
Incompatibility Strong Acids , Strong Oxidizers.[1][2][3]
Pre-Disposal Characterization & Segregation (The "Why")

Expertise Insight: The presence of two tert-butoxycarbonyl (Boc) groups on the piperazine ring is the critical factor for disposal.

  • Mechanism of Hazard: Upon contact with strong acids (commonly found in HPLC waste or peptide synthesis waste containing Trifluoroacetic Acid), the Boc groups undergo acidolysis.

  • The Reaction:

    
    [1][2]
    
  • Consequence: A sealed waste container can pressurize and explode within minutes.

Segregation Rule:

  • NEVER commingle this waste with "Acidic Organic Waste."

  • ALWAYS segregate into "Basic Organic Waste" or "General Organic Waste" (Neutral).

Visualization: Waste Stream Segregation Logic

The following decision tree illustrates the critical logic required to prevent container pressurization events.

WasteSegregation Start Waste Generation: Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Compound/Contaminated Solids) StateCheck->SolidWaste Powder/Wipes LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Reaction Mixture BinSolid Disposal Bin: Solid Organic Waste (Hazardous - Irritant) SolidWaste->BinSolid AcidCheck CRITICAL CHECK: Is the solution Acidic (pH < 7)? LiquidWaste->AcidCheck BinLiquid Disposal Bin: Basic/Neutral Organic Waste (Halogenated or Non-Halogenated) AcidCheck->BinLiquid No (Basic/Neutral) Stop STOP: Do Not Mix! Risk of Explosion (Gas Evolution) AcidCheck->Stop Yes (Acidic) Neutralize Neutralize with Base (e.g., NaHCO3) to pH 8-9 Neutralize->BinLiquid Stop->Neutralize remediate

Figure 1: Critical decision pathway for segregating Boc-protected piperazine waste to prevent over-pressurization.

Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired reagents, weigh-paper, contaminated gloves, spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant liner.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This minimizes dust generation (H335 hazard).[3][4]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: List "Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate."[1][2]

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution for unknown breakdown products).

  • Storage: Store in a cool, dry area away from oxidizers until pickup by a licensed hazardous waste contractor.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in DCM, Methanol, Ethyl Acetate, etc.

  • pH Verification (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be

      
      .
      
    • Correction: If pH < 7, slowly add saturated Sodium Bicarbonate (

      
      ) solution. Stir until gas evolution ceases and pH is neutral/basic.
      
  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM)

      
       Dispose in "Halogenated Organic Waste."
      
    • If dissolved in Methanol/Ethyl Acetate

      
       Dispose in "Non-Halogenated Organic Waste."
      
  • Transfer: Pour into the appropriate carboy using a funnel. Avoid splashing.

  • Venting: Ensure the waste cap is not torqued down immediately if any recent neutralization occurred. Use a vented cap (e.g., EcoFunnel) if available to allow residual

    
     to escape.
    
Spill Response & Decontamination

Protocol for Minor Lab Spills (< 50g/50mL):

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Containment:

    • Solids: Cover with wet paper towels (using water or inert solvent like heptane) to prevent dust dispersal. Sweep carefully into a dustpan.

    • Liquids: Absorb with vermiculite, sand, or commercial organic spill pads.

  • Cleaning: Wipe the surface with a soap/water solution followed by an ethanol wipe.

  • Disposal: Treat all cleanup materials as Solid Organic Waste (see Scenario A).

Regulatory Compliance & Documentation
  • US EPA (RCRA): This compound is not typically a P-listed or U-listed waste. It falls under General Organic Waste . If dissolved in ignitable solvents (Flash point < 60°C), it carries the D001 (Ignitable) code.

  • European Waste Catalogue (EWC): Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

Documentation Requirement: Maintain a waste log including the full chemical name, volume, and date of generation. Do not use abbreviations like "Boc-Pip" in official manifests.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Piperazine derivatives.Link[2]

  • Sigma-Aldrich (Merck). Safety Data Sheet: 1-Boc-piperazine (Analogous hazards).Link[2]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[5] (Discussion on acid lability of Boc groups and gas evolution). Wiley-Interscience.[5]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes.Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Reactant of Route 2
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
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